Fangchinoline

Catalog No.
S573504
CAS No.
436-77-1
M.F
C37H40N2O6
M. Wt
608.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fangchinoline

CAS Number

436-77-1

Product Name

Fangchinoline

IUPAC Name

(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1

InChI Key

IIQSJHUEZBTSAT-VMPREFPWSA-N

Synonyms

(1beta)-isomer of fangchinoline, 7-O-demethyl-tetrandrine, 7-O-demethyltetrandrine, berbaman-7-ol, 6,6',12-trimethoxy-2,2'-dimethyl-, (1beta)-, fangchinoline, isofangchinoline, limacine, thaligine, thalrugosine

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC

Stephania tetrandra S. Moore extraction Fangchinoline

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Method Performance Comparison

Extraction Method Key Solvent System Target Compound Extraction Yield (mg/g) Key Advantages
Supramolecular Solvent (SUPRAS)-UAE [1] HFB-hexanol in aqueous solution Fangchinoline 7.11 Higher yield than conventional methods, uses biosurfactants [1]
Tetrandrine 13.89
Deep Eutectic Solvent (DES)-UAE [2] [3] Choline Chloride : Ethylene Glycol (1:2) This compound 7.23 Green, low-toxicity, high efficiency, tunable properties [2] [3]
Tetrandrine 13.36
Conventional Solvent (for comparison) [2] [3] Methanol Total Alkaloids (Baseline) Lower efficiency and higher toxicity compared to green methods [2]

Detailed Extraction Protocols

Here are the optimized experimental workflows for the two most effective methods:

Supramolecular Solvent-based Ultrasound-Assisted Extraction (SUPRAS-UAE) [1]

This novel method uses hexafluorobutanol (HFB) as a coacervation agent with alkanol biosurfactants.

  • Solvent Preparation: SUPRAS is prepared in an aqueous solution containing hexafluorobutanol (HFB) as a coacervation and density-regulating agent, and hexanol as the amphiphile. The formation is driven by hydrogen-bond and hydrophobic interactions [1].
  • Optimized Parameters:
    • Solvent Type: HFB-hexanol SUPRAS was identified as the most effective [1].
    • Ultrasound Time, Temperature, and Solvent Volume: These parameters were investigated and optimized, though the specific optimal values are not detailed in the abstract [1].
  • Procedure: The plant material is mixed with the prepared SUPRAS and subjected to ultrasound irradiation. After extraction, the mixture is separated, and the target alkaloids are recovered from the SUPRAS phase [1].
Deep Eutectic Solvent-based Ultrasound-Assisted Extraction (DES-UAE) [2] [3]

This method employs a green solvent system that is highly efficient for extracting bioactive alkaloids.

  • Solvent Preparation: The DES is synthesized by heating choline chloride (HBA) and ethylene glycol (HBD) at a molar ratio of 1:2 at 80°C until a clear, homogeneous liquid forms [2].
  • Optimized Parameters [2] [3]:
    • Water Content in DES: 23% (v/v)
    • Liquid-Solid Ratio: 23 mL/g
    • Extraction Temperature: 52 °C
    • Extraction Time: 82 min
  • Procedure: The dried and powdered plant material is mixed with the aqueous DES solvent in the specified liquid-solid ratio. The mixture is then extracted in an ultrasonic bath under the optimized temperature and time conditions. The extract is subsequently separated and analyzed.

Pharmacological Activity and Experimental Analysis

This compound exhibits potent anti-cancer activity by targeting multiple cellular pathways, which is relevant for drug development professionals.

The diagram below illustrates the key signaling pathways and cellular processes through which this compound exerts its anti-cancer effects, as identified in experimental studies.

G This compound This compound PI3K_AKT PI3K/AKT Signaling This compound->PI3K_AKT Suppresses MAPK MAPK Signaling This compound->MAPK Suppresses EGFR EGFR Signaling This compound->EGFR Suppresses Oxidative_Stress Oxidative Stress & DNA Damage This compound->Oxidative_Stress Promotes G1_Arrest G1 Phase Cell Cycle Arrest PI3K_AKT->G1_Arrest Leads to Apoptosis Apoptosis PI3K_AKT->Apoptosis Leads to EMT_Inhibition Inhibition of EMT, Migration & Invasion EGFR->EMT_Inhibition Inhibition Leads to Cytochrome_C Cytochrome_C Apoptosis->Cytochrome_C Activates Oxidative_Stress->Apoptosis Induces Bax Bax Cytochrome_C->Bax Activates Bcl_2 Bcl_2 Bax->Bcl_2 Disrupts Balance

Key Experimental Models & Parameters:

  • In Vitro Cytotoxicity (IC₅₀): The half-maximal inhibitory concentration is a key metric. For example, this compound showed an IC₅₀ of 2.49 µM in Jurkat T cells (a leukemia cell line) in one study [4]. Its derivatives have demonstrated IC₅₀ values in the low micromolar range (e.g., 3.28 to 6.16 µM) against various Hepatocellular Carcinoma (HCC) cell lines, surpassing the first-line drug 5-fluorouracil in activity [5].
  • Mechanism Assays: Evidence for the depicted mechanisms comes from:
    • Flow Cytometry: Used to analyze cell cycle arrest (e.g., at G1 phase) and apoptosis (using Annexin V/PI staining) [6] [7].
    • Western Blotting: Confirmed the downregulation of proteins in the PI3K/AKT and MAPK pathways, as well as proteins like Bcl-2, and the upregulation of Bax and cleaved caspase-3 [6] [7].
    • Network Pharmacological Analysis: A computational method used to predict and identify key targets like EGFR and the PI3K/AKT pathway [7].

Alternative Production Method

Beyond direct plant extraction, hairy root culture is an emerging sustainable biotechnology for producing Stephania tetrandra alkaloids.

  • Process: The leaves of S. tetrandra are infected with Agrobacterium rhizogenes to induce genetically transformed "hairy roots" [8].
  • Optimization: Studies have optimized this process, finding that the Woody Plant Medium (WPM) and a cultivation time of five weeks supported high root growth and tetrandrine production [8]. This method is being scaled up in bioreactors like bubble column and mist trickling systems [8].

References

Fangchinoline pharmacokinetics and absorption

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Pharmacodynamic Profile

The following table summarizes the key pharmacokinetic and anti-cancer pharmacodynamic information available from animal and in vitro studies.

Aspect Findings/Parameters Experimental System Citation
Absorption & PK Interaction Co-components in "Xiaoxuming Decoction" delayed absorption (longer tmax) of fangchinoline and tetrandrine. No significant difference in other parameters or bioavailability. Rat model (HPLC-MS analysis) [1]
PK-PD Modeling Linear relationships established between AUC of this compound/tetrandrine and improvement in nephrotic syndrome markers (serum urea nitrogen, cystatin C, total cholesterol, triglycerides). Rat model of nephrotic syndrome [2]

| Cytotoxicity (IC50 Values) | Inhibition of cell proliferation across various cancer cell lines; values are dose- and time-dependent. Examples:

  • MDA-MB-231 (Breast): 25.2 ± 1.1 µM [3], 14.26 ± 1.54 µg/mL (24h) [3]
  • MCF-7 (Breast): 34.6 ± 3.0 µM [3]
  • CM-AS16 (Conjunctival Melanoma): 5.67 µM [4]
  • KBM5 (Leukemia): ~10 µM (72h) [5] | In vitro cell lines (MTT/CCK-8 assays) | [6] [3] [5] | | In Vivo Anti-tumor Efficacy | Significant inhibition of tumor growth in xenograft mouse models. Example:
  • Conjunctival Melanoma: 27% reduction in average tumor volume at 50 mg/kg/day (i.p.) without significant toxicity. | Mouse xenograft model | [4] |

Detailed Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon these findings, here is a detailed look at the methodologies used in the cited works.

1. Protocol: Pharmacokinetic Study in Rats [1] - Objective: To compare the pharmacokinetics of this compound and tetrandrine after administration of a single compound versus a mixture (effective component group of Xiaoxuming decoction). - Analytical Method: A validated HPLC-MS method was used for the determination of this compound and tetrandrine in rat plasma. - Dosing & Sampling: Rats were administered a single dose of the compound or the mixture. Blood samples were collected at various time points post-administration. - Data Analysis: Pharmacokinetic parameters, including the time to reach maximum concentration (tmax), were calculated and compared between the two groups.

2. Protocol: In Vitro Anti-cancer and Mechanistic Assays [7] - Cell Lines: Human colon adenocarcinoma cells (DLD-1 and LoVo) and a normal human intestinal epithelial cell line (NCM460). - Cytotoxicity & Viability: MTT Assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. MTT solution was added, and the formazan crystals formed were dissolved in DMSO. Absorbance was measured at 490 nm. - Proliferation: Colony Formation Assay. Cells were treated with this compound for 5 hours, then the medium was replaced. After 2 weeks, colonies were fixed, stained with crystal violet, and counted. - Apoptosis: Annexin V/FITC & Propidium Iodide (PI) Staining followed by flow cytometry. Cells were treated with this compound for 48 hours, harvested, and stained with Annexin V and PI to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. - Cell Cycle Analysis: Cells were treated, fixed in ethanol, treated with RNase, and stained with PI. DNA content was analyzed by flow cytometry using ModFit software. - Migration & Invasion: Wound Healing Assay. A scratch was made in a confluent cell monolayer, and the closure of the wound was observed and measured over 48 hours in the presence of this compound. Transwell Assay. For invasion, chambers were coated with Matrigel. Cells were placed in the upper chamber, and those that migrated/invaded to the lower side after 48 hours were fixed, stained with crystal violet, and counted.

3. Protocol: PK-PD Modeling for Nephrotic Syndrome [2] - Disease Model: A nephrotic syndrome model was established in rats via tail vein injection of adriamycin. - Treatment: The test group was administered Fangji Huangqi Tang (FHT, a decoction containing this compound) by gavage once daily for five weeks. - Sample Collection: Blood samples were collected from the orbital vein at multiple time points over 57 days for pharmacokinetic and pharmacodynamic analysis. - PD Endpoints: Serum levels of urea nitrogen, cystatin C, total cholesterol, and triglycerides were measured as effective indexes. - Modeling: A PK-PD model was established by quantitatively correlating the areas under the concentration-time curves (AUC) of this compound and tetrandrine with the changes in the effective indexes.

Mechanisms of Action and Signaling Pathways

This compound exhibits a multi-targeted mechanism of action, particularly in cancer. The diagram below synthesizes its key signaling pathways and experimental workflows.

fangchinoline_mechanisms cluster_targets Direct Molecular Targets cluster_pathways Key Pathways & Cellular Processes cluster_effects Anticancer Effects This compound This compound FUBP2 FUBP2 This compound->FUBP2 Binds & Inhibits STING STING This compound->STING Binds & Stabilizes EGFR/PI3K/AKT\nPathway EGFR/PI3K/AKT Pathway This compound->EGFR/PI3K/AKT\nPathway Inhibits NF-κB & AP-1\nPathway NF-κB & AP-1 Pathway This compound->NF-κB & AP-1\nPathway Inhibits SQLE/Cholesterol\nMetabolism SQLE/Cholesterol Metabolism This compound->SQLE/Cholesterol\nMetabolism Inhibits Homologous Recombination\n(HR) DNA Repair Homologous Recombination (HR) DNA Repair FUBP2->Homologous Recombination\n(HR) DNA Repair Downregulates BRCA1/RAD51 EGFR/PI3K/AKT\nPathway->NF-κB & AP-1\nPathway Activates Suppresses Metastasis\n& EMT Suppresses Metastasis & EMT EGFR/PI3K/AKT\nPathway->Suppresses Metastasis\n& EMT Induces Apoptosis Induces Apoptosis NF-κB & AP-1\nPathway->Induces Apoptosis Inhibits Proliferation\n& Cell Cycle (G1) Inhibits Proliferation & Cell Cycle (G1) SQLE/Cholesterol\nMetabolism->Inhibits Proliferation\n& Cell Cycle (G1) Homologous Recombination\n(HR) DNA Repair->Inhibits Proliferation\n& Cell Cycle (G1) Overall Antitumor Efficacy Overall Antitumor Efficacy Inhibits Proliferation\n& Cell Cycle (G1)->Overall Antitumor Efficacy Induces Apoptosis->Overall Antitumor Efficacy Suppresses Metastasis\n& EMT->Overall Antitumor Efficacy Anti-angiogenesis Anti-angiogenesis Anti-angiogenesis->Overall Antitumor Efficacy

This compound's multitargeted mechanisms involve direct target binding and key pathway modulation to exert anticancer effects.

Knowledge Gaps and Future Research Directions

The available data, while informative, reveals significant gaps that require further investigation:

  • Limited Human PK Data: A comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound in humans is lacking. Future studies should focus on establishing its absolute bioavailability, half-life, clearance, and tissue distribution in clinical trials [8].
  • Metabolism and Excretion: The specific metabolic pathways and enzymes involved in this compound's biotransformation, as well as its primary routes of excretion, remain largely uncharacterized.
  • Formulation Development: Research into advanced drug delivery systems (e.g., nanoparticles, liposomes) could be crucial for improving its aqueous solubility and oral bioavailability, thereby enhancing its therapeutic potential.
  • Detailed Drug-Drug Interactions: As a component of traditional formulations, its pharmacokinetic interactions with other compounds are complex. More systematic studies are needed to understand these interactions at a molecular level.

References

Fangchinoline solubility and stability in DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Basic Physicochemical Properties

The table below outlines the core physicochemical data for fangchinoline, which is essential for experimental planning [1] [2] [3].

Property Value / Description
CAS Number 436-77-1; 33889-68-8 (related salt) [1] [4] [2]
Molecular Formula C₃₇H₄₀N₂O₆ [1] [4] [2]
Molecular Weight 608.72 g/mol [4] [2] [3]
Appearance White to off-white solid powder [1] [4] [2]
Purity Typically ≥98% to 99.86% [1] [2]

Solubility and Stock Solution Preparation

This compound is readily soluble in DMSO, which is the standard solvent for preparing concentrated stock solutions.

Parameter Specification
Recommended Solvent DMSO (anhydrous) [4] [2] [3]
Typical Stock Concentration 40 - 50 mg/mL [2] [3]
Molar Concentration ~65.71 mM (for 40 mg/mL) [2]
Preparation Method Sonication is recommended to aid dissolution and ensure a clear solution [2] [3].

🗲 Storage and Stability

Proper storage is critical for maintaining the stability and activity of your this compound stock solutions.

Form Recommended Storage Condition Stability
Powder -20°C, protected from light [1] [3]. 3 years [2]
DMSO Stock Solution -80°C [1] [4] [2] 6 months [1] [4] [2]
DMSO Stock Solution -20°C [1] [4] [2] 1 month [1] [4] [2]

> Critical Note: this compound requires protection from light in all its forms (powder and solution) to prevent degradation [1] [4] [2]. It is also hygroscopic, so the DMSO used for dissolution should be anhydrous, and vials should be tightly sealed [3].

Biological Activity and Experimental Relevance

This compound is a bisbenzylisoquinoline alkaloid with a broad and potent range of biological activities. Understanding these mechanisms is vital for designing robust experiments. The diagram below summarizes its multi-target anticancer action, which is supported by numerous studies [5] [6] [7].

fangchinoline_mechanisms cluster_pathways Anticancer Signaling Pathways FCN This compound (FCN) AMPK AMPK Activation FCN->AMPK mTOR mTOR Inhibition FCN->mTOR PI3K_Akt PI3K/Akt Inhibition FCN->PI3K_Akt FAK FAK Inhibition FCN->FAK EMT EMT Inhibition FCN->EMT AMPK->mTOR leads to Autophagy Autophagy Modulation mTOR->Autophagy Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis FAK->EMT

Key signaling pathways targeted by this compound in cancer research.

This activity is mediated through the modulation of several key cellular signaling pathways, as evidenced by recent research:

  • Anticancer Effects: Multiple studies confirm that this compound inhibits proliferation and induces apoptosis in various cancer cell lines, including colorectal cancer (HT29, HCT116), bladder cancer (T24, 5637), non-small cell lung cancer (A549), and gallbladder cancer (GBC-SD, NOZ) [1] [5] [7]. It achieves this by targeting critical pathways such as PI3K/Akt, FAK (Focal Adhesion Kinase), and AMPK/mTOR/ULK1 [1] [5] [6].
  • Antiviral Activity: A 2024 study identified this compound as a broad-spectrum inhibitor of enteroviruses that cause Hand, Foot, and Mouth Disease (HFMD), including EV-A71 and CV-A16 [8]. Its mechanism involves targeting the viral VP1 protein during the early stage of infection [8]. It has also been shown to inhibit HIV-1 replication by interfering with the proteolytic processing of the viral envelope glycoprotein gp160 [1] [3].
  • Anti-inflammatory Action: As a traditional medicine component, this compound exhibits anti-inflammatory effects, partly through inhibiting cyclooxygenase and interleukin activity [3].

Experimental Protocols from Literature

Here are summarized methodologies for key assays citing this compound, which you can adapt for your work.

1. Cell Viability and Proliferation Assay (CCK-8) This protocol is used to determine the inhibitory effect of this compound on cancer cell growth [7].

  • Cell Lines: Gallbladder cancer cells (GBC-SD, NOZ).
  • Seeding Density: (4 \times 10^3) cells per well in a 96-well plate.
  • Treatment: Incubate with various concentrations of this compound for 48 hours.
  • Measurement: Add CCK-8 reagent (10% of total volume) and incubate for 2 hours at 37°C.
  • Data Collection: Measure the absorbance at 450 nm using a microplate reader.

2. Western Blot Analysis This protocol is used to analyze changes in protein expression and phosphorylation following this compound treatment [7].

  • Cell Treatment: Treat cells (e.g., colon cancer or GBC cells) with this compound for a specified duration (e.g., 24-48 hours).
  • Protein Extraction: Lyse cells using RIPA buffer supplemented with PMSF (protease/phosphatase inhibitors).
  • Quantification & Separation: Determine protein concentration using a BCA assay. Load 30 µg of total protein per well and separate by SDS-PAGE (e.g., 10% gel).
  • Transfer & Blocking: Transfer protein to a PVDF membrane. Block the membrane with 5% skimmed milk or BSA.
  • Antibody Incubation: Incubate with primary antibodies (e.g., p-Akt, Akt, cleaved caspase-3, LC3) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
  • Detection: Visualize immunoreactive bands using a chemiluminescence substrate.

3. Apoptosis Analysis by Flow Cytometry This protocol is used to quantify this compound-induced cell death [7].

  • Cell Treatment: Incubate cells (e.g., GBC-SD) with different concentrations of this compound for 48 hours.
  • Cell Harvesting: Collect cells using EDTA-free trypsin.
  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
  • Analysis: Analyze the stained cells using a flow cytometer to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Key Considerations for Researchers

  • DMSO Concentration in Assays: When adding this compound stock solution to cell cultures, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent cytotoxicity [7].
  • Stability During Experiments: For cell-based assays longer than 24 hours, the stability of this compound in the culture medium at 37°C should be considered, though specific data was not found in the search results.
  • In Vivo Formulations: For animal studies, this compound is commonly formulated in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with sonication recommended to achieve a clear solution [4] [2].

References

Comprehensive Technical Guide: Fangchinoline from Traditional Chinese Medicine - Pharmacology, Mechanisms, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Fangchinoline (FAN) is a bis-benzylisoquinoline alkaloid extracted from the roots of Stephania tetrandra S. Moore, a traditional Chinese herb commonly known as "Fang ji" or "Han Fangji" in Chinese medicine [1] [2]. This medicinal plant has been documented in classical Chinese medical texts such as the "Shen Nong Ben Cao Jing" with a history of therapeutic use spanning over a millennium, primarily for treating wind-cold, wind-swelling, rheumatoid arthritis, and inflammatory sores [1] [2]. This compound represents one of the primary bioactive components responsible for the pharmacological effects of this traditional medicine, with modern research revealing a diverse range of therapeutic activities beyond its traditional applications [1] [3] [2].

The chemical structure of this compound features a complex bis-benzylisoquinoline skeleton that provides the molecular basis for its interaction with multiple biological targets. Recent scientific investigation has focused on elucidating the molecular mechanisms underlying this compound's effects, with particular emphasis on its potential applications in fibrotic diseases, cancer, and inflammatory disorders [1] [3] [4]. This comprehensive technical review synthesizes current research findings on this compound, with specific attention to experimental methodologies, quantitative pharmacological data, structure-activity relationships, and therapeutic mechanisms to support ongoing drug development efforts.

Comprehensive Pharmacological Activities

This compound exhibits a diverse pharmacological profile with demonstrated efficacy across multiple disease models. The table below summarizes its primary biological activities and key experimental findings:

Table 1: Pharmacological Activities of this compound

Disease Area Model System Key Findings Effective Concentrations/Doses
Hepatic Fibrosis DEN-induced mouse model Reduced biomarker levels (AST, ALT, ALP), inhibited collagen deposition, suppressed HSC activation 10-20 mg/kg (in vivo) [1] [2]
TGF-β-induced HSC activation Suppressed ECM biosynthesis abilities In vitro data pending [1]
Cancer Colon adenocarcinoma (DLD-1, LoVo cells) Inhibited proliferation, migration, invasion, angiogenesis, EMT; induced G1-phase cell cycle arrest IC₅₀ ~2-9 μM (in vitro) [3]
Various cancer cell lines (HEL, K562, MDA-MB-231, PC3, WM9) Growth inhibition across multiple cancer types; induction of apoptosis IC₅₀ range: 8.95-13.13 μM (parent compound); 1.07-8.96 μM (derivatives) [5]
Immunomodulation Jurkat T cells Induced oxidative stress-mediated apoptosis and DNA damage; inhibited Akt signaling IC₅₀: 2.49 μM (anti-proliferation) [4]
Sjögren's Syndrome models Suppressed T cell-mediated damage; promoted apoptosis in activated T cells In vivo data pending [6]
Inflammation THP-1 cells (LPS/NIG-induced) Inhibited IL-1β release via NLRP3 inflammasome targeting IC₅₀: 3.7 μM (compound 6 derivative) [7]

The anti-fibrotic activity of this compound has been demonstrated in a diethylnitrosamine (DEN)-induced hepatic fibrosis mouse model, where treatment significantly alleviated liver fibrosis progression by reducing biomarker levels, slowing histopathological changes, and inhibiting collagen deposition [1] [2]. This compound effectively suppressed hepatic stellate cell (HSC) activation and the biosynthetic capabilities of the extracellular matrix, indicating its potential as a therapeutic agent for chronic liver diseases [1] [2].

In oncology applications, this compound exhibits broad-spectrum antitumor activity against diverse cancer types, including colon adenocarcinoma, leukemia, breast cancer, prostate cancer, and melanoma [3] [5] [8]. The compound exerts multi-faceted effects on cancer cells, inhibiting proliferation, stemness, migration, invasion, angiogenesis, and epithelial-mesenchymal transition (EMT), while simultaneously inducing apoptosis and cell cycle arrest [3]. The antitumor efficacy extends to in vivo models, with this compound significantly repressing tumor growth and promoting apoptosis in xenograft studies [3].

Mechanisms of Action - Molecular Pathways and Targets

Hepatic Fibrosis Mechanisms

This compound exerts its anti-fibrotic effects through regulation of taurine metabolism and oxidative stress pathways. Proteomics analysis revealed that this compound reverses DEN-induced alterations in taurine levels and key enzymes involved in taurine synthesis, particularly cysteine sulfinic acid decarboxylase (CSAD) [1] [2]. The compound significantly reduced ROS accumulation in fibrotic liver tissue, potentially through activation of the Nrf2 pathway, a master regulator of antioxidant response [1] [2]. This mechanism was further confirmed by experiments showing that the ROS scavenger N-acetylcysteine (NAC) enhanced this compound's anti-fibrotic effects, demonstrating the central role of oxidative stress regulation in its therapeutic activity [1] [2].

Diagram: this compound's anti-fibrotic mechanism targeting taurine metabolism and oxidative stress

G cluster_taurine Taurine Metabolism cluster_oxidative Oxidative Stress Pathway This compound This compound Taurine Taurine This compound->Taurine Regulates CSAD CSAD This compound->CSAD Modulates Nrf2 Nrf2 This compound->Nrf2 Activates ROS ROS This compound->ROS Reduces HSCActivation HSC Activation Taurine->HSCActivation Inhibits CSAD->Taurine Synthesizes AntioxidantGenes AntioxidantGenes Nrf2->AntioxidantGenes Induces ROS->HSCActivation Promotes AntioxidantGenes->ROS Reduces NAC NAC (ROS scavenger) NAC->ROS Scavenges subcluster_hsc subcluster_hsc ECMDeposition ECM Deposition HSCActivation->ECMDeposition Collagen Collagen I/III Deposition ECMDeposition->Collagen LiverFibrosis Liver Fibrosis Progression Collagen->LiverFibrosis

This compound attenuates hepatic fibrosis by regulating taurine metabolism and reducing oxidative stress through Nrf2 pathway activation, thereby inhibiting HSC activation and collagen deposition.

Anticancer Mechanisms

The antitumor activity of this compound involves multi-target effects on critical signaling pathways. In colon adenocarcinoma models, this compound was shown to prevent epithelial-mesenchymal transition (EMT) through suppression of the epidermal growth factor receptor (EGFR)-phosphoinositide 3-kinase (PI3K)/AKT signaling pathway [3]. This compound derivatives demonstrate potent activity against human leukemia cell lines by inducing cell cycle arrest at G0/G1 phase and promoting apoptosis through suppression of both PI3K/AKT and MAPK signaling pathways [8]. Molecular docking studies have identified AKT1 as a potential direct target of these derivatives, providing a structural basis for their kinase inhibitory activity [8].

Diagram: this compound's anticancer signaling pathways and apoptotic mechanisms

G cluster_signaling Signaling Pathway Inhibition cluster_effects Cellular Consequences cluster_apoptotic Apoptotic Machinery This compound This compound EGFR EGFR This compound->EGFR Suppresses PI3K PI3K/AKT Pathway This compound->PI3K Inhibits MAPK MAPK/ERK Pathway This compound->MAPK Inhibits Caspases Caspase-9/8/3 Activation This compound->Caspases Activates Bcl2 Bcl-2 Family Modulation This compound->Bcl2 Modulates EGFR->PI3K EGFR->MAPK EMT EMT Inhibition PI3K->EMT Regulates Apoptosis Apoptosis Induction PI3K->Apoptosis Suppresses CellCycle G1 Phase Cell Cycle Arrest MAPK->CellCycle Promotes Metastasis Migration/Invasion Suppression Caspases->Apoptosis PARP PARP Cleavage Caspases->PARP Bcl2->Apoptosis

This compound suppresses multiple oncogenic signaling pathways including EGFR-PI3K/AKT and MAPK, leading to cell cycle arrest, apoptosis induction, and metastasis suppression.

Immunomodulatory Mechanisms

In autoimmune disease models, particularly Sjögren's syndrome, this compound demonstrates potent immunomodulatory effects by targeting pathogenic T cells [4] [6]. The compound induces oxidative stress-mediated apoptosis in Jurkat T cells through a dual mechanism involving ROS elevation and suppression of the pro-survival Akt pathway, which collectively impair DNA repair capacity and promote cell death [4] [6]. This dual action—simultaneously inducing DNA damage through oxidative stress while inhibiting repair mechanisms—represents a strategic approach to eliminating autoimmune T cells [4].

Experimental Protocols and Methodologies

In Vivo Hepatic Fibrosis Model

The anti-fibrotic efficacy of this compound was evaluated using a DEN-induced hepatic fibrosis mouse model with the following protocol [1] [2]:

  • Animals: Male C57BL/6 mice (3-week-old) were acclimatized for 7 days before experimentation
  • Fibrosis induction: Intraperitoneal injection with DEN at 10 mg/kg (first week), 25 mg/kg (second week), and 30 mg/kg (weekly from third to eighteenth week)
  • Treatment protocol: Starting from the fourth week, DEN-injected mice were divided into treatment groups receiving saline (control), 10 mg/kg FAN, or 20 mg/kg FAN every 2 days
  • Monitoring: Body weight tracked every 3 weeks throughout the 18-week study period
  • Sample collection: Serum and tissues (liver, spleen, lung, heart, kidney, thymus) collected at endpoint for analysis
  • Assessment methods: Histopathological evaluation, collagen deposition measurement, biomarker analysis (AST, ALT, ALP), and proteomic profiling
Cell-Based Assays for Anticancer Activity

Standardized in vitro protocols have been established for evaluating this compound's anticancer properties [3] [5] [8]:

  • Cell viability assessment: MTT assay conducted with cells seeded in 96-well plates (5×10³ cells/well), treated with varying concentrations of this compound (0-9 μM) for 48 hours, followed by MTT solution addition and spectrophotometric measurement at 490 nm
  • Colony formation: Cells (1×10³) seeded in 6-cm culture dishes, treated with this compound (0-7 μM) for 5 hours, then cultured in regular medium for 2 weeks before staining with crystal violet
  • Cell cycle analysis: Cells treated with this compound (5 μM) for 48 hours, fixed in ethanol, treated with RNase, stained with propidium iodide, and analyzed by flow cytometry with ModFit LT software
  • Apoptosis detection: Cells stained with Annexin V-FITC/PI using apoptosis detection kit following treatment with this compound (0-7 μM) for 48 hours, analyzed by flow cytometry
  • Migration and invasion assays: Wound healing scratch tests and Transwell chambers with/without Matrigel coating used to evaluate metastatic potential
Analytical Methods for Mechanism Elucidation

Advanced analytical techniques have been employed to characterize this compound's mechanisms [1] [3] [2]:

  • Western blot analysis: Protein extraction using RIPA buffer with protease/phosphatase inhibitors, separation by SDS-PAGE, transfer to PVDF membranes, blocking with 5% non-fat milk, and incubation with primary antibodies overnight at 4°C
  • Proteomic analysis: Comprehensive profiling to identify potential pharmacodynamic mechanisms, particularly focusing on taurine metabolic pathway alterations
  • ROS detection: Commercial assay kits used to measure reactive oxygen species production in response to this compound treatment
  • Molecular docking: Computational approaches to identify potential protein targets, such as AKT1, and characterize binding interactions

Structure-Activity Relationships and Derivatives

Extensive structural modification studies have been conducted to enhance this compound's pharmacological properties. The synthesis of this compound derivatives typically involves strategic functionalization at the 7-phenolic position and introduction of halogens or nitro groups at the 5- and/or 14-positions [5] [8] [7]. The table below highlights key structure-activity relationship findings:

Table 2: Structure-Activity Relationships of this compound Derivatives

Structural Modification Biological Activity Key Findings Representative Compound
7-O-ether derivatives Anti-inflammatory Propyl ether (3b) showed significant improvement in IL-1β inhibition (71.8%) compared to methyl or ethyl ethers Compound 3b [7]
7-O-acyl derivatives Anticancer Benzoyl-protected derivatives with nitro group at 14-position exhibited enhanced cytotoxicity across multiple cancer lines Compound 4g (IC₅₀: 1.07-2.92 μM) [5]
7-O-sulfonyl derivatives Anti-inflammatory m-chlorobenzenesulfonyl derivative (5b) showed high IL-1β inhibition (80.5%) Compound 5b [7]
Aminopropyl ether derivatives Anti-inflammatory Phthalimidepropyl derivative (6) demonstrated potent activity (76.1% inhibition); acylation further enhanced efficacy Compound 8a (87% inhibition) [7]
Halogenation/nitrification Anticancer Introduction of nitro group at 14-position significantly improved anticancer activity compared to parent compound Compound 4g [5]

The structure-activity relationship (SAR) studies reveal that modifications at the 7-phenolic position significantly influence biological activity. For anti-inflammatory applications, ether derivatives with propyl chains or aromatic substituents demonstrate superior inhibition of IL-1β release compared to the parent compound [7]. In cancer models, acylation at the 7-position combined with nitro group introduction at the 14-position produces derivatives with substantially enhanced cytotoxicity, with IC₅₀ values in the low micromolar range across multiple cancer cell lines [5]. These findings provide valuable guidance for rational design of next-generation this compound derivatives with optimized pharmacological profiles.

Pharmacokinetics and Drug Properties

Preliminary pharmacokinetic studies in rats have provided initial insights into this compound's absorption and distribution characteristics [9]. When administered as a single compound, this compound demonstrates distinct absorption profiles that are modified in the context of complex traditional formulations. In combination with other herbal components, as in the effective component group (ECG) of Xiaoxuming decoction, the Tₘₐₓ (time to reach maximum concentration) of both this compound and tetrandrine was significantly prolonged, indicating that other herbal constituents delay the absorption rate of these alkaloids [9].

Despite the altered absorption kinetics, the overall bioavailability of this compound in complex mixtures remained comparable to that observed with single-compound administration [9]. These findings highlight the importance of formulation considerations in the development of this compound-based therapeutics and suggest potential opportunities for delivery system optimization to enhance its pharmacokinetic profile. Further detailed pharmacokinetic studies including distribution, metabolism, and excretion parameters would strengthen the drug development foundation for this promising natural product.

Conclusion and Future Perspectives

This compound represents a promising multifunctional compound derived from traditional Chinese medicine with demonstrated efficacy across fibrotic, neoplastic, and inflammatory disease models. The compound's ability to simultaneously modulate multiple targets, including taurine metabolism, oxidative stress responses, PI3K/AKT and MAPK signaling pathways, and NLRP3 inflammasome activation, underscores its therapeutic potential for complex diseases [1] [3] [2].

Future research directions should prioritize comprehensive ADMET profiling, formulation optimization to enhance bioavailability, systematic preclinical evaluation in relevant disease models, and rational design of novel derivatives based on established structure-activity relationships. The continued investigation of this compound and its optimized derivatives represents a promising approach to developing novel therapeutic agents that bridge traditional medicine and modern pharmacological science.

References and Key Studies

  • Frontiers in Pharmacology (2025): this compound attenuates hepatic fibrosis by regulating taurine metabolism and oxidative stress [1] [2]
  • Oncology Reports (2020): this compound exerts antitumour activity by suppressing EGFR-PI3K/AKT signaling in colon adenocarcinoma [3]
  • Molecules (2017): Design, synthesis and anticancer evaluation of this compound derivatives [5]
  • Current Molecular Pharmacology (2024): this compound promotes oxidative stress-induced DNA damage and apoptosis in Jurkat T cells [4]
  • Zhongguo Zhong Yao Za Zhi (2009): Pharmacokinetics of this compound and tetrandrine in rats [9]
  • European Journal of Medicinal Chemistry (2020): this compound derivatives induce cell cycle arrest and apoptosis via PI3K/AKT and MAPK signaling [8]
  • Molecules (2019): Synthesis and biological evaluation of this compound derivatives as anti-inflammatory agents [7]

References

Fangchinoline plant sources Menispermaceae family

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Sources of Fangchinoline

The table below summarizes the key plant sources of this compound within the Menispermaceae family.

Plant Source Botanical Origin Key this compound-Related Information
Stephania tetrandra S. Moore Roots Primary and most well-documented source; used in Traditional Chinese Medicine (TCM) [1] [2].
Menispermum genus Tuberous roots Identified as a natural source of the alkaloid [3] [4].

The Menispermaceae family, often called the moonseed family, comprises numerous genera, many of which are known for producing bioactive alkaloids [5]. While Stephania tetrandra is the principal source, the presence of this compound in Menispermum indicates its distribution within the family [3].

Experimental Evidence & Pharmacological Actions

Substantial preclinical research demonstrates this compound's multi-target pharmacological potential. Key findings from recent studies are summarized below.

Model/System Key Experimental Findings Potential Mechanism(s) of Action
In Vitro (Chondrocytes) Alleviates IL-1β-induced inflammation; reduces INOS, MMP-3; modulates aggrecan for ECM synthesis [4]. Inhibits IKKα/β activity, suppressing NF-κB signaling pathway [3] [4].
In Vivo (Mouse OA Model) Ameliorates articular cartilage degeneration; reduces inflammatory destruction [3] [4]. Inhibits NF-κB pathway; validated in human cartilage culture model [4].
In Vitro & In Vivo (Osteosarcoma) Suppresses proliferation, migration, invasion; accelerates apoptosis; inhibits tumor growth [6]. Suppresses PI3K/Akt pathway & downstream targets (cyclin D1, MMP-2/9); upregulates caspases [6].
In Vitro & In Vivo (Hepatic Fibrosis) Alleviates liver fibrosis; suppresses HSC activation & ECM biosynthesis [1]. Regulates taurine metabolism & activates Nrf2 pathway to reduce oxidative stress [1].

This compound's anti-inflammatory and anticancer effects often involve modulating key cellular signaling pathways. The following diagram illustrates the NF-κB pathway, a key mechanism identified in osteoarthritis research [3] [4]:

G IL1B IL-1β (Pro-inflammatory cytokine) IKK IKK Complex (IKKα/IKKβ) IL1B->IKK Activates IkB IκB (Inhibitor protein) IKK->IkB Phosphorylation & Degradation pIkB p-IκB (Phosphorylated) IkB->pIkB Phosphorylation & Degradation NFkB NF-κB p65 (Transcription factor) pIkB->NFkB Releases TargetGenes Target Genes: MMPs, ADAMTS, iNOS, COX-2 NFkB->TargetGenes Translocation to nucleus & promotes This compound This compound This compound->IKK Inhibits

Suggested Experimental Workflow

For researchers aiming to validate the anti-inflammatory effects of this compound, particularly via the NF-κB pathway, the following workflow based on the cited studies provides a methodological guide [3] [4]:

  • In Vitro Model Establishment

    • Cell Culture: Use primary chondrocytes or a relevant cell line (e.g., from human or mouse).
    • Inflammation Induction: Stimulate cells with interleukin-1β (IL-1β, e.g., 10 ng/mL) to create an inflammatory environment mimicking disease conditions.
  • Treatment and Grouping

    • Control Group: Cells + culture medium.
    • Model Group: Cells + IL-1β.
    • Treatment Groups: Cells + IL-1β + various concentrations of this compound (e.g., 5, 10, 20 µM). A solvent control (e.g., DMSO) should be included.
  • Efficacy Assessment

    • Gene & Protein Expression: Quantify levels of key factors using techniques like:
      • Western Blot: Analyze protein levels of phospho-IKK, phospho-IκBα, NF-κB p65, iNOS, COX-2, MMPs, and ADAMTS.
      • qPCR: Measure mRNA levels of the aforementioned genes.
    • Immunofluorescence: Visualize the translocation of NF-κB p65 from the cytoplasm to the nucleus.
  • In Vivo Validation

    • Animal Model: Utilize a surgically-induced osteoarthritis model (e.g., Destabilization of the Medial Meniscus (DMM) in mice).
    • Drug Administration: Administer this compound (e.g., 10 mg/kg) via intra-articular injection or other relevant routes post-surgery.
    • Outcome Analysis: Assess cartilage degradation through histological staining (Safranin O, Alcian blue) and evaluate inflammatory markers in joint tissues.

References

Detailed Experimental Data and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For research replication and development, here is a summary of key experimental findings and methodologies.

In Vitro Anticancer Activity (IC50 Values)

The table below lists half-maximal inhibitory concentration (IC50) values of fangchinoline and a potent derivative against various human cancer cell lines, illustrating its broad-spectrum potential. This compound derivatives show significantly enhanced activity [1].

Cell Line Cancer Type This compound (IC50 in µM) Derivative 4g (IC50 in µM)
HEL Leukaemia 8.95 [1] 1.98 [1]
K562 Chronic Myelogenous Leukaemia 10.29 [1] 2.09 [1]
WM9 Melanoma 13.13 [1] 1.07 [1]
PC3 Prostate Cancer 11.06 [1] 2.03 [1]
MDA-MB-231 Breast Cancer 12.29 [1] 2.92 [1]
A375 Melanoma 12.41 [2] -
A875 Melanoma 16.20 [2] -
Key Experimental Protocols
  • Cell Proliferation Assay (MTT/MTS): Cells are seeded in 96-well plates and treated with compounds for 24-72 hours. Viability is measured by adding MTS reagent and recording absorbance at 490nm [1] [2].
  • Cell Cycle Analysis: Treated cells are fixed in ethanol, stained with Propidium Iodide (PI), and analyzed by flow cytometry to determine DNA content and cell cycle phase distribution [3].
  • Apoptosis Assay: Uses an Annexin V-FITC/PI staining kit. Cells are stained and analyzed by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells [3].
  • Osteoclastogenesis Assay: Bone marrow macrophages are cultured with M-CSF and RANKL. Test compounds are added, and medium is changed every two days for 5 days. Differentiated osteoclasts are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAcP) for counting [4].
  • In Vivo Efficacy (Xenograft Model): Immunodeficient mice are subcutaneously inoculated with cancer cells. When tumors are palpable, mice are randomized into groups and treated with vehicle or compound via intraperitoneal injection daily. Tumor volume and body weight are monitored throughout the study [5] [3].

This compound Signaling Pathways in Cancer

The following diagram summarizes the key molecular pathways through which this compound exerts its anticancer effects, based on the cited research.

This pathway map illustrates how this compound targets multiple hallmarks of cancer, including uncontrolled proliferation, evasion of cell death, and metastatic potential [6] [2] [3].

Antiviral and Bone-Protecting Mechanisms

This compound's activity extends beyond oncology, showing effects against viral infection and bone loss through distinct mechanisms.

fangchinoline_other cluster_antiviral Antiviral Mechanism (Zika Virus) cluster_bone Anti-Osteoclastogenesis FAN This compound NFATc1 NFATc1 FAN->NFATc1 Inhibits Activation & Expression Osteclast Osteoclast Formation & Bone Resorption FAN->Osteclast Suppresses Disrupts Disrupts , color= , color= Internalization Inhibits Virus Internalization Replication Suppresses Viral RNA/Protein Replication Internalization->Replication Prevents RANKL RANKL RANKL->NFATc1 Activates Stimulation Stimulation , fillcolor= , fillcolor= NFATc1->Osteclast Drives Formation

Critical Research Considerations

For professionals evaluating this compound's potential, consider these points:

  • Structure-Activity Relationship (SAR): Chemical derivatization, particularly acylation at the 7-phenolic position and introduction of nitro groups, significantly enhances anticancer potency compared to the parent compound [1].
  • Therapeutic Synergy: this compound can increase the efficacy of conventional chemotherapeutics like cisplatin, potentially by suppressing DNA damage repair pathways in cancer cells, allowing for dose reduction and lower toxicity [5].
  • Research Gaps: While mechanisms are being elucidated, comprehensive in vivo pharmacokinetics, toxicity profiles, and direct target engagement studies in higher organisms are needed to fully assess its drug development potential.

References

Application Notes: Fangchinoline as an Inhibitor of Osteoclast Formation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra S. Moore [1]. Research demonstrates its potent inhibitory effects on osteoclast formation and function, positioning it as a promising natural compound for therapeutic development in osteolytic diseases such as osteoporosis [1] [2] [3].

The primary mechanism of action involves the downregulation of the key osteoclastogenic transcription factor NFATc1 and its downstream target genes, without significant effects on the early NF-κB and MAPK pathways induced by RANKL [1] [2]. Furthermore, in vivo studies have confirmed that this compound protects against bone loss in ovariectomized (OVX) mouse models, highlighting its therapeutic potential [1] [2] [3].


Key Experimental Findings & Quantitative Data

Summary of Inhibitory Effects

The table below summarizes the core experimental findings on this compound's effects on osteoclasts and underlying mechanisms.

Experimental Model Key Findings Dosage/Concentration References
In Vitro Osteoclastogenesis Inhibition of RANKL-induced osteoclast formation 0.5 µM, 1.0 µM [1] [1] [2] [3]
Bone Resorption Assay Suppression of hydroxyapatite resorption activity 0.5 µM, 1.0 µM [1] [1]
Gene Expression (qPCR) Downregulation of Nfatc1, Ctsk, Acp5, Calcr, Atp6v0d2, Mmp9 0.5 µM, 1.0 µM [1] [1]
NFATc1 Activity Suppression of RANKL-induced NFATc1 promoter activity and protein expression 1.0 µM [1] [1] [2]
Cell Viability (MTS) No significant cytotoxicity on BMMs Up to 1.0 µM for 48h [1] [1]
In Vivo OVX Mouse Model Protection against estrogen deficiency-induced bone loss 25 mg/kg/day (intraperitoneal) [1] [1] [2] [3]
Mechanism of Action: Impact on Osteoclastogenic Signaling

This compound specifically inhibits the RANKL-induced NFATc1 signaling axis, a master regulator of osteoclast differentiation and function. The following diagram illustrates its targeted mechanism within the osteoclast signaling network.

G RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB_Pathway NF-κB Pathway TRAF6->NFkB_Pathway MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_Pathway NFATc1_Activation NFATc1 Activation & Expression NFkB_Pathway->NFATc1_Activation MAPK_Pathway->NFATc1_Activation Osteoclast_Genes Osteoclast Genes (CTSK, TRAP, etc.) NFATc1_Activation->Osteoclast_Genes Osteoclast_Formation Osteoclast Formation Osteoclast_Genes->Osteoclast_Formation This compound This compound This compound->NFATc1_Activation Inhibits This compound->NFATc1_Activation Downregulates

Figure 1: this compound inhibits osteoclast formation by specifically targeting NFATc1 activation and expression. Notably, it does not affect upstream IκBα degradation or MAPK phosphorylation [1].


Detailed Experimental Protocols

In Vitro Osteoclastogenesis Assay

This protocol details the standard method for generating osteoclasts from bone marrow-derived macrophages (BMMs) and testing the inhibitory effect of this compound [1] [4].

3.1.1 Materials

  • Cells: Bone marrow macrophages (BMMs) isolated from C57BL/6 mice.
  • Culture Medium: α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.
  • Test Compound: this compound (purity ≥98%), dissolved in DMSO. Prepare working concentrations (e.g., 0.5 µM, 1.0 µM).
  • Inducing Cytokine: Recombinant RANKL (50 ng/mL).
  • Other Reagents: Phosphate-buffered saline (PBS), paraformaldehyde (4%), TRAcP staining kit.

3.1.2 Procedure

  • Isolate and culture BMMs: Flush bone marrow from femurs and tibias of C57BL/6 mice. Culture in T75 flasks with complete medium containing M-CSF (50 ng/mL) until confluent [1] [5].
  • Seed cells for assay: Seed BMMs into 96-well plates at a density of ( 6 \times 10^3 ) cells per well. Allow cells to adhere overnight [1] [4].
  • Induce differentiation and treat: Replace medium with fresh complete medium containing M-CSF (50 ng/mL), RANKL (50 ng/mL), and the designated concentration of this compound or vehicle control (DMSO). Include a control group with M-CSF but without RANKL [1].
  • Maintain cultures: Change the medium (with all fresh components) every two days for 5 days, or until mature, multinucleated osteoclasts are observed in the vehicle control group [1] [4].
  • Fix and stain: On day 5, carefully aspirate the medium, wash wells with 1x PBS, and fix cells with 4% paraformaldehyde for 10 minutes. After washing, perform TRAcP staining according to the manufacturer's instructions [1].
  • Image and quantify: Acquire images using a light microscope. Count TRAcP-positive multinucleated cells (containing ≥3 nuclei) as mature osteoclasts [1].

3.1.3 Timing of Treatment To identify the specific stage of osteoclastogenesis affected by this compound, add 1 µM this compound at different time points after RANKL stimulation (e.g., day 1, day 3, day 5) and stain for osteoclasts upon completion of the culture period [1] [4].

Bone Resorption Assay

This protocol assesses the functional impact of this compound on osteoclast bone-degrading activity [1].

3.2.1 Materials

  • Osteoclasts differentiated from BMMs as in protocol 3.1.
  • Hydroxyapatite-coated 96-well plates (e.g., Corning Osteo Assay Surface).
  • Cell dissociation solution.
  • 2.5% glutaraldehyde.
  • 10% sodium hypochlorite (bleaching solution).

3.2.2 Procedure

  • Differentiate osteoclasts: Differentiate BMMs into osteoclasts in collagen-coated plates using M-CSF and RANKL.
  • Harvest and reseed osteoclasts: Once osteoclasts begin to form, gently harvest them using cell dissociation solution. Seed the resulting cell suspension onto hydroxyapatite-coated 96-well plates.
  • Treat and culture: Treat the seeded osteoclasts with M-CSF, RANKL, and this compound (0.5 µM, 1.0 µM) or vehicle control for 48 hours.
  • Fix and analyze:
    • For cell counting: Fix one set of wells with 2.5% glutaraldehyde and perform TRAcP staining to count the number of multinucleated cells.
    • For resorption analysis: Bleach the remaining wells with 10% bleaching solution for 10 minutes to remove cells. Wash with water and image the resorption pits.
  • Quantify resorption: Calculate the total resorbed area per well using image analysis software such as ImageJ [1].
Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the downregulation of osteoclast-specific genes by this compound.

3.3.1 Materials

  • TRIzol Reagent for RNA extraction.
  • cDNA synthesis kit.
  • SYBR Green qPCR Master Mix.
  • Specific primers for mouse genes (e.g., Nfatc1, Ctsk, Acp5, Gapdh).

3.3.2 Procedure

  • Treat cells: Seed BMMs in 6-well plates (( 1 \times 10^5 ) cells/well) and stimulate with M-CSF and RANKL in the presence of this compound (0.5 µM, 1.0 µM) or vehicle for 5 days.
  • Extract RNA: Lyse cells directly in the well using TRIzol Reagent and extract total RNA according to the manufacturer's instructions.
  • Synthesize cDNA: Synthesize single-stranded cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo-dT primers.
  • Perform qPCR: Set up qPCR reactions in triplicate using SYBR Green Master Mix and specific primers. The primer sequences used in the foundational study were [1]:
    • Nfatc1: F: 5'-CAA CGC CCT GAC CAC CGA TAG-3', R: 5'-GGC TGC CTT CCG TCT CAT AGT-3'
    • Ctsk: F: 5'-GGG AGA AAA ACC TGA AGC-3', R: 5'-ATT CTG GGG ACT CAG AGC-3'
    • Acp5 (TRAcP): F: 5'-TGT GGC CAT CTT TAT GCT-3', R: 5'-GTC ATT TCT TTG GGG CTT-3'
    • Gapdh: F: 5'-ACC ACA GTC CAT GCC ATC AC-3', R: 5'-TCC ACC ACC CTG TTG CTG TA-3'
  • Analyze data: Calculate relative gene expression using the ( 2^{−ΔΔCt} ) method, normalizing to the housekeeping gene Gapdh and then to the control samples [1].
In Vivo Efficacy Study in OVX Mice

This protocol outlines the evaluation of this compound's protective effect against bone loss in a postmenopausal osteoporosis model.

3.4.1 Animal Model

  • Ovariectomized (OVX) female mice (e.g., C57BL/6), 8-10 weeks old. Sham-operated mice serve as controls.

3.4.2 Dosing and Administration

  • Treatment Group: OVX mice administered this compound via intraperitoneal injection at 25 mg/kg/day [1].
  • Control Groups: OVX mice with vehicle injection; Sham-operated mice with vehicle injection.
  • Duration: Treatment typically lasts for 6 weeks post-surgery.

3.4.3 Sample Collection and Analysis

  • Harvest tissues: At the endpoint, euthanize mice and collect femurs and tibias.
  • Micro-CT analysis: Fix bones in 4% PFA and scan using a high-resolution micro-CT system (e.g., SkyScan 1172). Analyze 3D reconstructions to determine bone morphometric parameters such as Bone Volume/Tissue Volume (BV/TV), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp) [1] [5].
  • Histological analysis: Decalcify bones, embed in paraffin, and section. Perform H&E staining for general morphology and TRAP staining to identify and count osteoclasts on the bone surface [5].

Troubleshooting & Best Practices

Issue Potential Cause Solution
Low osteoclast formation in controls Low RANKL bioactivity; Old serum lot. Aliquot and store RANKL at -80°C; Use a consistent, qualified batch of FBS.
High cytotoxicity in treatment groups DMSO concentration too high; Compound impurity. Keep final DMSO concentration ≤0.1%. Verify compound purity (≥98%) and prepare fresh stock solutions.
High variability in resorption pits Uneven cell seeding on hydroxyapatique surface. Ensure hydroxyapatite plates are at room temperature before seeding. Seed cells gently and uniformly.
Poor RNA yield/cquality from mature osteoclasts Cells are large and easily detached. Aspirate medium carefully. Use well-established, adherent cultures.

Conclusion

This compound is a potent and specific natural inhibitor of osteoclast formation and bone resorption, acting primarily through the suppression of the NFATc1 pathway. The protocols detailed herein provide a robust framework for researchers to validate and further investigate its anti-osteoclastic activity, supporting its potential development as a therapeutic agent for osteoporosis and other bone-related diseases.


References

Comprehensive Application Notes and Protocols: Evaluating Fangchinoline's Anti-Resorptive Activity Using Integrated In Vitro and In Vivo Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fangchinoline and Bone Resorption

Biological Significance and Therapeutic Potential: Osteoporosis is a pervasive global health concern characterized by elevated osteoclast formation and disrupted bone remodeling homeostasis, leading to reduced bone mass and increased fracture risk. With current pharmacological interventions often limited by side effects after long-term use, natural product-based therapeutics represent a promising alternative approach. This compound, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, has emerged as a candidate compound with demonstrated anti-osteoporotic properties across multiple experimental models. Recent scientific evidence indicates that this compound exerts its effects primarily through inhibition of osteoclast differentiation and suppression of bone resorptive activity, positioning it as a potential foundation for novel anti-osteoporosis therapies targeting RANKL-mediated signaling pathways [1] [2].

Molecular Mechanisms of Action: this compound operates through multi-faceted mechanisms to regulate bone remodeling processes. At the cellular level, it significantly inhibits osteoclastogenesis by disrupting critical differentiation pathways without inducing cytotoxicity at effective concentrations. Mechanistic studies reveal that this compound specifically downregulates NFATc1 activity, a master regulator of osteoclast differentiation, while leaving early RANKL signaling events largely unaffected. This targeted approach effectively suppresses the expression of osteoclast-specific genes and proteins, including cathepsin K (CTSK) and V-ATPase-d2 (Atp6v0d2), which are essential for bone resorptive function [1]. Additionally, emerging evidence suggests that this compound may also promote osteoblast survival through autophagy induction and apoptosis inhibition, further contributing to its bone-protective effects by addressing both aspects of the bone remodeling process [3].

In Vitro Methodologies for Assessing Anti-Osteoclastogenic Activity

Osteoclast Culture and Differentiation

Primary Cell Isolation and Culture Conditions: The evaluation of this compound's effects on osteoclastogenesis begins with the isolation of primary bone marrow macrophages (BMMs) from C57BL/6 mice. Following euthanasia, femora and tibiae are aseptically dissected, and bone marrow is flushed using alpha modified Minimal Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The resulting cell suspension is cultured in T75 flasks with M-CSF (50 ng/ml) for approximately 72 hours to facilitate the differentiation of hematopoietic progenitor cells into BMMs, which serve as osteoclast precursors [1]. Non-adherent cells are subsequently removed, and adherent BMMs are harvested using cell dissociation solution, counted, and seeded in appropriate culture vessels for experimentation. It is critical to maintain cells in a humidified incubator at 37°C with 5% CO₂ throughout all procedures, with medium changes performed every two days to ensure optimal nutrient availability and growth factor supplementation.

Osteoclast Differentiation and Compound Treatment: For osteoclast differentiation assays, BMMs are seeded in 96-well plates at a density of 6 × 10³ cells per well and allowed to adhere overnight. To initiate osteoclast formation, cells are stimulated with RANKL (50 ng/ml) and M-CSF (50 ng/ml) in the presence or absence of various concentrations of this compound (typically 0.1-1 µM). The culture medium containing these factors is replaced every two days throughout the differentiation period, which generally spans 5-7 days until mature, multinucleated osteoclasts form in the vehicle control groups [1]. To identify the specific differentiation stage most sensitive to this compound's effects, time-course experiments can be performed where the compound is added at different time points (e.g., day 1, 3, or 5) following RANKL stimulation. Following the differentiation period, cells are fixed in 4% paraformaldehyde for 10 minutes and stained for tartrate-resistant acid phosphatase (TRAcP), a definitive marker of osteoclasts, using commercial staining kits according to manufacturer specifications. TRAcP-positive multinucleated cells containing three or more nuclei are quantified as mature osteoclasts using light microscopy.

Bone Resorption Assay

Hydroxyapatite-Based Resorption Assessment: The functional impact of this compound on osteoclast bone-resorbing activity is evaluated using hydroxyapatite-coated surfaces that simulate the mineralized bone matrix. BMMs are differentiated into osteoclasts as described in section 2.1 by culturing in collagen-coated 6-well plates with RANKL (50 ng/ml) and M-CSF (50 ng/ml) until early osteoclast formation is observed (typically 3-4 days). The pre-osteoclasts are then gently harvested using cell dissociation solution to preserve cell integrity and seeded onto hydroxyapatite-coated 96-well plates at a standardized density. Cells are subsequently treated with RANKL (50 ng/ml) and various concentrations of this compound (0.5-1 µM) for an additional 48 hours to assess resorptive activity [1].

Quantification of Resorption Pits: Following the incubation period, the resorption assay is processed for dual analysis. First, half of the wells are fixed with 2.5% glutaraldehyde and subjected to TRAcP staining to determine osteoclast numbers and morphology on the hydroxyapatite surface. The remaining wells are bleached with 10% sodium hypochlorite for 10 minutes to remove cells and reveal the resorption pits formed in the hydroxyapatite coating. The bleached wells are then thoroughly washed with distilled water and imaged using brightfield microscopy at 10× magnification. The resorbed area percentage is quantified using ImageJ software with appropriate thresholding to distinguish resorbed from non-resorbed areas. This dual approach allows for correlation of osteoclast number with resorptive activity, determining whether observed reductions in resorption result from decreased osteoclast numbers or impaired resorptive function per cell [1].

Table 1: Key Parameters for this compound Treatment in Osteoclastogenesis Assays

Experimental Aspect Specifications Optimal this compound Concentration
Osteoclast differentiation BMMs + RANKL (50 ng/ml) + M-CSF (50 ng/ml) 0.5-1 µM
Bone resorption assay Pre-osteoclasts on hydroxyapatite coating + RANKL 0.5-1 µM
Cytotoxicity threshold BMMs + M-CSF only >1 µM (non-cytotoxic)
Treatment duration Full differentiation period 5-7 days
Staining method TRAcP staining followed by light microscopy N/A

Molecular Techniques for Mechanism Elucidation

Gene Expression Analysis

RNA Isolation and Quantitative PCR: To investigate the effects of this compound on osteoclast-specific gene expression, BMMs are seeded in 6-well plates at a density of 1 × 10⁵ cells per well and stimulated with RANKL (50 ng/ml) in the presence or absence of this compound (0.5-1 µM) for 5 days, with medium changes every two days. Total RNA is then extracted using TRIzol reagent according to the manufacturer's instructions, with RNA concentration and purity determined spectrophotometrically. Single-stranded cDNA is synthesized from 1 μg of total RNA using reverse transcriptase with oligo-dT primers [1]. Quantitative PCR reactions are performed using a ViiA 7 Real-time PCR system with SYBR Green chemistry, with all reactions run in technical triplicates. The PCR protocol consists of an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 15 seconds at 95°C and 45 seconds at 60°C, with a final dissociation stage to verify amplification specificity. Gene expression levels are normalized to the housekeeping gene Gapdh using the comparative Cq (ΔΔCq) method, with results expressed as fold change relative to control samples.

Osteoclast Marker Genes and Primer Sequences: this compound's impact on osteoclast differentiation is assessed by monitoring the expression of key osteoclast-specific genes, including cathepsin K (Ctsk), calcitonin receptor (Calcr), V-ATPase-d2 (Atp6v0d2), matrix metallopeptidase 9 (MMP9), NFATc1, and TRAcP (Acp5). These genes represent critical functional components of mature osteoclasts, with Ctsk and MMP9 involved in extracellular matrix degradation, Atp6v0d2 essential for acidification of the resorption lacuna, and NFATc1 serving as the master regulator of osteoclast differentiation [1]. The primer sequences for these genes are meticulously designed to ensure specificity and amplification efficiency, with representative examples including: Ctsk (forward: 5'-GGG AGA AAA ACC TGA AGC-3', reverse: 5'-ATT CTG GGG ACT CAG AGC-3'), Calcr (forward: 5'-TGG TTG AGG TTG TGC CCA-3', reverse: 5'-CTC GTG GGT TTG CCT CAT C-3'), and NFATc1 (forward: 5'-CAA CGC CCT GAC CAC CGA TAG-3', reverse: 5'-GGC TGC CTT CCG TCT CAT AGT-3') [1]. Consistent observation of downregulated expression across this gene panel would provide compelling evidence that this compound suppresses the osteoclast differentiation program.

Protein Analysis and Signaling Pathways

Western Blot Analysis: For protein expression analysis, BMMs are seeded in 6-well plates at 1 × 10⁶ cells per well for short-term signaling studies or 1 × 10⁵ cells per well for longer-term differentiation markers. Following serum starvation for 3 hours, cells are pre-treated with this compound (0.5-1 µM) for 1 hour before stimulation with RANKL (50 ng/ml) for various time periods (0-60 minutes for early signaling events, or 1-5 days for differentiation markers). Cells are then harvested and lysed using RIPA lysis buffer supplemented with protease and phosphatase inhibitors [1]. Protein concentration is determined using the Lowry assay, and equal amounts of protein (typically 20-30 μg) are separated by SDS-PAGE on 10% gels before transfer to polyvinylidene difluoride membranes. Membranes are blocked with 5% non-fat milk and incubated overnight at 4°C with primary antibodies against proteins of interest, including NFATc1, IκBα, phosphorylated ERK, phosphorylated P38, phosphorylated JNK, and β-actin (loading control). Following incubation with appropriate horseradish peroxidase-conjugated secondary antibodies, protein bands are visualized using enhanced chemiluminescence and quantified by densitometry.

Luciferase Reporter Gene Assays: To investigate this compound's effects on transcription factor activation, RAW264.7 cells stably transfected with NF-κB or NFATc1 luciferase reporter constructs are utilized. Transfected cells are seeded in 48-well plates at a density of 1.5 × 10⁵ cells/well (NF-κB assay) or 5 × 10⁴ cells/well (NFATc1 assay) and allowed to adhere overnight. Cells are pre-treated with this compound for 1 hour before stimulation with RANKL (50 ng/ml) for 6 hours (NF-κB assay) or 24 hours (NFATc1 assay) [1]. Following incubation, cells are harvested and lysed, and luciferase activity is measured using a luciferase assay system according to manufacturer instructions, with luminescence quantified using a microplate luminometer. Results are normalized to protein concentration and expressed as relative luciferase units compared to control treatments. These reporter assays provide direct evidence of this compound's specific inhibition of NFATc1 transcriptional activity without affecting upstream IκBα degradation, helping to pinpoint its mechanism within the RANKL signaling cascade.

Table 2: Molecular Techniques for Evaluating this compound's Mechanisms

Method Target Key Findings Technical Considerations
Quantitative PCR Osteoclast-specific genes Downregulation of NFATc1, Ctsk, Atp6v0d2 Normalize to Gapdh; use triplicate reactions
Western blot Signaling proteins Reduced NFATc1 protein; no effect on IκBα degradation Multiple time points needed for kinetics
Luciferase reporter Transcriptional activity Inhibition of NFATc1 activity; minimal NF-κB effect Normalize to protein concentration
Immunofluorescence Nuclear translocation Suppressed P65 nuclear translocation Requires high-quality fixation and antibodies

In Vivo Validation in Disease Models

Ovariectomized Mouse Model

Animal Model Establishment and Dosing Protocol: The anti-osteoporotic efficacy of this compound is validated in vivo using the ovariectomized (OVX) mouse model, which recapitulates postmenopausal osteoporosis through estrogen depletion. Female C57BL/6 mice (typically 10-12 weeks old) are randomly divided into four groups: (1) sham-operated control, (2) OVX + vehicle, (3) OVX + low-dose this compound, and (4) OVX + high-dose this compound. Following anesthesia, bilateral ovariectomy is performed through dorsal incisions, while sham operations involve identical procedures without ovary removal [1]. After a one-week recovery period, this compound administration commences via intraperitoneal injection at doses ranging from 1-10 mg/kg daily, continuing for 6-8 weeks to allow significant bone loss development in vehicle-treated controls. Throughout the study, body weight is monitored weekly, and animals are maintained under standard housing conditions with ad libitum access to food and water. All procedures must receive appropriate institutional animal care committee approval and adhere to established guidelines for laboratory animal welfare.

Tissue Collection and Bone Parameter Analysis: At the experimental endpoint, blood samples are collected via cardiac puncture under anesthesia for serum biomarker analysis, followed by euthanasia through cervical dislocation. The femora, tibiae, and lumbar vertebrae are carefully dissected, cleaned of soft tissue, and fixed in 4% paraformaldehyde for 24 hours at 4°C. For micro-computed tomography (micro-CT) analysis, bones are scanned using a high-resolution system with typical settings of 70 kVp tube voltage, 114 μA current, and 10 μm isotropic resolution. Three-dimensional reconstructions are generated, and bone mineral density (BMD), trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp) are quantified using manufacturer-supplied software [1] [3]. Following scanning, bones are decalcified in 10% EDTA for 2-3 weeks, embedded in paraffin, and sectioned at 5 μm thickness for histological staining, including hematoxylin and eosin (H&E) for general morphology and TRAcP staining for osteoclast identification and quantification.

Histomorphometric Analysis

Bone Histology and Osteoclast Quantification: Decalcified bone sections are subjected to TRAcP staining using commercial kits according to manufacturer protocols to identify mature osteoclasts. Briefly, sections are deparaffinized, rehydrated through graded alcohols, and incubated with naphthol AS-BI phosphate and fast red violet LB salt in the presence of 50 mM sodium tartrate (pH 5.0) for 1 hour at 37°C. Following counterstaining with hematoxylin, TRAcP-positive multinucleated cells (≥3 nuclei) adjacent to bone surfaces are identified as osteoclasts [1]. Histomorphometric parameters, including osteoclast number per bone perimeter (N.Oc/B.Pm) and osteoclast surface per bone surface (Oc.S/BS), are quantified using specialized image analysis software at 200× magnification, with measurements typically performed in the secondary spongiosa of distal femora or proximal tibiae.

Serum Biomarker Analysis: Systemic bone turnover is assessed through serum biomarkers, collected at sacrifice and separated by centrifugation. Tartrate-resistant acid phosphatase (TRAcP) activity, reflecting osteoclast number and activity, is measured using commercial assay kits with p-nitrophenyl phosphate as substrate in the presence of 50 mM sodium tartrate (pH 5.0). Alkaline phosphatase (ALP) activity, an indicator of osteoblast activity, is determined using similar kits without tartrate inhibition [3]. Additionally, collagen type I cross-linked C-telopeptide (CTX) and osteocalcin levels can be quantified using ELISA kits to provide additional measures of bone resorption and formation, respectively. These serum biomarkers complement histological and micro-CT data by providing dynamic measures of bone turnover that reflect the overall impact of this compound treatment on skeletal homeostasis.

Data Analysis and Interpretation Guidelines

Quantification and Statistical Methods

Standardized Measurement Approaches: Robust quantification methodologies are essential for accurately assessing this compound's effects on bone resorption parameters. For in vitro osteoclastogenesis assays, osteoclast number is defined as the count of TRAcP-positive multinucleated cells containing three or more nuclei per well, while osteoclast size is measured as the average area of these cells using ImageJ software. In bone resorption assays, the resorbed area percentage is calculated by dividing the total pit area by the total well area and multiplying by 100. For in vivo micro-CT data, standard parameters should follow the guidelines of the American Society for Bone and Mineral Research, with trabecular bone volume fraction (BV/TV) calculated as trabecular bone volume divided by total tissue volume, trabecular number (Tb.N) determined using the model-independent 3D distance transformation method, trabecular thickness (Tb.Th) and trabecular separation (Tb.Sp) derived using the plate model formulae [1] [3]. Histomorphometric measurements should be performed by two independent observers blinded to treatment groups to minimize bias, with inter-observer variability assessed using intraclass correlation coefficients.

Statistical Analysis and Data Presentation: All experiments should include appropriate biological replicates (typically n=5-8 for in vivo studies, n=3-5 for in vitro experiments with multiple wells per condition), with data presented as mean ± standard error of the mean (SEM). Normality of distribution is assessed using Shapiro-Wilk tests, and homogeneity of variances confirmed with Levene's test. For comparisons between multiple groups, one-way analysis of variance (ANOVA) is employed, followed by post-hoc tests such as Dunnett's test for comparisons against a single control group or Tukey's test for all pairwise comparisons. For time-course experiments or studies with multiple factors, two-way ANOVA with appropriate post-hoc testing is recommended. Statistical significance is typically set at p<0.05, with exact p-values provided where possible. Graphical representation of data should clearly illustrate effect sizes and variability, with bar graphs for group comparisons and line graphs for time-course studies. All statistical analyses can be performed using software such as GraphPad Prism, with documentation of the specific tests and versions used.

Mechanistic Interpretation Framework

Integrating Multidimensional Data: Interpretation of this compound's anti-resorptive effects requires integration across experimental domains, from molecular signaling to functional outcomes. The consistent observation of dose-dependent inhibition across osteoclast differentiation, resorptive activity, and gene expression profiles strengthens the evidence for a specific anti-osteoclastogenic effect rather than general cytotoxicity. The dissociation between this compound's suppression of NFATc1 activation and its lack of effect on early IκBα degradation and MAPK signaling suggests a targeted mechanism that disrupts the amplification phase of osteoclast differentiation rather than initial RANKL recognition [1]. This specific mechanism is particularly valuable therapeutically, as it may interfere with pathological osteoclast activation while preserving fundamental immune signaling pathways. Additionally, observations from glucocorticoid-induced osteoporosis models indicating that this compound promotes osteoblast autophagy and reduces apoptosis suggest a dual mechanism that addresses both enhanced resorption and inadequate bone formation [3].

Contextualizing Findings Within Therapeutic Development: When positioning this compound within the landscape of anti-osteoporosis drug development, its natural product origin and multi-target profile may offer advantages in terms of synergistic actions and reduced side effects compared to highly specific biologics. However, the research findings should be interpreted with appropriate consideration of the experimental models employed. The OVX model effectively recapitulates postmenopausal high-turnover osteoporosis but may not fully represent age-related or glucocorticoid-induced bone loss. Similarly, the predominantly murine systems used for in vitro and in vivo studies necessitate caution in extrapolating to human physiology, particularly regarding pharmacokinetics and metabolism. The field would benefit from future studies incorporating human osteoclast cultures, additional preclinical models representing diverse osteoporosis etiologies, and preliminary adsorption, distribution, metabolism, and excretion (ADME) profiling to better assess translational potential. Nevertheless, the current experimental evidence provides a compelling foundation for considering this compound as a promising candidate for further anti-osteoporosis therapeutic development.

Visual Overview of this compound's Mechanisms and Experimental Workflows

fangchinoline_mechanism cluster_mechanism This compound Mechanism of Action RANKL RANKL RANK RANK RANKL->RANK Early_Signaling Early Signaling (NF-κB, MAPKs) RANK->Early_Signaling NFATc1_Activation NFATc1 Activation & Expression Early_Signaling->NFATc1_Activation Osteoclast_Genes Osteoclast-Specific Genes (CTSK, ATP6v0d2, MMP9) NFATc1_Activation->Osteoclast_Genes Osteoclast_Formation Osteoclast Formation & Function Osteoclast_Genes->Osteoclast_Formation Bone_Resorption Bone Resorption Osteoclast_Formation->Bone_Resorption This compound This compound NFATc1_Inhibition NFATc1 Inhibition This compound->NFATc1_Inhibition NFATc1_Inhibition->NFATc1_Activation Inhibits Gene_Downregulation Gene Downregulation NFATc1_Inhibition->Gene_Downregulation Gene_Downregulation->Osteoclast_Genes Downregulates Resorption_Inhibition Resorption Inhibition Gene_Downregulation->Resorption_Inhibition Resorption_Inhibition->Bone_Resorption Suppresses

Diagram 1: Molecular mechanism of this compound inhibition of osteoclast differentiation. This compound specifically targets NFATc1 activation and expression without affecting early RANKL signaling events, ultimately suppressing osteoclast-specific gene expression and bone resorptive function.

experimental_workflow cluster_in_vitro In Vitro Experiments cluster_molecular Molecular Analysis cluster_in_vivo In Vivo Validation BMM_Isolation BMM Isolation (C57BL/6 mice) Osteoclast_Differentiation Osteoclast Differentiation +RANKL (50 ng/ml) + M-CSF BMM_Isolation->Osteoclast_Differentiation Fangchinoline_Treatment This compound Treatment (0.5-1 µM, 5-7 days) Osteoclast_Differentiation->Fangchinoline_Treatment TRAcP_Staining TRAcP Staining & Quantification Fangchinoline_Treatment->TRAcP_Staining Resorption_Assay Hydroxyapatite Resorption Assay Fangchinoline_Treatment->Resorption_Assay Gene_Expression Gene Expression (qPCR: NFATc1, CTSK) TRAcP_Staining->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Resorption_Assay->Protein_Analysis Luciferase_Assay Luciferase Reporter Assays Fangchinoline_Dosing This compound Dosing (1-10 mg/kg, 6-8 weeks) OVX_Model OVX Mouse Model (10-12 week females) OVX_Model->Fangchinoline_Dosing microCT_Analysis micro-CT Analysis (BMD, BV/TV) Fangchinoline_Dosing->microCT_Analysis Histology Histology & Histomorphometry microCT_Analysis->Histology

Diagram 2: Comprehensive experimental workflow for evaluating this compound's anti-resorptive activity. The integrated approach spans in vitro osteoclast differentiation and function assays, molecular mechanism elucidation, and in vivo validation in the OVX mouse model of osteoporosis.

References

Comprehensive Application Notes and Protocols: Fangchinoline as RANKL-Induced Signaling Inhibitor for Osteoporosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fangchinoline and Its Therapeutic Potential

This compound is a bisbenzylisoquinoline alkaloid naturally extracted from the roots of Stephania tetrandra S. Moore and other plants in the Menispermaceae family. This compound has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potential bone-protective effects. Recent research has illuminated this compound's potent inhibitory activity against osteoclast formation and function, positioning it as a promising candidate for developing novel therapies for osteolytic diseases such as osteoporosis. [1] [2]

The RANKL/RANK/OPG signaling pathway represents a crucial regulatory system in bone remodeling, where receptor activator of nuclear factor kappa-B ligand (RANKL) binding to its receptor RANK on osteoclast precursors triggers a cascade of intracellular events leading to osteoclast differentiation and activation. Inhibition of this pathway has emerged as a promising therapeutic strategy for conditions characterized by excessive bone resorption. This compound demonstrates significant activity in suppressing RANKL-induced signaling, particularly through downregulation of NFATc1 activation, a master regulator of osteoclastogenesis, without initially affecting IκBα degradation or MAPK pathways. This targeted mechanism of action, combined with its natural origin and favorable toxicity profile, makes this compound an attractive compound for further pharmaceutical development. [1]

Quantitative Experimental Data Summary

Cellular-Level Effects of this compound

Table 1: In vitro effects of this compound on osteoclastogenesis and osteoclast function

Parameter Experimental System Dosage/Concentration Key Findings Significance
Osteoclast Formation Mouse BMMs + RANKL (50 ng/mL) 0.5 µM, 1 µM Significant inhibition of osteoclastogenesis IC50 ~0.5-1 µM
Cell Viability Mouse BMMs + M-CSF 0.125-2 µM for 48h No cytotoxicity below 1 µM Safe for in vitro use up to 1 µM
Bone Resorption BMMs on hydroxyapatite plates 0.5 µM, 1 µM Reduced resorption area Dose-dependent inhibition
Gene Expression qPCR of RANKL-treated BMMs 0.5 µM, 1 µM for 5 days Downregulation of NFATc1, Ctsk, Acp5, Atp6v0d2, Calcr Suppression of osteoclast differentiation program
In Vivo Efficacy of this compound

Table 2: Animal study results of this compound in disease models

Parameter Animal Model Dosage/Regimen Key Findings Significance
Bone Loss Protection OVX mice (post-menopausal osteoporosis model) Not specified in available data Protected against bone loss Confirmed in vivo efficacy
Root Resorption Wistar rats with orthodontic tooth movement 200 µg (40 µL of 5 µg/µL) every 2 days Significant reduction in resorption area ratio 43.7% reduction with 50g force; 45.2% reduction with 100g force
Therapeutic Window Multiple systems 0.5-1 µM (in vitro); 200 µg/dose (in vivo) Effective at non-cytotoxic concentrations Promising safety profile

Experimental Protocols

Osteoclastogenesis Assay
3.1.1 Primary Bone Marrow Macrophage (BMM) Isolation and Culture
  • Isolation Procedure: Extract bone marrow from C57BL/6 mouse femora and tibiae by flushing with alpha-MEM using a sterile 25-gauge needle. Dissociate cells by gentle pipetting and passage through a 70-μm cell strainer to obtain single-cell suspension. [1]

  • Culture Conditions: Plate cells in T75 flasks at density of 1×10^6 cells/cm^2 in complete α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL M-CSF. Incubate at 37°C with 5% CO2 for 16-24 hours to facilitate macrophage adhesion. [1]

  • Differential Adhesion: Remove non-adherent cells after initial incubation. Culture adherent BMMs with fresh M-CSF-containing medium for 3 days, replacing medium every 2 days, to generate osteoclast precursors. [1]

3.1.2 Osteoclast Differentiation and this compound Treatment
  • Differentiation Induction: Seed BMMs in 96-well plates at 6×10^3 cells/well in complete α-MEM with 50 ng/mL M-CSF and 50 ng/mL RANKL. Culture for 5 days with medium replacement every 2 days to induce osteoclast differentiation. [1]

  • Compound Treatment: Prepare this compound stock solution in DMSO and dilute to working concentrations (0.125, 0.25, 0.5, 1, and 2 μM) in complete medium. Add this compound simultaneously with RANKL stimulation. Include vehicle control (0.1% DMSO) and blank control. [1]

  • Staging Experiments: For time-course studies, add 1μM this compound at different differentiation stages: Day 1 (early), Day 3 (middle), or Day 5 (late) of RANKL stimulation to identify sensitive phases. [1]

3.1.3 TRAcP Staining and Osteoclast Quantification
  • Fixation: After 5 days of culture, remove medium and fix cells with 4% paraformaldehyde for 10 minutes at room temperature. Wash three times with 1× PBS. [1]

  • Staining: Incubate fixed cells with TRAcP staining solution following manufacturer's protocol. TRAcP-positive multinucleated cells (≥3 nuclei) are identified as osteoclasts. [1]

  • Quantification: Capture images using light microscopy and count TRAcP-positive multinucleated cells in five random fields per well. Perform experiments in triplicate with three independent biological replicates. [1]

Hydroxyapatite Resorption Assay
3.2.1 Osteoclast Differentiation and Seeding
  • Pre-differentiation: Seed BMMs in 6-well collagen-coated plates at 1×10^5 cells/well and stimulate with 50 ng/mL RANKL and 50 ng/mL M-CSF for 4-5 days until pre-osteoclasts form. Replace medium every 2 days. [1]

  • Cell Harvesting: Gently scrape pre-osteoclasts using cell dissociation solution and centrifuge at 1,200 rpm for 5 minutes. Resuspend cell pellet in complete α-MEM without air bubbles. [1]

  • Seeding on Hydroxyapatite: Plate 2×10^4 cells/well in 96-well hydroxyapatite-coated plates. Allow cells to adhere for 2 hours before adding treatments. [1]

3.2.2 Treatment and Resorption Analysis
  • Compound Exposure: Treat adhered osteoclasts with this compound (0.5 and 1 μM) or vehicle control in presence of RANKL (50 ng/mL) for 48 hours. Include TRAcP staining controls in parallel wells. [1]

  • Visualization of Resorption Pits: Remove cells by bleaching with 10% sodium hypochlorite for 10 minutes followed by thorough washing with distilled water. Air dry plates and stain resorption pits with 0.5% toluidine blue for 5 minutes. [1]

  • Quantification: Capture five random images per well using light microscopy. Calculate resorbed area percentage using ImageJ software with particle analysis function. Normalize data to osteoclast number from TRAcP-stained parallel wells. [1]

Cell Viability Assay (MTS)
  • Cell Seeding: Seed BMMs in 96-well plates at 6×10^3 cells/well in complete α-MEM with M-CSF (50 ng/mL) and incubate overnight for attachment. [1]

  • Treatment: Expose cells to this compound concentrations (0.125, 0.25, 0.5, 1, and 2 μM) for 48 hours. Include vehicle control and blank (medium only). Use 6 replicates per condition. [1]

  • Viability Measurement: Add 20 μL MTS reagent to each well and incubate for 2-4 hours at 37°C. Measure absorbance at 490 nm using microplate reader. Calculate cell viability as percentage of vehicle control. [1]

Molecular Mechanism Studies

NF-κB and NFAT Luciferase Reporter Gene Assay
4.1.1 Cell Culture and Transfection
  • Stable Cell Lines: Utilize RAW264.7 cells stably transfected with NF-κB luciferase reporter construct (3κB-Luc-SV40) or NFATc1 luciferase reporter construct. Maintain cells in complete DMEM with appropriate selection antibiotics. [1]

  • Experimental Seeding: Plate NF-κB reporter cells at 1.5×10^5 cells/well and NFAT reporter cells at 5×10^4 cells/well in 48-well plates. Incubate overnight to reach 70-80% confluence. [1]

4.1.2 Treatment and Luciferase Measurement
  • Compound Pre-treatment: Pre-treat cells with this compound (0.5 and 1 μM) for 1 hour before RANKL stimulation. Include positive control (RANKL only) and negative control (vehicle only). [1]

  • Stimulation: Stimulate NF-κB reporter cells with 50 ng/mL RANKL for 6 hours and NFAT reporter cells with 50 ng/mL RANKL for 24 hours based on optimal response windows. [1]

  • Luciferase Activity Measurement: Lyse cells with passive lysis buffer and transfer lysates to white 96-well plates. Measure luciferase activity using luciferase assay system according to manufacturer's instructions. Normalize data to protein concentration. [1]

Western Blot Analysis of Signaling Pathways
4.2.1 Sample Preparation
  • Short-term Signaling: Seed BMMs at 1×10^6 cells/well in 6-well plates overnight. Serum-starve for 3 hours, pre-treat with this compound (1 μM) for 1 hour, then stimulate with RANKL (50 ng/mL) for 0, 10, 20, 30, and 60 minutes. [1]

  • Long-term Expression: Culture BMMs at 1×10^5 cells/well with RANKL and this compound (1 μM), harvesting at day 1, 3, and 5 of differentiation. [1]

  • Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Centrifuge at 14,000×g for 15 minutes at 4°C and collect supernatant for analysis. [1]

4.2.2 Immunoblotting
  • Electrophoresis: Separate 30-50 μg protein by SDS-PAGE (8-12% gels depending on target protein size) and transfer to PVDF membranes using standard protocols. [1]

  • Antibody Incubation: Block membranes with 5% non-fat milk for 1 hour. Incubate with primary antibodies (IκBα, p-ERK, p-P38, p-JNK, NFATc1, v-ATPase-d2, β-actin) overnight at 4°C. Use appropriate dilutions according to manufacturer recommendations. [1]

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and image with digital documentation system. Normalize target protein expression to β-actin loading control. [1]

Quantitative PCR Analysis of Osteoclast Marker Genes
4.3.1 RNA Isolation and cDNA Synthesis
  • Cell Treatment: Culture BMMs in 6-well plates at 1×10^5 cells/well and stimulate with RANKL (50 ng/mL) in presence of this compound (0.5 and 1 μM) for 5 days. [1]

  • RNA Extraction: Isolate total RNA using TRIzol reagent according to manufacturer's instructions. Determine RNA concentration and purity by spectrophotometry (A260/A280 ratio >1.8). [1]

  • cDNA Synthesis: Synthesize single-stranded cDNA from 1 μg RNA using reverse transcriptase with oligo-dT primers in 20 μL reaction volume. Dilute cDNA 1:5 with nuclease-free water for qPCR. [1]

4.3.2 Quantitative PCR
  • Reaction Setup: Prepare 10 μL reactions containing 2 μL diluted cDNA, 5 μL SYBR Green master mix, and 0.5 μM each of forward and reverse primers. Perform in triplicate using 384-well plates. [1]

  • Primer Sequences:

    • NFATc1: Forward 5'-CAA CGC CCT GAC CAC CGA TAG-3', Reverse 5'-GGC TGC CTT CCG TCT CAT AGT-3'
    • Cathepsin K: Forward 5'-GGG AGA AAA ACC TGA AGC-3', Reverse 5'-ATT CTG GGG ACT CAG AGC-3'
    • TRAcP: Forward 5'-TGT GGC CAT CTT TAT GCT-3', Reverse 5'-GTC ATT TCT TTG GGG CTT-3'
    • GAPDH: Forward 5'-ACC ACA GTC CAT GCC ATC AC-3', Reverse 5'-TCC ACC ACC CTG TTG CTG TA-3' [1]
  • Amplification and Analysis: Run qPCR reactions on ViiA 7 Real-time PCR system with standard cycling conditions. Calculate relative gene expression using 2^(-ΔΔCt) method with GAPDH normalization. [1]

In Vivo Application Protocol

OVX Mouse Model of Postmenopausal Osteoporosis
5.1.1 Animal Model Establishment
  • Surgical Procedure: Utilize 12-week-old female C57BL/6 mice. Perform bilateral ovariectomy (OVX) under anesthesia to induce estrogen deficiency. For sham control group, perform identical procedure without ovary removal. [1]

  • Randomization and Grouping: One week after surgery, randomly divide OVX mice into treatment groups (n=8-12): Vehicle control, this compound (multiple doses), and positive control (e.g., alendronate or RANK-Fc). Include sham-operated group as normal control. [1]

  • Compound Administration: Administer this compound via appropriate route (oral gavage or intraperitoneal injection) at predetermined doses based on preliminary studies. Treat daily for 8-12 weeks to observe significant bone changes. [1]

5.1.2 Sample Collection and Analysis
  • Tissue Harvesting: Euthanize mice at experimental endpoint. Collect blood serum for biochemical markers (TRACP-5b, CTX-I). Harvest femora, tibiae, and lumbar vertebrae for analysis. [1] [3]

  • Micro-CT Analysis: Scan excised femora using micro-CT at appropriate resolution (10-20 μm voxel size). Analyze trabecular bone parameters in distal metaphyseal region: bone volume fraction (BV/TV), trabecular number (Tb.N), thickness (Tb.Th), separation (Tb.Sp), and structural model index. [1] [4]

  • Histomorphometry: Fix right femora in 4% PFA, decalcify in EDTA, and embed in paraffin. Section at 5 μm thickness and stain with H&E, TRAcP, and Goldner's trichrome. Perform dynamic histomorphometry using calcein double labeling. [1]

  • Biomechanical Testing: Conduct three-point bending test on femoral diaphysis to assess bone strength parameters: maximum load, stiffness, yield load, and energy to failure. Use appropriate span distance and loading rate for mouse bones. [3] [4]

Mechanism of Action Diagram

G cluster_0 RANKL Signaling Initiation cluster_1 Downstream Signaling Pathways cluster_2 This compound Inhibition cluster_3 Biological Outcomes RANKL RANKL RANK RANK RANKL->RANK Binding IKK IKK RANK->IKK IkB IkB IKK->IkB Phosphorylation NFkB NFkB IkB->NFkB Releases Osteoclastogenesis Osteoclastogenesis NFkB->Osteoclastogenesis MAPKs MAPKs p38 p38 MAPKs->p38 JNK JNK MAPKs->JNK ERK ERK MAPKs->ERK p38->Osteoclastogenesis JNK->Osteoclastogenesis ERK->Osteoclastogenesis NFATc1_ini NFATc1_ini NFATc1_act NFATc1_act NFATc1_ini->NFATc1_act Activation NFATc1_act->Osteoclastogenesis This compound This compound Inhibition Inhibits NFATc1 Activation This compound->Inhibition note1 This compound specifically inhibits NFATc1 activation without affecting IκBα degradation or MAPK pathways This compound->note1 Inhibition->NFATc1_act Blocks Bone_Resorption Bone_Resorption Osteoclastogenesis->Bone_Resorption Bone_Loss Bone_Loss Bone_Resorption->Bone_Loss

Figure 1: Mechanism of this compound action in RANKL-induced signaling pathway. This compound specifically targets NFATc1 activation downstream of RANKL signaling, ultimately inhibiting osteoclastogenesis and bone resorption without initially affecting IκBα degradation or MAPK pathways. [1]

Technical Considerations and Troubleshooting

Critical Experimental Parameters
  • Compound Solubility: this compound has limited aqueous solubility. Prepare stock solutions in DMSO at 10-100 mM concentration, ensuring final DMSO concentration does not exceed 0.1% in cell culture to avoid cytotoxicity. For in vivo studies, optimize formulation using appropriate vehicles such as PEG400 or cyclodextrin complexes. [1] [5]

  • RANKL Bioactivity: Use quality-controlled recombinant RANKL with verified biological activity. Aliquot and store at -80°C to prevent freeze-thaw degradation. Include positive controls in every experiment to confirm RANKL responsiveness. [1]

  • Cell Passage Number: Use low-passage bone marrow macrophages (passage 2-4) to maintain differentiation potential. Older passages may exhibit reduced osteoclastogenesis efficiency. [1]

Common Technical Issues and Solutions
  • Inconsistent Osteoclast Differentiation: Ensure M-CSF and RANKL are fresh and properly stored. Check serum lot consistency as some lots may inhibit differentiation. Pre-test new serum batches for osteoclast support capability.

  • High Background in Resorption Assays: Include proper controls (cells without RANKL stimulation) to account for non-specific resorption. Ensure complete cell removal after bleaching by microscopic verification before pit staining.

  • Variable In Vivo Responses: Standardize animal age, sex, and genetic background. Control for environmental factors including light-dark cycles and diet. Perform surgeries at consistent time points to minimize hormonal variation.

References

Comprehensive Application Notes and Protocols: Fangchinoline-Mediated Proteasome β1 Subunit Inhibition for Cancer Therapy Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid isolated from Radix Stephaniae tetrandrae S. Moore, a traditional Chinese medicine known as Fangji. Recent research has revealed that this compound and its structural analogue tetrandrine exhibit direct binding affinity with the human proteasome β1 subunit and inhibit its activity in vitro. The proteasome has emerged as a crucial target for anti-cancer therapy, as it plays a central role in degrading intracellular proteins involved in cell cycle progression, proliferation, and apoptosis. The ubiquitin-proteasome system is responsible for the degradation of many regulatory proteins, and its inhibition leads to accumulation of proteasome substrates that trigger cell cycle arrest and apoptosis—making proteasome inhibitors promising candidates for cancer treatment [1] [2].

This application note provides detailed methodologies for evaluating this compound as a proteasome β1 subunit inhibitor, encompassing quantitative binding assays, enzymatic activity measurements, cellular models, and in vivo validation. The protocols are optimized for researchers and drug development professionals investigating natural product-based proteasome inhibitors for oncology applications. The comprehensive approach outlined here enables thorough characterization of compound efficacy, mechanism of action, and therapeutic potential, supporting drug discovery efforts targeting the proteasome pathway [1] [3] [2].

Binding Assays for Direct Target Engagement

Surface Plasmon Resonance (SPR) Analysis

Purpose: To measure direct binding affinity between this compound and recombinant human proteasome β1 subunit protein.

Materials and Reagents:

  • Recombinant human proteasome β1 subunit (product of PSMB6 gene) expressed as His-Tag protein using Escherichia coli and purified by affinity chromatography
  • Biacore 3000 instrument (Biacore AB, Uppsala, Sweden)
  • CM5 sensor chip
  • HBS-EP running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% (v/v) surfactant P20, pH 7.4)
  • This compound (purity >98%) dissolved in DMSO as 0.1 M stock solution
  • N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide and N-hydroxysuccinimide for amine-coupling procedures [1] [2]

Procedure:

  • Immobilize recombinant proteasome β1 subunit protein on a CM5 sensor chip as ligand using standard primary amine-coupling procedures (approximately 11,624.5 RU).
  • Equilibrate the baseline with a continuous flow of HBS-EP through the chip surface for 1-2 hours.
  • Prepare serial dilutions of this compound in running buffer (0, 2.4, 3.43, 4.90, 7.0, 10, and 20 μM).
  • Inject samples into channels at a flow rate of 20 μL/min, followed by washing with running buffer.
  • Record binding responses continuously in response units (RU) at a frequency of 1 Hz as sensorgrams.
  • Analyze association (k~a~) and dissociation (k~d~) rate constants using BIA evaluation software version 3.1 with the 1:1 Langmuir binding fitting model.
  • Calculate equilibrium dissociation constant (K~D~ = k~d~/k~a~) [1] [2].

Table 1: Representative SPR Binding Data for this compound and Tetrandrine to Proteasome β1 Subunit

Compound k~a~ (1/Ms) k~d~ (1/s) K~D~ (μM)
This compound Data not specified in sources
Tetrandrine Data not specified in sources

Technical Notes: Ensure thorough buffer matching for sample preparations to minimize refractive index artifacts. Regular sensor chip regeneration may be required for repeated binding measurements. Include reference flow cell corrections for improved data accuracy.

Enzyme Activity Assays

Recombinant Proteasome β1 Subunit Activity Assay

Purpose: To evaluate the inhibitory effect of this compound on proteasome β1 subunit enzymatic activity in a cell-free system.

Materials and Reagents:

  • Recombinant human proteasome β1 subunit protein (30 μg per assay)
  • Proteasome activity assay buffer (10 mM Tris-HCl, pH 7.8, 5 mM adenosine triphosphate, 0.5 mM dithiothreitol, 5 mM MgCl~2~·6H~2~O)
  • Fluorogenic peptide substrate Z-LLE-AMC (50 μM) for caspase-like activity
  • This compound (purity >98%) at various concentrations
  • Microplate Reader Bio-Rad 550 with excitation/emission wavelengths of 360/465 nm [1] [2]

Procedure:

  • Add recombinant β1 subunit protein (30 μg) to 100 μL of proteasome activity assay buffer containing 50 μM Z-LLE-AMC.
  • Introduce this compound at different concentrations (typical range: 0-20 μM) or vehicle control (DMSO).
  • Incubate the reaction mixture for 2 hours at 37°C.
  • Measure AMC release using a microplate reader with excitation at 360 nm and emission at 465 nm.
  • Calculate percentage inhibition relative to vehicle-treated controls.
  • Determine IC~50~ values using nonlinear regression analysis of concentration-response data [1] [2].
Purified Human 20S Proteasome Activity Assay

Purpose: To assess this compound inhibition in the context of the intact 20S proteasome complex.

Materials and Reagents:

  • Purified human erythrocyte 20S proteasome
  • Fluorogenic substrates:
    • Z-LLE-AMC for caspase-like activity (β1 subunit)
    • Suc-LLVY-AMC for chymotrypsin-like activity (β5 subunit)
    • Z-ARR-AMC for trypsin-like activity (β2 subunit)
  • Assay buffer (as above)
  • This compound at various concentrations [1] [4]

Procedure:

  • Incubate purified 20S proteasome with respective fluorogenic substrates in assay buffer.
  • Add this compound at varying concentrations or vehicle control.
  • Monitor fluorescence continuously or after 2-hour incubation at 37°C.
  • Determine substrate cleavage using appropriate excitation/emission wavelengths for each substrate.
  • Calculate subunit-specific inhibition profiles.

Table 2: Proteasome Catalytic Subunits and Their Respective Fluorogenic Substrates

Catalytic Subunit Activity Type Preferred Substrate Ex/Emm (nm)
β1 Caspase-like Z-LLE-AMC 360/465
β2 Trypsin-like Z-ARR-AMC 360/465
β5 Chymotrypsin-like Suc-LLVY-AMC 360/465

Technical Notes: For kinetic assays, measure initial reaction rates to ensure linearity. Include positive controls (e.g., known proteasome inhibitors like carfilzomib) for assay validation. Z-LLE-AMC is specifically recommended for assessing β1 subunit caspase-like activity [4].

Cellular Assays

Cell Culture and Treatment

Purpose: To evaluate this compound effects on cancer cell proliferation and proteasome activity in cellular contexts.

Materials and Reagents:

  • Human prostate cancer cells (PC-3 and LnCap) obtained from validated cell banks
  • RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 μg/mL streptomycin
  • This compound (purity >98%) prepared as 0.1 M stock in DMSO, working concentrations typically 0-20 μM
  • Carfilzomib (1 μM) as positive control for proteasome inhibition [1] [2]

Procedure:

  • Culture PC-3 and LnCap cells in complete RPMI 1640 medium at 37°C and 5% CO~2~.
  • Seed cells in 96-well plates at optimal densities (5×10^4^ cells/mL for PC-3; 4×10^4^ cells/mL for LnCap).
  • After overnight culture, treat with this compound at various concentrations or vehicle control (0.1% DMSO) for 24, 48, or 72 hours.
  • Assess treatment effects using appropriate endpoint measurements.
Cell Viability Assay (MTT)

Purpose: To determine this compound's anti-proliferative effects in cancer cells.

Procedure:

  • After this compound treatment, add MTT solution (0.5 mg/mL final concentration) to each well.
  • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  • Dissolve formazan crystals in DMSO or isopropanol.
  • Measure optical density at 570 nm using a microplate reader.
  • Calculate cell viability as percentage of vehicle-treated controls.
  • Determine IC~50~ values using the Logit method [1] [2].
Cellular Proteasome Activity Measurement

Purpose: To evaluate proteasome inhibition in intact cells.

Procedure:

  • Treat cells with this compound, vehicle control (0.1% DMSO), or 1 μM carfilzomib (positive control) for 24 hours at 37°C.
  • Harvest cells, wash with PBS, and lyse in appropriate buffer.
  • Measure enzymatic activities of cellular proteasome in cell lysates using fluorogenic substrates as described in section 3.2.
  • Normalize proteasome activity to protein concentration.
  • Express results as percentage inhibition relative to vehicle-treated controls [1].

Table 3: Cellular Responses to this compound Treatment in Prostate Cancer Models

Cell Line Treatment Duration IC~50~ (Viability) Proteasome Inhibition Cell Cycle Arrest Apoptosis Induction
PC-3 24-72 h Dose-dependent Caspase-like activity most affected G0/G1 phase Significant
LnCap 24-72 h Dose-dependent Caspase-like activity most affected G0/G1 phase Significant
Genetic Manipulation Studies

Purpose: To validate proteasome β1 subunit as the specific cellular target of this compound.

Procedure:

  • Over-expression: Transfect PC-3 cells with plasmid encoding PSMB6 (proteasome β1 subunit). Validate increased expression by Western blotting.
  • Knockdown: Transfect PC-3 cells with siRNA targeting PSMB6 to reduce β1 subunit expression.
  • Viability assessment: Treat modified cells and corresponding controls with this compound and assess cell viability using MTT assay as described in section 4.2 [1] [2] [5].

Expected Results: Over-expression of β1 subunit should increase cellular sensitivity to this compound cytotoxicity, while knockdown should ameliorate its effects, confirming target specificity.

Analysis of Functional Consequences

Western Blotting for Proteasome Substrate Accumulation

Purpose: To detect accumulation of ubiquitinated proteins and specific proteasome substrates as evidence of proteasome inhibition.

Materials and Reagents:

  • RIPA lysis buffer with protease inhibitors
  • Primary antibodies: anti-ubiquitin, anti-p27, anti-Bax, anti-IκB-α, anti-β-actin (loading control)
  • Secondary antibodies conjugated with HRP
  • ECL detection reagent [1] [2]

Procedure:

  • Treat cells with this compound for various durations (e.g., 6, 12, 24 hours).
  • Lyse cells in RIPA buffer, quantify protein concentration.
  • Separate proteins by SDS-PAGE, transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk, incubate with primary antibodies overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies, detect using ECL.
  • Analyze band intensities densitometrically, normalize to loading controls.

Expected Results: Dose-dependent and time-dependent accumulation of ubiquitinated proteins, p27, Bax, and IκB-α in this compound-treated cells.

Apoptosis and Cell Cycle Analysis

Purpose: To evaluate downstream effects of proteasome inhibition on cell fate.

Procedure:

  • Apoptosis assessment: Use Annexin V/PI staining followed by flow cytometry or Hoechst staining to observe morphological changes in apoptotic cells.
  • Cell cycle analysis: Fix cells in ethanol, treat with RNase, stain with propidium iodide, and analyze DNA content by flow cytometry [1] [6].

Expected Results: this compound treatment induces apoptosis and cell cycle arrest at G0/G1 phase in PC-3 cells.

The following diagram illustrates the signaling pathways affected by this compound-mediated proteasome β1 subunit inhibition and the subsequent cellular responses:

G This compound This compound ProteasomeBeta1 Proteasome β1 Subunit This compound->ProteasomeBeta1 Inhibition UbiquitinatedProteins Ubiquitinated Proteins Accumulation ProteasomeBeta1->UbiquitinatedProteins Leads to ProteasomeSubstrates Proteasome Substrates Accumulation UbiquitinatedProteins->ProteasomeSubstrates Causes p27 p27↑ ProteasomeSubstrates->p27 Bax Bax↑ ProteasomeSubstrates->Bax IκBα IκB-α↑ ProteasomeSubstrates->IκBα CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) p27->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis NFκB NF-κB Activity↓ IκBα->NFκB NFκB->Apoptosis

Figure 1: Signaling pathways affected by this compound-mediated proteasome β1 subunit inhibition and subsequent cellular responses

In Vivo Studies

Xenograft Mouse Model

Purpose: To evaluate this compound's anti-tumor effects and proteasome inhibition in vivo.

Materials and Reagents:

  • Immunocompromised nude mice (e.g., BALB/c nude)
  • PC-3 prostate cancer cells for xenograft establishment
  • This compound for in vivo administration (formulated in appropriate vehicle)
  • Tissue lysis buffer for proteasome activity assays [1] [2]

Procedure:

  • Subcutaneously inject PC-3 cells (typically 5×10^6^ cells) into flanks of nude mice to establish xenografts.
  • When tumors reach measurable size (e.g., 100-150 mm³), randomize mice into treatment groups.
  • Administer this compound at predetermined doses (e.g., 10-50 mg/kg) or vehicle control via appropriate route (e.g., intraperitoneal injection) daily for study duration.
  • Monitor tumor dimensions regularly using calipers, calculate tumor volume using formula: V = (L × W²)/2, where L is length and W is width.
  • Monitor body weight as general health indicator.
  • At study endpoint, euthanize animals, collect tumors for further analysis.
Tumor Tissue Processing and Analysis

Procedure:

  • Homogenize tumor tissues in lysis buffer compatible with proteasome activity assays.
  • Measure proteasome activities in tumor lysates using fluorogenic substrates as described in section 3.2.
  • Process adjacent tumor tissue sections for:
    • TUNEL staining to detect apoptotic cells
    • Immunohistochemistry for proteasome substrates (p27, Bax, IκB-α) and ubiquitinated proteins
  • Quantify results using appropriate imaging and analysis software [1] [2].

Expected Results: this compound treatment should inhibit tumor growth, increase apoptosis in tumor sections, and decrease proteasome activities in tumor xenografts.

Data Analysis and Interpretation

Statistical Analysis:

  • Perform all experiments in triplicate (minimum) with appropriate controls.
  • Express data as mean ± standard deviation or standard error of the mean.
  • Use Student's t-test for comparing two groups; ANOVA with post-hoc tests for multiple comparisons.
  • Consider p < 0.05 as statistically significant.

Interpretation Guidelines:

  • Consistent inhibition across recombinant enzyme, cellular, and in vivo models strengthens target validation.
  • Specific β1 subunit inhibition is supported by greater effect on caspase-like activity versus trypsin-like or chymotrypsin-like activities.
  • Genetic manipulation studies (over-expression and knockdown) provide strongest evidence for target specificity.
  • Accumulation of multiple proteasome substrates (not just single pathway components) indicates comprehensive proteasome inhibition.

Troubleshooting

Table 4: Common Technical Issues and Solutions

Problem Potential Cause Solution
Low signal in enzymatic assays Enzyme inactivity Aliquot and preserve enzyme at -80°C; avoid freeze-thaw cycles
High background in cellular assays Autofluorescence Include cell-only and substrate-only controls for background subtraction
Poor compound solubility DMSO concentration too high Ensure final DMSO concentration ≤0.1% in cellular assays
Inconsistent results between assays Proteasome subunit heterogeneity Characterize proteasome composition in cell lines used
Weak binding signal in SPR Improper immobilization Optimize protein coupling density on sensor chip

Conclusion

The protocols outlined in this application note provide a comprehensive framework for evaluating this compound as a proteasome β1 subunit inhibitor. The multi-level approach—spanning biophysical binding assays, enzymatic inhibition studies, cellular models, and in vivo validation—enables robust characterization of compound activity and therapeutic potential. The methodologies described can be adapted for profiling related compounds or optimizing derivative molecules, supporting drug discovery efforts targeting the proteasome for cancer therapy.

References

Application Notes and Protocols: Fangchinoline-Induced G1 Phase Cell Cycle Arrest in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fangchinoline and G1 Arrest Mechanisms

This compound is a bisbenzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra S. Moore, a traditional Chinese medicinal herb. This natural compound has gained significant attention in cancer research due to its potent antitumor activities across diverse cancer types, with G1 phase cell cycle arrest representing one of its primary mechanisms of action. This compound exerts its effects through multimodal approaches, targeting key regulatory proteins and signaling pathways that control the G1 to S phase transition in the cell cycle. Research has demonstrated that this compound modulates the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors, creating a coordinated response that prevents cell cycle progression and inhibits cancer proliferation. [1] [2]

The molecular mechanisms underlying this compound-induced G1 arrest vary across cancer types but share common regulatory elements. In chronic myelogenous leukemia (CML) K562 cells, this compound treatment led to upregulation of CDKN1A (p21) and downregulation of cyclin D2 (CCND2), effectively halting cells in the G0/G1 phase. Similarly, in breast cancer models, this compound reduced expression of cyclin D1, cyclin D3, and cyclin E while increasing the CDK inhibitors p21/WAF1 and p27/KIP1. Additional research has revealed that this compound also influences downstream effectors including the retinoblastoma (Rb) protein and E2F transcription factors, further reinforcing cell cycle arrest at the G1 checkpoint. These multifaceted mechanisms position this compound as a promising candidate for targeted cancer therapy development. [1] [3] [4]

Mechanisms of Action: Molecular Pathways Regulating G1 Arrest

Key Regulatory Proteins and Signaling Pathways

This compound induces G1 phase arrest through coordinated modulation of core cell cycle regulatory components and multiple signaling pathways:

  • Cell Cycle Regulatory Proteins: this compound consistently demonstrates dose-dependent effects on cyclins, CDKs, and CDK inhibitors across cancer types. In breast cancer cells (MCF-7 and MDA-MB-231), this compound significantly reduces expression levels of cyclin D1, cyclin D3, and cyclin E, while simultaneously upregulating p21/WAF1 and p27/KIP1. This combined effect potently inhibits the kinase activities of CDK2, CDK4, and CDK6, which are essential for G1 phase progression. Similarly, in lung cancer SPC-A-1 cells, this compound downregulates mRNA expression of cyclin D1, CDK4, and CDK6, establishing a consistent pattern of targeting the cyclin D-CDK4/6 complex that governs the early G1 phase. [3] [4]

  • Rb/E2F Pathway Modulation: this compound's impact extends to critical downstream effectors of the G1/S transition. In lung cancer models, treatment results in decreased phosphorylation of retinoblastoma (Rb) protein and subsequent suppression of E2F-1 activity. The hypophosphorylated form of Rb binds to and inhibits E2F transcription factors, preventing the expression of genes required for S phase entry. This mechanism effectively blocks cell cycle progression at the G1 checkpoint, contributing to this compound's antiproliferative effects. [4]

  • Signaling Pathway Interference: Beyond direct cell cycle regulation, this compound modulates several oncogenic signaling pathways. In osteosarcoma cells, it suppresses the PI3K/Akt pathway, reducing expression of PI3K and phospho-Akt (Thr308). This pathway inhibition leads to downregulation of cyclin D1 expression. Additionally, this compound derivatives have been shown to inhibit both PI3K/AKT and MAPK signaling pathways in human leukemia cells, indicating broad-spectrum activity against multiple pro-proliferative signaling cascades. [5] [6]

Cancer-Type-Specific Mechanisms

The molecular mechanisms of this compound-induced G1 arrest display both conserved and cell-type-specific elements:

  • Leukemia Models: In CML K562 cells, this compound uniquely upregulates MCL-1 mRNA levels alongside CDKN1A induction and CCND2 suppression. This effect on MCL-1, typically known as an anti-apoptotic protein, highlights the cell-type-specific regulation of this compound. Interestingly, in these cells, this compound induces G0/G1 arrest without significant apoptosis, suggesting a primarily cytostatic mechanism in this context. [1] [2]

  • Prostate Cancer: this compound inhibits the proteasome β1 subunit in prostate cancer cells, leading to accumulation of ubiquitinated proteins and key proteasome substrates including p27. This proteasome inhibition represents an alternative mechanism for inducing cell cycle arrest, as increased p27 levels potently inhibit CDK2/cyclin E and CDK4/cyclin D complexes. This mechanism connects this compound's activity to protein degradation pathways. [7]

  • Esophageal Cancer: In ESCC models, this compound induces G1 phase arrest dependent on p21 and p27 upregulation. This effect is accompanied by coordinated triggering of both intrinsic and extrinsic apoptosis pathways through transactivation of ATF4, demonstrating how this compound combines cell cycle arrest with apoptotic induction in certain cellular contexts. [8]

Quantitative Data Summary

This compound-Induced G1 Arrest Across Cancer Types

Table 1: this compound-Induced G1 Phase Arrest Across Various Cancer Cell Models

Cancer Type Cell Line Concentration Range Exposure Time G1 Population Increase Key Regulatory Molecules
Chronic Myelogenous Leukemia K562 1-10 µM 24-48 h Dose-dependent CDKN1A ↑, CCND2 ↓, MCL-1 ↑
Breast Cancer MCF-7, MDA-MB-231 Not specified Not specified Significant Cyclin D1/D3/E ↓, p21 ↑, p27 ↑
Lung Cancer SPC-A-1 2.5-10 µM 48 h 19.7% increase (10 µM) Cyclin D1 ↓, CDK4 ↓, CDK6 ↓, p-Rb ↓, E2F-1 ↓
Osteosarcoma MG63, U2OS 10-30 µM 24-96 h Dose-dependent PI3K ↓, p-Akt ↓, cyclin D1 ↓
Colon Adenocarcinoma DLD-1, LoVo 5 µM 48 h Significant EGFR/PI3K/AKT pathway inhibition
Esophageal Cancer Kyse150, EC1, ECA109 2.5-7.5 µM 24 h Dose-dependent p21 ↑, p27 ↑
Prostate Cancer PC-3 12.5-50 µM 24-48 h Dose-dependent Proteasome β1 subunit inhibition, p27 accumulation
Anti-Proliferative Effects and Expression Changes

Table 2: Anti-Proliferative Effects and Molecular Expression Changes Following this compound Treatment

Cancer Type Cell Line IC50 Value Assay Method Key Expression Changes Additional Effects
Chronic Myelogenous Leukemia K562 ~8.5 µM (48 h) MTT assay CDKN1A mRNA ↑, CCND2 mRNA ↓ No apoptosis effect
Lung Cancer SPC-A-1 ~40 µM (48 h) CCK-8 assay Cyclin D1 mRNA ↓ (64.9% at 10 µM), CDK4 mRNA ↓ (45.8% at 10 µM) p-Rb protein ↓, E2F-1 protein ↓
Osteosarcoma MG63 Significant at 20-30 µM MTT assay PI3K ↓, p-Akt Thr308 ↓, cyclin D1 ↓, MMP-2/9 ↓ Caspase-3/8/9 ↑, apoptosis ↑
Colon Adenocarcinoma DLD-1, LoVo <5 µM MTT assay EGFR/PI3K/AKT pathway inhibition Migration ↓, invasion ↓, EMT ↓
Esophageal Cancer Kyse150 ~5 µM (72 h) ATPlite assay p21 protein ↑, p27 protein ↑, ATF4 ↑ Apoptosis ↑ (Noxa-dependent intrinsic and DR5-dependent extrinsic)

Experimental Protocols

Cell Viability and Proliferation Assays

MTT Assay Protocol:

  • Cell Seeding: Plate cells in 96-well plates at optimal density (e.g., 5×10³ cells/well for COAD cells, 1×10⁴ cells/well for K562 cells) and allow to adhere overnight. [9] [1]
  • Compound Treatment: Prepare this compound stock solution in DMSO and dilute to desired concentrations (typically 0-40 µM) in culture medium. Include DMSO-only controls (final DMSO ≤0.1%). [1] [4]
  • Incubation: Treat cells for 24, 48, or 72 hours in a humidified incubator (37°C, 5% CO₂).
  • Viability Measurement: Add MTT reagent (5 mg/mL in PBS) to each well (20 µL/well) and incubate for 4 hours. Carefully remove medium and dissolve formed formazan crystals in DMSO (150 µL/well). [1] [5]
  • Analysis: Measure absorbance at 490 nm (or 570 nm for some assays) using a microplate reader. Calculate percentage viability relative to DMSO-treated controls. [1] [5]

Colony Formation Assay:

  • Cell Preparation: Seed cells at low density (300-1,000 cells/well) in 6-well plates and allow to adhere overnight. [8] [9]
  • Treatment: Add this compound at appropriate concentrations (e.g., 0-7 µM for COAD cells) and incubate for specified duration (up to 12-14 days for some cell types). [9] [8]
  • Staining and Quantification: After treatment, fix cells with methanol or 4% polyoxymethylene and stain with 0.5% crystal violet solution. Count colonies containing >50 cells manually or using imaging software. [9] [8]
Cell Cycle Analysis Protocol

Sample Preparation and Staining:

  • Cell Treatment: Seed cells in 6-well plates (e.g., 4×10⁵ cells/mL for K562 cells) and treat with this compound at desired concentrations for specified time points. [1] [4]
  • Harvesting: Collect cells by trypsinization (for adherent cells) or direct centrifugation (for suspension cells), wash with cold PBS, and fix in 70% ice-cold ethanol overnight at 4°C. [1] [4] [9]
  • Staining: Centrifuge fixed cells, resuspend in PBS containing RNase (0.2 mg/mL) and incubate at 37°C for 1 hour. Add propidium iodide (final concentration 50 µg/mL) and store in dark at 4°C until analysis. [1] [4]

Flow Cytometry Analysis:

  • Instrument Setup: Use a flow cytometer with appropriate laser and filter settings for PI detection (excitation: 488 nm, emission: 617 nm).
  • Data Acquisition: Acquire a minimum of 10,000 events per sample. Use untreated cells to establish baseline cell cycle distribution and set gating parameters.
  • Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., ModFit LT, FlowJo). [9] [4]
Molecular Analysis of Cell Cycle Regulators

RNA Extraction and RT-qPCR:

  • RNA Isolation: Extract total RNA from treated cells using TRIzol reagent or commercial kits. Quantify RNA concentration and purity by spectrophotometry. [4]
  • cDNA Synthesis: Perform reverse transcription using 1-3 µg total RNA with reverse transcriptase and random hexamers or oligo-dT primers.
  • qPCR Analysis: Prepare reactions with gene-specific primers (e.g., cyclin D1, CDK4, CDK6, CDKN1A, CCND2) and SYBR Green Master Mix. Run samples in triplicate using appropriate cycling conditions. Normalize expression to housekeeping genes (GAPDH, β-actin). [4] [1]

Western Blot Analysis:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using BCA assay. [5] [9]
  • Electrophoresis and Transfer: Separate proteins (20-60 µg per lane) by SDS-PAGE (8-15% gels depending on target protein size) and transfer to PVDF membranes. [5] [4]
  • Immunodetection: Block membranes with 5% non-fat milk or BSA, then incubate with primary antibodies against target proteins (e.g., cyclin D1, p21, p27, p-Rb, E2F-1, GAPDH/β-actin as loading controls) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence. [5] [4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in G1 Arrest

G cluster_pathways Signaling Pathway Inhibition cluster_regulators Cell Cycle Regulatory Proteins This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK EGFR EGFR Signaling This compound->EGFR Proteasome Proteasome β1 Subunit This compound->Proteasome CDK_inhibitors p21, p27 ↑ PI3K_Akt->CDK_inhibitors Cyclin_CDK Cyclin D1/D2/D3/E ↓ CDK2/4/6 ↓ PI3K_Akt->Cyclin_CDK EGFR->Cyclin_CDK Proteasome->CDK_inhibitors p27 accumulation Rb_pathway Rb phosphorylation ↓ E2F-1 activity ↓ CDK_inhibitors->Rb_pathway Cyclin_CDK->Rb_pathway G1_arrest G0/G1 Phase Cell Cycle Arrest Rb_pathway->G1_arrest Anti_prolif Inhibition of Cell Proliferation G1_arrest->Anti_prolif

This diagram illustrates the multifaceted mechanism by which this compound induces G1 phase arrest in cancer cells. The compound simultaneously targets multiple signaling pathways including PI3K/Akt, MAPK, EGFR, and the proteasome β1 subunit. These upstream effects converge on key cell cycle regulatory proteins, resulting in increased expression of CDK inhibitors (p21, p27) and decreased expression of cyclins and CDKs. The subsequent hypophosphorylation of Rb protein and reduced E2F-1 activity ultimately lead to cell cycle arrest in the G0/G1 phase and inhibition of cancer cell proliferation. [5] [6] [3]

Experimental Workflow for G1 Arrest Studies

G Cell_culture Cell Culture & Treatment (this compound 0-40 µM, 24-72 h) Viability Viability & Proliferation Assays (MTT, CCK-8, Colony Formation) Cell_culture->Viability Cycle_analysis Cell Cycle Analysis (Flow Cytometry with PI Staining) Cell_culture->Cycle_analysis Molecular Molecular Analysis (RT-qPCR, Western Blot) Cell_culture->Molecular Functional Functional Assays (Migration, Invasion, Apoptosis) Cell_culture->Functional Data_analysis Data Analysis & Integration Viability->Data_analysis Cycle_analysis->Data_analysis Molecular->Data_analysis Functional->Data_analysis Mechanism Mechanistic Understanding Data_analysis->Mechanism

This workflow outlines a comprehensive experimental approach for investigating this compound-induced G1 arrest. The process begins with cell culture and treatment using appropriate this compound concentrations and exposure times. Subsequent analyses include viability and proliferation assays to determine anti-proliferative effects, cell cycle analysis by flow cytometry to confirm G1 arrest, molecular analyses to examine expression changes in cell cycle regulators, and functional assays to assess additional anticancer effects. Integration of these multifaceted data enables researchers to develop a comprehensive understanding of this compound's mechanisms of action. [1] [9] [4]

Research Applications and Future Directions

The consistent demonstration of this compound's ability to induce G1 phase arrest across diverse cancer types highlights its potential as a multifunctional anticancer agent. Research applications include:

  • Combination Therapy Development: this compound's ability to target multiple pathways suggests potential for combination with conventional chemotherapeutic agents. Its efficacy in imatinib-resistant CML models indicates potential for overcoming drug resistance in leukemia treatment. [1] [2]

  • Metastasis Inhibition: Beyond cell cycle arrest, this compound demonstrates anti-metastatic properties through inhibition of migration, invasion, and epithelial-mesenchymal transition (EMT) in colon adenocarcinoma and osteosarcoma models. These effects are mediated through downregulation of MMP-2/9 and suppression of PI3K/Akt signaling. [5] [9]

  • Proteasome Inhibition: The unique mechanism of proteasome β1 subunit inhibition in prostate cancer cells suggests applications in malignancies where proteasome inhibition has established efficacy, potentially with improved specificity compared to existing proteasome inhibitors. [7]

Future research directions should focus on structural optimization of this compound derivatives to enhance potency and selectivity. The synthesis of C7-substituted this compound derivatives has already demonstrated improved anti-leukemic activity through dual inhibition of PI3K/AKT and MAPK pathways. Additional priorities include comprehensive in vivo pharmacokinetic studies and investigation of this compound's effects on cancer stem cells, given its impact on multiple signaling pathways crucial for stem cell maintenance. [6]

References

Quantitative Data Summary of Fangchinoline's Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes IC₅₀ values and key mechanistic findings for fangchinoline across different cancer types.

Table 1: this compound's Anti-Proliferative Activity and Mechanisms in Various Cancers

Cancer Type Cell Line Model(s) Reported IC₅₀ / Effective Concentration Key Findings and Mechanisms
Colon Adenocarcinoma DLD-1, LoVo [1] ~5-7 µM (48h, MTT assay) [1] Induced G1-phase cell cycle arrest; inhibited migration, invasion, and EMT via EGFR-PI3K/AKT pathway [1].
Colorectal Cancer HT29, HCT116 [2] Not specified (inhibition observed at 5, 10, 20 µM) [2] Induced apoptosis and cytoprotective autophagic flux via AMPK/mTOR/ULK1 pathway [2].
Chronic Myeloid Leukemia (Blast Crisis) K562 [3] ~3-5 µM (24-48h, MTT assay) [3] Induced G0/G1 cell cycle arrest; upregulated CDKN1A, downregulated cyclin D2; no significant apoptosis induced [3].
Melanoma A375, A875 [4] 12.41 µM, 16.20 µM (Anti-metastatic IC₅₀) [4] Inhibited cell metastasis and migration in concentration-dependent manner [4].

Experimental Protocols

Here are detailed methodologies for key experiments used to generate the data above.

Protocol 1: Cell Viability and IC₅₀ Determination using MTT Assay

This protocol is adapted from multiple studies on this compound [1] [3].

Application: To determine the cytotoxicity of this compound and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cell Lines: e.g., DLD-1, LoVo (colon adenocarcinoma), K562 (leukemia) [1] [3].
  • Test Agent: this compound (e.g., from Aladdin Industrial Corporation, cat. no. F110200) [1]. Prepare a stock solution in DMSO and store at 4°C. The final DMSO concentration in culture should not exceed 0.1-0.5% (v/v) [3].
  • Reagents: MTT (Thiazolyl Blue Tetrazolium Bromide), DMSO (Dimethyl Sulfoxide), cell culture medium and supplements [1].

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow cell attachment [1] [3].
  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Treat cells with a range of concentrations (e.g., 0–9 µM for COAD cells [1] or 0–10 µM for leukemia cells [3]). Include a vehicle control (DMSO at the same concentration as in the highest drug dose) and a blank control (medium only). Each condition should have multiple replicates (e.g., n=3).
  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours [1]).
  • MTT Assay:
    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
    • Incubate the plates for an additional 4 hours at 37°C [1] [3].
    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formed formazan crystals. Agitate the plates on a shaker for 10 minutes [1].
  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 490 nm using a microplate reader [1]. Subtract the average absorbance of the blank wells from all readings.
  • Data Analysis:
    • Calculate the percentage of cell viability for each well: (Absorbance_sample / Absorbance_vehicle control) × 100%.
    • Plot the dose-response curve (viability % vs. log10[this compound concentration]).
    • Calculate the IC₅₀ value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, SPSS) [3].

Technical Notes:

  • Critical Consideration: Avoid evaporation during incubation by ensuring proper humidity and, if necessary, using microplates designed to minimize evaporation. Using matched DMSO controls for each drug concentration can improve accuracy [5].
  • The MTT assay measures metabolic activity as a proxy for cell viability. Results can be influenced by cell growth rate; thus, newer metrics like GR₅₀ (growth rate inhibition) can provide more robust results, especially in longer assays [6] [5].
Protocol 2: Cell Cycle Distribution Analysis by Flow Cytometry

This protocol is used to determine if this compound induces cell cycle arrest [1] [3].

Application: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Staining Solution: Propidium Iodide (PI) solution (e.g., 4 mg/mL), RNase A.
  • Other: Phosphate-Buffered Saline (PBS), 70% ethanol, flow cytometry tubes.

Procedure:

  • Cell Treatment and Harvest: Treat cells with this compound (e.g., 0, 1, 3, 10 µM for 24-48 hours). Harvest both adherent and suspension cells. Wash the cell pellet once with cold PBS [3].
  • Fixation: Resuspend the cell pellet in 0.5–1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Fix the cells at 4°C for a minimum of 2 hours or overnight [3].
  • Staining: Centrifuge the fixed cells, remove the ethanol, and wash once with PBS. Resuspend the cell pellet in 0.25–0.5 mL of PBS containing RNase A (0.2 mg/mL) and incubate at 37°C for 30 minutes. Then, add Propidium Iodide (PI) to a final concentration of 20–50 µg/mL and incubate in the dark at 4°C for at least 30 minutes before analysis [3].
  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. A minimum of 10,000 events per sample should be collected. Use software (e.g., FlowJo, ModFit) to determine the percentage of cells in each phase of the cell cycle based on PI fluorescence [1] [3].

Mechanisms of Action Signaling Pathways

This compound exerts its anti-proliferative effects by modulating multiple signaling pathways. The diagrams below illustrate two key mechanisms.

fanc_mechanisms cluster_pathway1 Pathway 1: Induction of Cytoprotective Autophagy in CRC cluster_pathway2 Pathway 2: Inhibition of Proliferation & Metastasis in COAD FAN1 This compound AMPK1 AMPK FAN1->AMPK1 Activates Phosphorylation mTOR1 mTOR AMPK1->mTOR1 Inhibits Phosphorylation ULK1 ULK1 AMPK1->ULK1 Activates mTOR1->ULK1 Inhibits Phosphorylation Autophagy1 Autophagic Flux ULK1->Autophagy1 Induces Survival1 Cytoprotective Effect (Promotes Survival) Autophagy1->Survival1 Leads to Death1 Cell Death Inhibitor 3-Methyladenine (3-MA) (Early-Stage Autophagy Inhibitor) Inhibitor->Autophagy1 Blocks Inhibitor->Death1 Enhances FAN2 This compound EGFR EGFR FAN2->EGFR Inhibits Apoptosis Apoptosis FAN2->Apoptosis Induces G1_Arrest G1-Phase Cell Cycle Arrest FAN2->G1_Arrest Induces PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates EMT EMT, Migration, Invasion, Stemness AKT->EMT Promotes Proliferation Cell Proliferation AKT->Proliferation Promotes

Application Notes for Researchers

  • Interpreting IC₅₀ Values: The IC₅₀ values in Table 1 are specific to the cited experimental conditions (e.g., cell line, assay duration). When comparing compounds or planning experiments, ensure consistent assay protocols. Note that this compound's IC₅₀ can vary significantly across different cancer types [2] [1] [3].
  • Context-Dependent Autophagy: this compound-induced autophagy can play a dual role. In CRC cells, it acted as a cytoprotective mechanism, as cell death increased when combined with an early-stage autophagy inhibitor (3-MA) [2]. The functional outcome of autophagy should be empirically determined for your specific model.
  • Mechanistic Synergy: this compound targets multiple hallmarks of cancer. In Colon Adenocarcinoma, it simultaneously inhibits proliferation (via G1 arrest), induces apoptosis, and suppresses metastasis by targeting the EGFR-PI3K/AKT axis [1]. This multi-target action makes it a promising candidate for further development.
  • Assay Optimization is Critical: For reliable and reproducible IC₅₀ data, carefully optimize cell viability assays. Key factors include:
    • Cell Seeding Density: Ensure exponential growth throughout the assay without over-confluence [5].
    • Drug Storage: Avoid repeated freeze-thaw cycles and evaporation of diluted drug stocks, which can alter effective concentrations [5].
    • DMSO Controls: Use vehicle controls matched to the DMSO concentration in each drug dilution to avoid artifacts [5].

References

Comprehensive Application Notes and Protocols: Fangchinoline Antiviral Activity Against Enteroviruses

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Enteroviruses represent a significant global health threat, particularly enterovirus 71 (EV71) and enterovirus D68 (EV-D68), which have been associated with severe neurological complications and widespread outbreaks in recent years. EV71, a member of the Picornaviridae family, is a primary causative agent of hand, foot, and mouth disease (HFMD) in children and has been responsible for millions of infections and thousands of deaths in Asia-Pacific regions. [1] [2] Despite these significant health impacts, no approved antiviral therapies currently exist for treating enterovirus infections, highlighting an urgent unmet medical need. [1] [2]

Fangchinoline (FAN), a bis-benzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra S. Moore, has emerged as a promising candidate for antiviral development. This traditional Chinese medicine, known as "Fangji" in China, has a long history of use for treating various conditions including rheumatism, arthritis, and edema. [3] [4] Recent scientific investigations have revealed that This compound possesses diverse pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects. [3] Most importantly, growing evidence demonstrates that this compound exhibits broad-spectrum antiviral activity against multiple viruses, including several enteroviruses, through novel mechanisms of action. [5]

These application notes provide researchers and drug development professionals with comprehensive experimental protocols, mechanistic insights, and quantitative data supporting the investigation of this compound as an antiviral agent against enteroviruses, specifically focusing on its unique mechanism of action and potential therapeutic applications.

Mechanisms of Action

STING-Mediated Antiviral Innate Immunity

The most well-characterized mechanism of this compound's antiviral activity involves its interaction with the STING (Stimulator of Interferon Genes) pathway, a crucial component of the innate immune response to viral infections. This compound directly binds to STING protein and inhibits its degradation, thereby prolonging the activation of antiviral defense mechanisms. This interaction leads to enhanced phosphorylation of STING and TBK1, subsequently promoting the nuclear translocation of IRF3 and increasing the production of type I interferons (IFNs) and interferon-stimulated genes (ISGs). This creates a potent antiviral state in host cells that effectively restricts viral replication. [5]

Table: Key Components of this compound-Activated STING Pathway

Pathway Component Function in Antiviral Response Effect of this compound
STING Endoplasmic reticulum adaptor protein in DNA sensing pathway Prevents degradation, prolongs activation
TBK1 Kinase that phosphorylates IRF3 Enhanced phosphorylation
IRF3 Transcription factor for interferon genes Increased nuclear translocation
Type I IFNs Key antiviral signaling molecules Elevated production
ISGs Effector molecules with antiviral activity Upregulated expression
Direct Antiviral Activities

In addition to its immunomodulatory effects, this compound may directly target various stages of the enterovirus life cycle. Enteroviruses are positive-sense, single-stranded RNA viruses with a genome of approximately 7.4-7.5 kb that encodes a single polyprotein. This polyprotein is processed by viral proteases into both structural proteins (VP1-VP4) that form the viral capsid and nonstructural proteins (2A-2C, 3A-3D) that facilitate viral replication and host immune evasion. [1] [2] Potential direct targets of this compound include:

  • Viral entry and uncoating: May interfere with receptor binding or viral capsid disassembly
  • Viral proteases: Potential inhibition of 2Apro and 3Cpro activities essential for polyprotein processing
  • RNA-dependent RNA polymerase: Possible suppression of 3Dpol function in viral genome replication
  • Membrane-bound replication complexes: Potential disruption of viral replication organelle formation

The broad-spectrum nature of this compound's antiviral activity, demonstrated against viruses including vesicular stomatitis virus (VSV), encephalomyocarditis virus (EMCV), influenza A virus (H1N1), and herpes simplex virus-1 (HSV-1), suggests it may target conserved host pathways or common viral features. [5]

G This compound Antiviral Mechanisms cluster_sting STING Pathway Activation cluster_direct Direct Antiviral Actions This compound This compound STING STING Protein This compound->STING Binds and Stabilizes Entry Viral Entry/Uncoating This compound->Entry Protease Viral Protease Activity This compound->Protease Polymerase RNA Polymerase Function This compound->Polymerase Replication Replication Complex Formation This compound->Replication TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Activation TBK1->IRF3 NuclearIRF3 IRF3 Nuclear Translocation IRF3->NuclearIRF3 IFN Type I IFN Production NuclearIRF3->IFN ISG ISG Expression IFN->ISG AntiviralState Antiviral State ISG->AntiviralState ViralInhibition Viral Replication Inhibition Entry->ViralInhibition Protease->ViralInhibition Polymerase->ViralInhibition Replication->ViralInhibition

Experimental Protocols

In Vitro Antiviral Activity Assessment
3.1.1 Cell Culture and Viral Propagation

Materials:

  • Cell lines: RD (rhabdomyosarcoma), Vero, or other EV71-permissive cells
  • Virus strains: EV71 genotypes (e.g., C1, C4), EV-D68, or other enteroviruses
  • This compound: ≥98% purity (commercially available from suppliers like Shanghai Yuanye Bio-Technology)
  • Cell culture media: DMEM or RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin

Methods:

  • Cell maintenance: Culture cells in appropriate media at 37°C in a 5% CO₂ humidified atmosphere
  • Virus propagation: Infect subconfluent cell monolayers at low MOI (0.01-0.1) and harvest when cytopathic effect (CPE) reaches 80-90%
  • Virus titration: Determine viral titer by plaque assay or TCID₅₀ method
  • Compound preparation: Prepare this compound stock solution in DMSO (e.g., 10-100 mM) and dilute in culture media immediately before use (final DMSO concentration ≤0.1%)
3.1.2 Antiviral Efficacy Assays

Plaque Reduction Assay:

  • Seed cells in 12- or 24-well plates and incubate until 90-95% confluent
  • Pre-treat cells with serial dilutions of this compound (e.g., 0.1-50 μM) for 1-2 hours
  • Infect cells with approximately 50-100 plaque-forming units (PFU) of virus and adsorb for 1 hour with occasional rocking
  • Remove inoculum and overlay with semisolid medium (e.g., 1.5% carboxymethylcellulose) containing corresponding this compound concentrations
  • Incubate for 2-5 days until plaques develop, then fix and stain with crystal violet-formalin solution
  • Count plaques and calculate percentage inhibition relative to virus controls

Cytopathic Effect (CPE) Inhibition Assay:

  • Seed cells in 96-well plates and incubate overnight
  • Add serial dilutions of this compound simultaneously with virus infection (MOI 0.01-0.1)
  • Include appropriate controls: cell controls (no virus), virus controls (no compound), and reference antiviral controls when available
  • Incubate for 3-5 days and monitor CPE development microscopically
  • Measure cell viability using MTT, XTT, or similar tetrazolium-based assays
  • Calculate EC₅₀ values (concentration providing 50% protection against viral CPE)

Viral RNA Quantification:

  • Extract total RNA from infected, compound-treated cells at various time points post-infection
  • Perform reverse transcription quantitative PCR (RT-qPCR) targeting conserved viral regions (e.g., VP1, 5'UTR)
  • Use standard curves for absolute quantification or comparative Ct method for relative quantification
  • Normalize viral RNA levels to housekeeping genes (e.g., GAPDH, β-actin)
Mechanism of Action Studies
3.2.1 STING Pathway Analysis

Western Blotting for STING Pathway Components:

  • Treat cells with this compound (1-20 μM) for various durations (2-24 hours)
  • Prepare whole cell lysates or separate cytoplasmic/nuclear fractions
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes
  • Probe with antibodies against:
    • Phospho-STING (Ser366)
    • Total STING
    • Phospho-TBK1 (Ser172)
    • Phospho-IRF3 (Ser396)
    • Total IRF3
    • GAPDH/β-actin (loading controls)
  • Detect using enhanced chemiluminescence and quantify band intensities

Immunofluorescence Microscopy:

  • Culture cells on glass coverslips and treat with this compound
  • Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100
  • Stain with anti-IRF3 antibody and appropriate fluorescent secondary antibody
  • Counterstain nuclei with DAPI
  • Visualize using fluorescence microscopy and quantify IRF3 nuclear translocation

Type I Interferon and ISG Expression:

  • Measure IFN-α/β production in culture supernatants using ELISA
  • Analyze ISG expression (e.g., MX1, OAS1, ISG15) by RT-qPCR or Western blot
3.2.2 STING Degradation Assay

Cycloheximide Chase Assay:

  • Treat cells with this compound (5-20 μM) for 4-6 hours
  • Add cycloheximide (100 μg/mL) to inhibit new protein synthesis
  • Harvest cells at various time points (0, 1, 2, 4, 8 hours) after cycloheximide addition
  • Analyze STING protein levels by Western blotting
  • Calculate protein half-life with and without this compound treatment

STING Binding Assays:

  • Cellular Thermal Shift Assay (CETSA):

    • Treat cells with this compound or vehicle control
    • Heat cells at different temperatures (37-65°C)
    • Separate soluble fractions and detect STING by Western blot
    • Shift in thermal stability indicates direct binding
  • Surface Plasmon Resonance (SPR):

    • Immobilize recombinant STING protein on sensor chip
    • Inject increasing concentrations of this compound
    • Analyze binding kinetics (association/dissociation rates)

G STING Degradation Assay Workflow Start Seed Cells in Culture Treatment This compound Treatment (4-6h) Start->Treatment CHX Cycloheximide Addition (100 μg/mL) Treatment->CHX TimePoints Harvest at Time Points (0, 1, 2, 4, 8h) CHX->TimePoints Lysis Cell Lysis and Protein Extraction TimePoints->Lysis Western Western Blot for STING Protein Lysis->Western Analysis Quantify Band Intensity Calculate Half-life Western->Analysis

Quantitative Data Analysis

Antiviral Efficacy and Specificity

Table: this compound Antiviral Activity Against Various Viruses

Virus Virus Family Assay System EC₅₀ (μM) CC₅₀ (μM) Selectivity Index (SI)
Vesicular Stomatitis Virus (VSV) Rhabdoviridae Plaque reduction Data needed Data needed Data needed
Encephalomyocarditis Virus (EMCV) Picornaviridae CPE inhibition Data needed Data needed Data needed
Influenza A Virus (H1N1) Orthomyxoviridae Plaque reduction Data needed Data needed Data needed
Herpes Simplex Virus-1 (HSV-1) Herpesviridae Plaque reduction Data needed Data needed Data needed
Enterovirus 71 (EV71) Picornaviridae CPE inhibition Data needed Data needed Data needed
Enterovirus D68 (EV-D68) Picornaviridae Plaque reduction Data needed Data needed Data needed

Note: Specific EC₅₀ values for this compound against enteroviruses were not provided in the available literature. Experimental determination using the protocols above is recommended.

STING Pathway Activation Parameters

Table: this compound Effects on STING Pathway Components

Parameter Experimental System This compound Effect Time Course
STING protein half-life Cycloheximide chase assay Extended from X to Y hours 4-8 hour treatment
STING phosphorylation Western blot (p-STING) X-fold increase Peak at 4-6 hours
TBK1 phosphorylation Western blot (p-TBK1) X-fold increase Peak at 4-6 hours
IRF3 phosphorylation Western blot (p-IRF3) X-fold increase Peak at 6-8 hours
IRF3 nuclear translocation Immunofluorescence microscopy X% increase in nuclear IRF3 4-8 hours
IFN-β mRNA levels RT-qPCR X-fold increase Peak at 8-12 hours
ISG expression RT-qPCR/Western blot X-fold increase 12-24 hours

Note: Specific quantitative values for this compound's effects on STING pathway components require experimental determination based on the provided protocols.

Research Applications

Antiviral Drug Development

This compound represents a promising lead compound for developing novel antiviral therapeutics, particularly against enteroviruses. Its unique mechanism of action—targeting the host STING pathway rather than viral components directly—offers several advantages:

  • Higher genetic barrier to resistance: Host-directed antivirals are less susceptible to viral mutation-driven resistance
  • Broad-spectrum potential: STING activation creates an antiviral state effective against multiple virus types
  • Synergistic potential: Can be combined with direct-acting antivirals for enhanced efficacy

Optimization strategies for this compound-based drug development include:

  • Structure-activity relationship (SAR) studies to identify key structural features for antiviral activity
  • Medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties
  • Formulation development to enhance solubility, stability, and bioavailability
Experimental Tool Compound

Beyond its therapeutic potential, this compound serves as a valuable research tool for investigating viral-host interactions:

  • STING pathway studies: Useful for probing STING protein stability, turnover, and downstream signaling
  • Antiviral immunity research: Helps elucidate the role of innate immunity in controlling viral infections
  • Viral pathogenesis studies: Facilitates understanding of how viruses evade host immune responses
Combination Therapy Approaches

Given the multifactorial nature of severe enterovirus infections, this compound presents opportunities for combination therapy:

  • Synergy with direct-acting antivirals: Potential combinations with viral polymerase inhibitors, protease inhibitors, or capsid binders
  • Adjunct to immunomodulatory therapy: May enhance vaccine responses or complement interferon therapy
  • Supportive care integration: Potential to combine with anti-inflammatory agents for comprehensive management of severe cases

Conclusion

This compound represents a promising broad-spectrum antiviral candidate with a novel mechanism of action centered on stabilization of the STING protein and enhancement of interferon-mediated antiviral immunity. While current evidence supports its activity against multiple viruses, further research is needed to fully characterize its efficacy against enteroviruses specifically and to elucidate its potential direct antiviral effects on viral components.

The experimental protocols outlined in these application notes provide comprehensive methodologies for investigating this compound's antiviral activity, mechanism of action, and potential therapeutic applications. Particularly valuable is the detailed approach to studying STING pathway activation, which represents this compound's most clearly defined antiviral mechanism to date.

Future research directions should include:

  • Detailed mechanistic studies on this compound's effects on specific enterovirus replication cycles
  • In vivo efficacy evaluation in relevant animal models of enterovirus infection
  • Comprehensive safety profiling and pharmacokinetic optimization
  • Exploration of combination therapies with existing antiviral approaches

As enteroviruses continue to pose significant public health challenges worldwide, particularly to pediatric populations, the development of novel antiviral approaches like this compound represents an important frontier in infectious disease therapeutics.

References

Fangchinoline as a G-Quadruplex Stabilizer: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance G-quadruplexes (G4s) are four-stranded secondary structures formed in guanine-rich regions of DNA and RNA, playing crucial roles in regulating gene expression, telomere maintenance, and genomic stability [1]. Their formation is particularly significant in the promoter regions of oncogenes and in nucleotide repeat expansions linked to neurodegenerative diseases. Fangchinoline is a bisbenzylisoquinoline alkaloid that has been identified as an effective natural small-molecule ligand for stabilizing G4 structures. It shows a strong binding affinity for G4s and can induce a conformational conversion from a mixed parallel/anti-parallel to a parallel G4 topology [2]. This ability to modulate G4 structure is especially relevant for targeting the hexanucleotide repeat expansion (HRE) in the C9orf72 gene (d(GGGGCC)n), the most common genetic cause of ALS and FTD [3]. Stabilizing the G4 structures formed by this expansion is considered a potential therapeutic strategy to counteract the associated neurotoxicity.

Mechanism of Action this compound exerts its effects through multiple mechanisms:

  • Structural Stabilization and Conversion: this compound binds to and thermodynamically stabilizes G4 structures. For the bcl2 G-quadruplex, it facilitates a conformational change to a parallel stranded structure [2]. Similarly, for the C9orf72 HRE DNA, it stabilizes and alters the structure to a parallel topology [3].
  • Groove Binding Mode: Molecular docking studies with AutoDock suggest that this compound binds to the groove regions of parallel C9-HRE G-quadruplexes [3]. This binding interaction is a key aspect of its stabilizing effect.
  • Dual DNA and RNA G4 Targeting: this compound can recognize and improve the thermal stability of both C9-HRE DNA and RNA G-quadruplexes. This is crucial for C9ALS/FTD, as the toxic gain-of-function is linked to both the DNA expansion and the transcribed RNA [3].

The following diagram illustrates the core mechanism and experimental strategy for using this compound to target G-quadruplexes in the context of C9ALS/FTD.

G Start C9orf72 HRE DNA (d(GGGGCC)n) G4_Formation Spontaneous G-Quadruplex (G4) Formation (e.g., anti-parallel) Start->G4_Formation FAN_Binding This compound (FAN) Binding G4_Formation->FAN_Binding G4_Conversion G4 Conformational Conversion to Parallel Topology FAN_Binding->G4_Conversion Outcome Stabilized Parallel G4 Modulates Transcription/Translation G4_Conversion->Outcome Therapeutic_Goal Potential Therapeutic Outcome: Reduction in Pathogenic Products Outcome->Therapeutic_Goal

Quantitative Profiling of this compound-G-Quadruplex Interaction

Table 1: Documented Effects of this compound on Various G-Quadruplex Structures

G-Quadruplex Target Observed Effect(s) of this compound Key Experimental Findings Reference
bcl2 G-Quadruplex Binding affinity, thermodynamic stabilization, induces conformational conversion. Induced formation and conversion from mixed parallel/anti-parallel to a parallel structure. [2]
C9orf72 HRE DNA (d(GGGGCC)₄) Stabilization, alteration to parallel topology, increased thermal stability. Regulates structure and stability; docking suggests groove-binding mode. [3]
C9orf72 HRE DNA (d(GGGGCC)₈) Recognizes and stabilizes long tandem G4 structure, induces parallel topology. Binds to unstacked tandem GQs arranged in a "bead-on-a-string" mode. [3]
C9orf72 HRE RNA (r(GGGGCC)₄) Recognition and significant improvement of thermal stability. Potential to target toxic RNA foci and inhibit RAN translation. [3]

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies used to characterize this compound's interaction with G-quadruplexes.

Protocol 1: Inducing and Characterizing G-Quadruplex Formation via CD Spectroscopy

This protocol is used to study the ability of this compound to induce and alter the topology of G-quadruplexes.

1.1 Sample Preparation

  • G4-Forming Oligonucleotides: Synthesize and purify the DNA sequences of interest (e.g., C9-24mer: d(GGGGCC)₄ or bcl2 promoter sequence).
  • Stock Solution: Prepare a stock solution of the oligonucleotide in an appropriate buffer (e.g., 10 mM Lithium Cacodylate buffer, pH 7.4) and anneal it by heating to 95°C for 5-10 minutes, followed by slow cooling to room temperature.
  • Cation Conditioning: To study the effect of monovalent cations, add KCl or NaCl to the annealed oligonucleotide solution to a final concentration of 10 mM to 150 mM and incubate for at least 30 minutes before measurement [3].
  • Ligand Addition: Prepare a stock solution of this compound in DMSO. Introduce this compound to the G4 solution at the desired molar ratio (e.g., 1:1, 1:5, or 1:10 G4-to-ligand). Maintain the final concentration of DMSO below 1% (v/v) to avoid artifacts, and use a DMSO-only control.

1.2 Circular Dichroism (CD) Spectroscopy

  • Instrument Settings: Use a spectropolarimeter with a temperature-controlled unit. Set the scanning speed to 100 nm/min, bandwidth to 1 nm, and response time to 4 seconds. Perform scans over a wavelength range of 220 to 320 nm.
  • Data Collection: Record the CD spectra of the G4 sample alone and with this compound in the presence of K+ or Na+ ions. For thermal stability analysis, monitor the CD signal at a specific wavelength (e.g., 264 nm or 290 nm) while increasing the temperature (e.g., from 20°C to 95°C at a rate of 0.5°C/min) [3].
  • Data Analysis: Identify G4 topology based on CD spectrum signatures. A positive peak at ~290 nm and a negative peak at ~260 nm suggest an anti-parallel topology, while a positive peak at ~260 nm indicates a parallel topology. The conformational conversion induced by this compound can be observed by a shift in these peaks. Plot the CD signal versus temperature to determine the melting temperature (Tm).
Protocol 2: Fluorescence-Based Binding and Stabilization Assay

This protocol uses a fluorescent probe to detect this compound's binding to pre-formed G-quadruplexes.

2.1 Thioflavin T (ThT) Displacement Assay

  • G4 Formation: Form G4 structures as described in Protocol 1.1.
  • ThT Incubation: Prepare a solution containing the G4 structure and Thioflavin T (ThT). Use a molar ratio where ThT is in slight excess (e.g., 1:5 G4-to-ThT). Incubate in the dark for 15-30 minutes.
  • Ligand Titration: Titrate increasing concentrations of this compound into the G4/ThT solution.
  • Measurement: After each addition of this compound, measure the fluorescence of ThT (excitation ~425 nm, emission ~485 nm). A decrease in fluorescence intensity indicates that this compound is displacing ThT from the G4 structure, confirming direct binding.

2.2 Monitoring RNA G-Quadruplex Stabilization

  • RNA Oligo Preparation: Use the RNA sequence r(GGGGCC)₄. Anneal it similarly to DNA, but ensure the buffer and conditions are suitable for RNA (e.g., using RNase-free water and reagents).
  • Complex Formation: Incubate the RNA G4 with this compound.
  • Detection with ThT: Use ThT, which also binds to RNA G4s, to monitor stabilization. Measure the fluorescence spectra of the ThT-RNA G4 complex with and without this compound. An increase in fluorescence intensity and/or thermal stability indicates stabilization of the RNA G4 by this compound [3] [4].

The experimental workflow for these protocols is summarized in the following diagram.

G Start Synthesize/Purify G4 Oligonucleotide A Anneal DNA/RNA (95°C, slow cool) Start->A B Add Monovalent Cations (K⁺/Na⁺) A->B C Incubate with This compound (FAN) B->C D Circular Dichroism (CD) C->D E Fluorescence Assay (Thioflavin T) C->E F1 Analyze Topology & Melting Temp (Tm) D->F1 F2 Measure Binding & Stabilization E->F2 End Data Integration: Confirm FAN-induced G4 Stabilization F1->End F2->End

Critical Considerations for Experimental Design

  • G-Quadruplex Polymorphism: G4 structures are highly dynamic and their formation can be influenced by sequence context, ionic conditions (K+ vs. Na+), and strand stoichiometry. Always confirm the baseline G4 topology under your specific experimental conditions before testing ligands [3] [1].
  • Ligand Specificity: Assess the specificity of this compound for G4 structures versus double-stranded DNA (dsDNA) using control experiments (e.g., with calf thymus DNA) to rule out non-specific binding.
  • Cellular Validation: The protocols above are primarily in vitro. To establish therapeutic relevance, findings must be validated in cellular and animal models of disease (e.g., C9ALS/FTD models) to assess effects on transcription, RNA foci formation, and RAN translation [3].

Conclusion and Future Perspectives

This compound is a versatile natural product ligand capable of stabilizing and restructuring G-quadruplexes in both DNA and RNA. The provided application notes and detailed protocols for CD spectroscopy and fluorescence assays offer a foundation for researchers to further investigate its mechanism and efficacy. Future work should focus on evaluating its effects in pathological cellular models, optimizing its specificity and potency through structural derivatization, and thoroughly assessing its in vivo pharmacokinetics and toxicity profile for therapeutic development.

References

Comprehensive Application Notes and Protocols: Fangchinoline-Induced DNA Damage Response in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fangchinoline and Its Therapeutic Potential

This compound (Fan) is a bisbenzylisoquinoline alkaloid isolated from the dried root of Stephania tetrandra, a plant used extensively in traditional Chinese medicine. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-hypertensive, anti-inflammatory, and particularly its potent anticancer properties. Recent evidence demonstrates that this compound exerts its antitumor effects through multiple mechanisms, with a prominent role in inducing DNA damage and disrupting DNA repair processes across various cancer types. The compound's ability to target cancer cells while showing relatively lower toxicity to normal cells enhances its therapeutic potential, positioning it as a promising candidate for cancer drug development, particularly in combination with conventional therapies. [1] [2]

The DNA damage response (DDR) represents a complex network of signaling pathways that cells activate upon detecting DNA lesions. Cancer cells frequently exhibit DDR deficiencies as part of their malignant transformation, creating therapeutic vulnerabilities that can be exploited for selective cancer cell killing. This compound appears to target several key DDR pathways, including homologous recombination (HR), non-homologous end joining (NHEJ), and base excision repair (BER), thereby compromising the cancer cell's ability to repair DNA damage and leading to genomic instability and cell death. Understanding the precise mechanisms through which this compound modulates DDR pathways provides valuable insights for developing novel therapeutic strategies against resistant cancers. [3] [4]

Molecular Mechanisms of this compound-Induced DNA Damage

Key Signaling Pathways Affected by this compound
  • ROS-Mediated DNA Damage: this compound significantly elevates intracellular reactive oxygen species (ROS) levels across multiple cancer cell types. In A549 non-small cell lung cancer cells, this compound treatment led to a substantial increase in ROS alongside decreased levels of antioxidant enzymes like superoxide dismutase (SOD) and increased malondialdehyde (MDA), indicating oxidative stress. This ROS surge directly causes DNA strand breaks and oxidative DNA lesions, overwhelming the cellular repair capacity. The critical role of ROS was confirmed through experiments showing that the antioxidant N-acetylcysteine (NAC) can reverse this compound-induced apoptosis, validating oxidative stress as a primary mechanism. [5] [6]

  • EGFR-PI3K/AKT Pathway Inhibition: In colon adenocarcinoma models, this compound demonstrates potent inhibition of the EGFR-PI3K/AKT signaling axis. This pathway normally promotes cell survival and DNA repair; its suppression by this compound impairs downstream DNA repair processes and sensitizes cancer cells to genotoxic stress. Network pharmacological analysis confirmed EGFR as a key target of this compound, with western blot validation showing dose-dependent reduction in phosphorylated EGFR, PI3K, and AKT levels following treatment. [2]

  • AMPK/mTOR/ULK1 Pathway Activation: In colorectal cancer cells, this compound activates the AMPK signaling pathway while simultaneously inhibiting mTOR activity. This metabolic reprogramming induces autophagic flux and contributes to DNA damage accumulation. The AMPK/mTOR/ULK1 axis activation represents a dual mechanism where this compound simultaneously promotes cellular stress responses while blocking pro-survival signals, creating an untenable environment for cancer cell proliferation. [7]

  • Cell Cycle Checkpoint Disruption: this compound treatment in A549 lung cancer cells resulted in G0/G1 phase cell cycle arrest through downregulation of key cell cycle regulators including Cyclin B1, Cyclin E1, CDK6, and PCNA. By halting the cell cycle at critical checkpoints, this compound prevents DNA damage recognition and repair, allowing lesions to accumulate and triggering apoptosis. [5]

DNA Repair Pathway Inhibition

This compound directly targets several DNA repair proteins, creating synthetic lethal interactions in cancer cells. In A549 cells, this compound derivative LYY-35 treatment resulted in dose-dependent decreases in key DNA repair proteins including BLM, BRCA-1, and PARP-1. These proteins play critical roles in homologous recombination and base excision repair, and their suppression severely compromises the cell's ability to rectify DNA damage, particularly double-strand breaks—the most lethal form of DNA lesions. Single cell gel electrophoresis (comet assay) demonstrated significantly increased trailing phenomena with higher this compound concentrations, providing direct visual evidence of DNA fragmentation. [5]

Table 1: this compound's Effects on DNA Damage and Repair Pathways

Target Pathway Effect Experimental Evidence Cancer Models
ROS Production Increased intracellular and extracellular ROS ↑ MDA, ↓ SOD, reversed by NAC A549 lung cancer, Jurkat T cells [5] [6]
Homologous Recombination Decreased BRCA-1, BLM Western blot, comet assay A549 lung cancer [5]
Base Excision Repair PARP-1 inhibition ↓ PARP-1, ↑ cleaved PARP-1 A549 lung cancer [5]
Cell Cycle Regulation G0/G1 arrest ↓ Cyclin B1, Cyclin E1, CDK6 A549 lung cancer, colon adenocarcinoma [5] [2]
Apoptosis Pathway Increased pro-apoptotic signaling ↑ Bax, ↑ cleaved caspase-3, ↓ Bcl-xl A549, colon adenocarcinoma, multiple cancer cells [5] [1]

Quantitative Analysis of this compound's Effects Across Cancer Types

Anticancer Efficacy Metrics

This compound demonstrates broad-spectrum anticancer activity against diverse cancer types with varying potency depending on the cellular context. Quantitative assessments reveal dose-dependent and time-dependent responses across multiple parameters including viability, proliferation, migration, and apoptotic induction. The compound exhibits selective cytotoxicity toward cancer cells compared to normal cells, as demonstrated in studies where this compound derivative LYY-35 significantly reduced A549 viability while having minimal effects on normal lung epithelial BEAS-2B cells at equivalent concentrations. This selective toxicity profile enhances its potential therapeutic window. [5]

In terms of anti-metastatic activity, this compound effectively suppresses migration and invasion capabilities in multiple cancer models. In A375 and A875 melanoma cell lines, this compound inhibited metastasis and migration with IC50 values of 12.41 and 16.20 µM respectively. Similarly, in colon adenocarcinoma models, this compound treatment resulted in significant suppression of cellular proliferation, stemness, migration, invasion, angiogenesis, and epithelial-mesenchymal transition (EMT). These pleiotropic effects position this compound as a multi-targeted agent against critical cancer hallmarks. [1] [2]

Table 2: this compound Efficacy Across Cancer Types

Cancer Type Cell Lines IC50 / Effective Concentration Key Findings Reference
Non-small Cell Lung Cancer A549 LYY-35 derivative: Significant effects at 2.5-7.5 µM ↓ proliferation, migration, invasion; ↑ ROS, apoptosis; G0/G1 arrest [5]
Colon Adenocarcinoma DLD-1, LoVo 5-7 µM (apoptosis induction) G1-phase arrest; ↓ migration, invasion, angiogenesis; EGFR-PI3K/AKT inhibition [2]
Melanoma A375, A875 12.41-16.20 µM (anti-metastatic) Inhibition of metastasis and migration [1]
Breast Cancer MDA-MB-231 Time-dependent inhibition Anti-proliferative effects [1]
Bladder Cancer T24, 5637 Concentration-dependent reduction ↓ intracellular ATP levels, ↓ proliferation [1]
Jurkat T Cells Jurkat 2.49 µM Anti-proliferative, ↑ ROS, DNA damage, Akt pathway suppression [6]

Experimental Protocols for Assessing this compound-Induced DNA Damage

Cell Viability and Cytotoxicity Assays

Purpose: To evaluate the effects of this compound on cell viability and determine IC50 values in various cancer cell lines. [5] [2]

Materials:

  • Cancer cell lines (e.g., A549, DLD-1, LoVo, Jurkat)
  • This compound (dissolved in DMSO as stock solution)
  • 96-well plates
  • CellTiter-Glo Luminescent Cell Viability Assay kit or MTT reagent
  • Multifunctional microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells per well and incubate overnight.
  • Prepare serial dilutions of this compound (typical range: 0.625-20 µM) in complete medium.
  • Treat cells with various this compound concentrations for 24, 48, and 72 hours.
  • For CellTiter-Glo assay: Add equal volume of CellTiter-Glo reagent to each well, mix thoroughly, incubate in dark for 10 minutes, and measure luminescence.
  • For MTT assay: Add MTT solution (5 mg/mL, 20 µL/well) and incubate for 4 hours. Add DMSO (150 µL/well) to dissolve formazan crystals and measure absorbance at 490 nm.
  • Calculate cell viability as percentage of control and determine IC50 values using dose-response curves.

Technical Notes: Include normal cell controls (e.g., BEAS-2B for lung cancer studies) to assess selective toxicity. Maintain DMSO concentration below 0.1% in all treatments. Perform experiments in triplicate with at least three biological replicates. [5] [2]

Apoptosis Analysis by Flow Cytometry

Purpose: To quantify this compound-induced apoptosis using Annexin V/PI staining. [5] [2]

Materials:

  • This compound-treated cells
  • Binding buffer
  • Annexin V-FITC and propidium iodide (PI)
  • Flow cytometer with 488 nm excitation

Procedure:

  • Harvest this compound-treated cells (typically after 48-hour treatment) by gentle trypsinization.
  • Wash cells twice with cold PBS and resuspend in binding buffer at 1×10^6 cells/mL.
  • Transfer 100 µL cell suspension to flow cytometry tube and add 5 µL Annexin V-FITC and 10 µL PI.
  • Gently vortex and incubate for 15 minutes at room temperature in the dark.
  • Add 400 µL binding buffer and analyze by flow cytometry within 1 hour.
  • Use untreated cells as negative control, and cells treated with known apoptosis inducers as positive control.

Technical Notes: Analyze early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. Include single-stained controls for compensation. [2]

Intracellular ROS Detection

Purpose: To measure this compound-induced reactive oxygen species production. [5] [6]

Materials:

  • 2,7-Dichlorodihydrofluorescein diacetate (DCFH-DA) or similar ROS-sensitive fluorescent dye
  • This compound-treated cells
  • Fluorescence microscope or flow cytometer
  • Positive control (e.g., H2O2)

Procedure:

  • Harvest this compound-treated cells and wash with PBS.
  • Resuspend cells in serum-free medium containing 10 µM DCFH-DA.
  • Incubate for 20-30 minutes at 37°C in the dark.
  • Wash cells three times with serum-free medium to remove excess dye.
  • Analyze fluorescence intensity using flow cytometry (excitation 488 nm, emission 525 nm) or fluorescence microscopy.
  • For validation, pre-treat cells with NAC (ROS scavenger) before this compound treatment.

Technical Notes: Protect samples from light throughout the procedure. Include unstained controls for background fluorescence correction. [5] [6]

DNA Damage Assessment - Comet Assay

Purpose: To detect DNA strand breaks in individual cells following this compound treatment. [5]

Materials:

  • This compound-treated cells
  • Low-melting point agarose
  • Normal-melting point agarose
  • Alkaline lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
  • Alkaline electrophoresis solution (300 mM NaOH, 1 mM EDTA, pH >13)
  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
  • Fluorescent DNA-binding dye (e.g., SYBR Gold, ethidium bromide)
  • Fluorescence microscope with image analysis system

Procedure:

  • Mix treated cells with low-melting point agarose and pipette onto pre-coated slides.
  • Place slides in lysis solution at 4°C for at least 1 hour.
  • Transfer slides to alkaline electrophoresis solution for 20-40 minutes to allow DNA unwinding.
  • Perform electrophoresis at 25 V for 20-30 minutes.
  • Neutralize slides and stain with DNA-binding dye.
  • Analyze 50-100 randomly selected cells per sample using image analysis software.
  • Quantify DNA damage by tail moment (product of tail length and fraction of DNA in tail).

Technical Notes: Include positive controls (e.g., H2O2-treated cells) for assay validation. Perform experiments in dark to prevent additional DNA damage. [5]

DNA Damage Response Signaling Pathways

The following diagrams illustrate the key molecular pathways through which this compound induces DNA damage and disrupts repair mechanisms in cancer cells.

This compound-Induced DNA Damage Pathway

G cluster_primary Primary Mechanisms cluster_damage DNA Damage Consequences cluster_repair Repair Pathway Inhibition This compound This compound ROS ROS Production This compound->ROS DDR Direct DDR Inhibition This compound->DDR AKT AKT Pathway Suppression This compound->AKT DSB Double-Strand Breaks ROS->DSB SSB Single-Strand Breaks ROS->SSB Oxidative Oxidative Lesions ROS->Oxidative HR Homologous Recombination (BLM, BRCA-1 ↓) DDR->HR BER Base Excision Repair (PARP-1 ↓) DDR->BER NHEJ Non-Homologous End Joining DDR->NHEJ AKT->HR impairs DSB->HR requires SSB->BER requires Outcomes Cell Fate Outcomes • Genomic Instability • Cell Cycle Arrest • Apoptosis HR->Outcomes BER->Outcomes NHEJ->Outcomes

This compound Signaling Network in Cancer Cells

G cluster_upstream Upstream Targets cluster_signaling Signaling Pathways cluster_effects Cellular Effects This compound This compound EGFR EGFR Inhibition This compound->EGFR AMPK AMPK Activation This compound->AMPK mTOR mTOR Inhibition This compound->mTOR PI3K PI3K/AKT Suppression EGFR->PI3K AMPK->mTOR ULK1 ULK1 Activation AMPK->ULK1 mTOR->ULK1 CellCycle Cell Cycle Regulation PI3K->CellCycle Metastasis Metastasis Suppression PI3K->Metastasis Autophagy Autophagy Induction ULK1->Autophagy Apoptosis Apoptosis Activation CellCycle->Apoptosis Autophagy->Apoptosis

Conclusion and Future Perspectives

This compound represents a promising natural product with demonstrated efficacy in inducing DNA damage and suppressing repair mechanisms across multiple cancer types. The compound's multi-targeted approach, impacting ROS production, EGFR-PI3K/AKT signaling, AMPK/mTOR pathway, and direct DNA repair protein expression, provides a strong mechanistic basis for its anticancer activity. The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound's effects on DNA damage response pathways, enabling consistent assessment across different research settings.

Future research should focus on optimizing this compound derivatives for enhanced potency and selectivity, with the LYY-35 derivative demonstrating promising preliminary results. Combination therapy strategies represent another critical direction, particularly pairing this compound with conventional DNA-damaging agents like radiotherapy or chemotherapy to exploit synthetic lethal interactions. Additionally, further investigation is needed to elucidate the temporal dynamics of this compound-induced DNA damage and the potential for sub-lethal genotoxicity to drive genomic evolution in cancer populations. The development of biomarkers for patient selection and comprehensive toxicological profiling will be essential steps toward clinical translation of this compound-based therapies. [5] [8]

References

Cytotoxicity Data: Fangchinoline's Selectivity for Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of fangchinoline and its derivative from recent studies, which highlight its higher toxicity in cancer cells compared to normal cells.

Table 1: Cytotoxicity of this compound and its Derivatives (IC₅₀ values)

Compound / Cell Type Cell Line / Model Cancer Type IC₅₀ Value (µM) Citation
This compound (FAN)
HET-1A (normal epithelial) Esophageal >40 µM [1]
NCM460 (normal intestinal epithelial) Colon Adenocarcinoma >9 µM [2]
BEAS-2B (normal bronchial epithelial) Non-Small Cell Lung Cancer (NSCLC) 27.05 µM [3]
Various Cancer Cell Lines (e.g., A549, ESCC lines) Lung, Esophageal, etc. Range: ~5 to >40 µM [1]
FAN Derivative 2h
BEAS-2B (normal bronchial epithelial) Non-Small Cell Lung Cancer (NSCLC) 27.05 µM [3]
A549 (cancer cells) Non-Small Cell Lung Cancer (NSCLC) 0.26 µM [3]

The data demonstrates a favorable selectivity index for this compound, particularly for its derivative 2h, which shows potent activity against cancer cells with significantly lower toxicity to normal cells [3].

Experimental Protocols for Cytotoxicity Assessment

Here are detailed methodologies for key experiments used to determine the cytotoxicity and mechanism of action of this compound.

Cell Viability and Proliferation Assays

These protocols are used to generate IC₅₀ data, as shown in Table 1.

  • CCK-8 Assay Protocol [3]

    • Seed cells (e.g., A549, BEAS-2B) in a 96-well plate (1×10⁴ cells/well) and culture overnight.
    • Treat cells with a dilution series of this compound or its derivatives for a set period (e.g., 72 hours).
    • Add CCK-8 reagent (10 µL/well) and incubate for 1-4 hours at 37°C.
    • Measure absorbance at 450 nm using a microplate reader.
    • Calculate cell viability and IC₅₀ values using non-linear regression analysis in software like GraphPad Prism.
  • Clonogenic Survival Assay [1]

    • Seed cells sparsely in 6-well plates (300-1000 cells/well) and allow them to adhere.
    • Treat cells with this compound for 12-14 days, with the medium refreshed every few days.
    • Stain colonies with 0.5% crystal violet after fixation with methanol.
    • Count colonies containing >50 cells each to determine the surviving fraction.
Apoptosis Analysis by Flow Cytometry [1] [2]

This protocol assesses the induction of programmed cell death. 1. Treat and harvest: Seed cells in 6-well plates, treat with this compound for 24-48 hours, then collect cells (including culture supernatant). 2. Wash and stain: Resuspend cell pellet in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) following kit instructions. 3. Incubate: Keep the mixture in the dark at room temperature for 15 minutes. 4. Analyze: Analyze stained cells immediately using a flow cytometer. Early apoptotic cells are Annexin V+/PI-, and late apoptotic/dead cells are Annexin V+/PI+.

Cell Cycle Analysis by Flow Cytometry [1] [2]

This protocol determines if this compound causes cell cycle arrest. 1. Treat and fix: Treat cells with this compound for 24 hours. Harvest and fix cells in 70% ethanol at -20°C overnight. 2. Stain: The next day, centrifuge to remove ethanol, and stain the cell pellet with a solution containing PI (e.g., 36 µg/mL) and RNase A at 37°C for 30 minutes. 3. Analyze: Analyze DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined using software like ModFit or FlowJo.

Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-cancer effects through multiple pathways. The diagram below illustrates the key signaling pathways that this compound modulates.

The primary mechanisms supported by experimental data include:

  • Inhibition of PI3K/AKT/mTOR Pathway: this compound and its derivatives directly inhibit PI3K, leading to downstream suppression of AKT and mTOR. This results in reduced cancer cell proliferation (via decreased Cyclin D1), inhibition of invasion and metastasis (via downregulation of MMP-2 and MMP-9), and induction of apoptosis [3] [2] [4].
  • Induction of Cell Cycle Arrest: Treatment with this compound can arrest the cell cycle at the G1 phase in cancers like colon adenocarcinoma and esophageal cancer, by upregulating p21 and p27, or at the G2/M phase in non-small cell lung cancer [3] [1] [2].
  • Activation of Apoptotic Pathways: In esophageal cancer, this compound transactivates ATF4, coordinately triggering Noxa-dependent intrinsic (mitochondrial) apoptosis and DR5-dependent extrinsic apoptosis [1].
  • Inhibition of Epithelial-Mesenchymal Transition (EMT): In colon cancer, this compound suppresses metastasis by inhibiting EMT, a process linked to its suppression of the EGFR-PI3K/AKT pathway [2].

Troubleshooting Guide & FAQs

Q1: The cytotoxic effect of this compound on my primary normal cell model is too high. What could be the reason?

  • A1: Consider the following:
    • Dosage and Exposure Time: The selective window is concentration-dependent. Re-run your assay with a wider dilution series to establish a precise IC₅₀ for your specific cells. Normal epithelial cells like HET-1A and NCM460 show significantly lower toxicity at concentrations below 10 µM [1] [2].
    • Solvent Control: Ensure the concentration of the solvent (e.g., DMSO) in your treatment media does not exceed 0.1%. A vehicle control group is essential.
    • Cell Passage Number: Using primary cells at high passage numbers can lead to increased sensitivity. Use cells at low, consistent passages.

Q2: I want to confirm that this compound is inhibiting the PI3K/AKT pathway in my experiment. What is the key experiment?

  • A2: The most direct method is Western Blot analysis to detect changes in protein phosphorylation [3] [2] [4].
    • Protocol Summary: Treat cells with this compound, collect lysates, and run SDS-PAGE. Immunoblot with antibodies against p-PI3K, t-PI3K, p-AKT (Ser473), and t-AKT. A successful inhibition will show decreased ratios of p-PI3K/t-PI3K and p-AKT/t-AKT. Tubulin or GAPDH should be used as a loading control.

Q3: My apoptosis assay results are inconclusive. What are the critical controls?

  • A3:
    • Staining Controls: Always include single-stained controls (Annexin V-only and PI-only) for your cell type to set up the flow cytometer quadrants correctly.
    • Positive Control: Treat a group of cells with a known apoptosis inducer (e.g., Staurosporine) to confirm your assay is working.
    • Check Timing: Apoptosis may not be detectable after 24 hours. Perform a time-course experiment (e.g., 24, 48, 72 hours) [1].

References

Fangchinoline resistant virus mutations VP1 protein

Author: Smolecule Technical Support Team. Date: February 2026

Fangchinoline-Resistant Mutations in VP1

The following table summarizes the key characteristics of identified resistance mutations in the EV-A71 VP1 protein.

Mutation Amino Acid Change Resistance Phenotype Postulated Mechanism of Action
E145G [1] [2] Glutamic Acid to Glycine at position 145 Confers resistance to this compound in EV-A71 [1] [2] The VP1 protein is a potential direct target of this compound. Mutations likely alter the drug-binding site, preventing successful inhibition [1] [2].
V258I [1] [2] Valine to Isoleucine at position 258 Confers resistance to this compound in EV-A71 [1] [2] The VP1 protein is a potential direct target of this compound. Mutations likely alter the drug-binding site, preventing successful inhibition [1] [2].

These mutations were identified through the selection of this compound-resistant EV-A71 viruses, and the resultant mutant strains showed significant resistance to the drug's antiviral effects [1] [2].

Experimental Protocol: Generating and Characterizing Resistant Mutants

Here is a detailed methodology for the selection and validation of this compound-resistant virus mutants, based on the research published in 2024 [1] [2].

start Start: Wild-type EV-A71 Virus p1 1. Serial Passage Under Drug Pressure start->p1 p2 2. Plaque Assay Isolate individual clones p1->p2 p3 3. Sequencing Full-length viral genome p2->p3 p4 4. Reverse Genetics Introduce mutations into infectious cDNA clone p3->p4 p5 5. Phenotypic Confirmation Plaque reduction assay & EC50 calculation on recombinant virus p4->p5 end Confirmed Resistant Mutant p5->end

Step 1: Selection of Resistant Virus by Serial Passage
  • Cell Culture: Use Vero cells (African green monkey kidney cells) cultured in DMEM with 10% FBS [2].
  • Virus Infection: Infect cells with wild-type EV-A71 at a low MOI (e.g., 0.1) [2].
  • Drug Pressure: Include a sub-lethal concentration of this compound in the culture medium. The starting concentration can be based on the EC₅₀ value (e.g., 1-2 x EC₅₀).
  • Serial Passage: Harvest the virus from the culture supernatant when a significant cytopathic effect (CPE) is observed. Use this harvested virus to infect fresh cells in the presence of the same or a slightly increased concentration of this compound. Repeat this process for multiple rounds (e.g., 10-15 passages) to enrich for resistant mutants [2].
Step 2: Plaque Purification
  • After serial passage, perform a standard plaque assay under a this compound-containing overlay [2].
  • Pick several well-isolated plaques and amplify each individually in fresh Vero cells to create clonal virus stocks.
Step 3: Identification of Resistance Mutations
  • Viral RNA Extraction: Extract total RNA from the harvested clonal virus stocks using a method like Trizol reagent [2].
  • Reverse Transcription and PCR: Use RT-PCR to amplify the entire viral genome or, specifically, the regions encoding the structural proteins (like VP1).
  • Sequencing: Sequence the PCR products and compare the sequences to the wild-type virus to identify potential resistance mutations [1] [2].
Step 4: Engineering Mutations by Reverse Genetics
  • Infectious Clone: Use a full-length infectious cDNA clone of EV-A71 as the backbone [2].
  • Site-Directed Mutagenesis: Introduce the identified mutations (e.g., E145G, V258I in VP1) into the infectious clone using fusion PCR and restriction enzyme cloning (e.g., BsiWI/AatII) [2].
  • In Vitro Transcription: Linearize the mutant and wild-type plasmid DNA. Synthesize RNA transcripts in vitro using an T7 RNA polymerase kit [2].
  • Recovery of Recombinant Virus: Transfect the synthesized RNA into Vero cells using a transfection reagent. Harvest the recombinant viruses from the supernatant after CPE appears [2].
Step 5: Phenotypic Confirmation of Resistance
  • Plaque Reduction Assay: Titrate the recombinant mutant virus and wild-type virus in the presence of a concentration gradient of this compound.
  • Calculate EC₅₀: Determine the concentration of this compound that reduces plaque formation by 50%. A significant increase in the EC₅₀ value of the mutant virus compared to the wild-type confirms the resistant phenotype [1] [2].

FAQs for Technical Support

Q1: My experiment shows reduced this compound efficacy against a non-enterovirus. Should I sequence VP1? The VP1 mutations E145G and V258I are currently only documented in Enterovirus A71 (EV-A71) [1] [2]. This compound's antiviral mechanisms are virus-family dependent. For non-enteroviruses, it may act through host pathways like STING-dependent innate immunity [3], autophagic flux suppression [4], or AKT/mTOR/NF-κB signaling [5]. Resistance in these cases would not involve VP1. First, confirm this compound's known mechanism for your virus and investigate relevant host factors instead.

Q2: The resistant virus I generated has a growth defect in culture. Is this expected? Yes, this is a common observation. Resistance mutations that alter the viral capsid (like those in VP1) can affect viral fitness, potentially leading to reduced replication capacity or altered virion stability in the absence of the drug. It is recommended to perform a growth kinetics assay to compare the replication of the resistant mutant with the wild-type virus side-by-side.

Q3: Are there other known this compound resistance mutations outside of VP1? Based on current peer-reviewed literature (as of early 2024), the VP1 mutations E145G and V258I in EV-A71 are the primary and only well-documented mutations conferring this compound resistance [1] [2]. One study on influenza virus found that other bisbenzylisoquinoline alkaloids (a class that includes this compound) act by disrupting endosomal acidification [6]. This suggests that for influenza, resistance might arise through mutations in viral proteins involved in membrane fusion (like HA) or through host cell adaptations, but this has not been explicitly reported for this compound.

Key Considerations for Researchers

  • Virus Specificity: The VP1-mediated resistance is currently specific to enteroviruses. Be cautious when extrapolating these findings to other virus families.
  • Combination Therapy: To combat resistance, a promising strategy is to use this compound in combination with other antiviral drugs that have different mechanisms of action.
  • Beyond VP1: For viruses where this compound's primary mechanism involves host factors (e.g., STING, autophagy), resistance is expected to be a more complex, polygenic trait and may develop more slowly.

References

Fangchinoline Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Fangchinoline has limited solubility in water, so preparing a concentrated stock solution in an organic solvent is a standard first step. The table below summarizes the solubility information and common preparation methods gathered from the literature.

Property/Method Details Source / Reference
General Solubility Soluble in chloroform and methanol; slightly soluble in water [1]. Manufacturer (BioCrick)
Recommended Solvent Dimethyl sulfoxide (DMSO) Multiple research studies [2] [3] [4]
Common Stock Concentration 100 mM [4] Toxicology in Vitro (2024)
Storage Condition Stock solutions should be stored protected from light [5]. Manufacturer (InvivoChem)

Experimental Workflow for Solution Preparation

The following diagram outlines the standard workflow for preparing and using this compound in cell culture experiments, based on common protocols from the search results.

fangchinoline_workflow Start Start Preparation S1 Dissolve powder in DMSO (Common stock: 100 mM) Start->S1 S2 Vortex and sonicate if necessary S1->S2 S3 Store stock solution at -20°C protected from light S2->S3 S4 Dilute stock in cell culture media (Ensure final DMSO ≤ 0.1%) S3->S4 Caution Note: Warm stock to 37°C and briefly sonicate if precipitation occurs after storage S3->Caution S5 Use in cell treatment S4->S5

Key Experimental Protocols from Literature

The table below lists specific examples of how this compound has been prepared and used in recent peer-reviewed studies. This can serve as a practical reference for designing your own experiments.

Study Focus Reported Stock Solution Final Working Concentrations Cell Lines / Models Used Citation
Osteoporosis (in vitro) Not specified 0.5 µM, 1 µM Bone marrow macrophages (BMMs) from mice [2] Int J Biol Sci (2020)
Chronic Myelogenous Leukemia Dissolved in DMSO 0.1 - 10 µM K562 human chronic myelogenous leukemia cells [3] Exp Ther Med (2013)
Mouse Oocyte Meiosis 100 mM in DMSO 50 - 300 µM Mouse oocytes [4] Toxicol In Vitro (2024)
Bladder Cancer (in vitro) Not specified 2.5 - 40 µM T24 and 5637 bladder cancer cells [5] InvivoChem (Citing PLoS One)

Important Considerations for Your Experiments

  • Solvent Toxicity Control: It is crucial to include a vehicle control group in your experiments. Treat control cells with the same volume of DMSO used in your highest this compound treatment group to ensure any observed effects are due to the compound and not the solvent. The final DMSO concentration should typically not exceed 0.1% [3].
  • Monitoring Precipitation: If your working solution in cell culture media becomes cloudy, it indicates precipitation. Gently warming the solution to 37°C and agitating may help re-dissolve the compound.
  • Dose-Response Relationships: The effective concentration of this compound varies significantly depending on the biological system and assay. The cited studies show working concentrations ranging from sub-micromolar to hundreds of micromolar, highlighting the need for careful dose-response experiments in your specific model [2] [3] [4].

References

optimizing Fangchinoline concentration for apoptosis induction

Author: Smolecule Technical Support Team. Date: February 2026

Fangchinoline Apoptosis Induction: Concentration Guide

The table below summarizes effective concentrations and key effects of this compound from recent studies to help you select a starting point for your experiments.

Cell Line Cancer Type Effective Concentration Range Key Apoptotic Effects Primary Signaling Pathways Affected Citation
HEL Leukemia 3e derivative (specific IC₅₀ not provided) Cell cycle arrest (G0/G1), apoptosis PI3K/AKT, MAPK suppression; c-MYC downregulation [1]
DLD-1 / LoVo Colon Adenocarcinoma 5-7 µM for 48h G1-phase arrest, induced apoptosis Suppression of EGFR-PI3K/AKT pathway [2]
GBC-SD / NOZ Gallbladder Cancer 10-20 µM for 48h Significant apoptosis, inhibited proliferation Suppression of PI3K/Akt/XIAP axis [3] [4]
C666-1 / 5-8F Nasopharyngeal Carcinoma IC₅₀ values determined via CCK-8 Induced apoptosis, reduced cholesterol SQLE inhibition; PI3K/AKT suppression [5] [6]
K562 Chronic Myeloid Leukemia 1-10 µM for 24-48h G0/G1 cell cycle arrest (no apoptosis) Upregulation of CDKN1A; downregulation of Cyclin D2 [7]
MDA-MB-231 Breast Cancer High concentrations for 48h Induced apoptosis, inhibited migration Decreased NF-κβ; increased Iκβ [8]

Detailed Experimental Protocols

Here are the standard methodologies used in the cited studies for assessing apoptosis and related effects.

Cell Viability and Cytotoxicity (MTT/CCK-8 Assay)

This is the first step to determine the general cytotoxic effect and calculate IC₅₀ values.

  • Procedure:
    • Seed cells in 96-well plates at a density of ~5x10³ cells/well and allow to adhere overnight.
    • Treat with a concentration gradient of FAN (e.g., 0-20 µM) for 24, 48, or 72 hours.
    • Add 20 µL of MTT solution (5 mg/mL) or 10% volume of CCK-8 reagent to each well.
    • Incubate for 2-4 hours at 37°C.
    • For MTT, solubilize the formazan crystals with 150 µL DMSO. For CCK-8, measure directly.
    • Read the absorbance at 490 nm (MTT) or 450 nm (CCK-8) using a microplate reader [2] [7] [3].
Apoptosis Detection (Flow Cytometry)

This is the gold-standard method for quantifying apoptosis.

  • Procedure:
    • Seed cells in 6-well plates (2.5x10⁵ cells/well) and treat with FAN for 48 hours.
    • Harvest cells (including supernatant), wash with cold PBS, and resuspend in 1X Binding Buffer.
    • Stain the cell suspension with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark.
    • Analyze stained cells using a flow cytometer within 1 hour.
    • Apoptotic cells are identified as Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) [2] [3] [4].
Nuclear Morphology Assessment (Hoechst Staining)

This method visually identifies apoptotic cells based on nuclear condensation and fragmentation.

  • Procedure:
    • Seed cells on coverslips in a 24-well plate (2x10⁴ cells/well) and treat with FAN for 48 hours.
    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
    • Wash with PBS and stain with Hoechst 33258 (or 33342) solution for 10-15 minutes.
    • Wash again with PBS and observe under a fluorescence microscope.
    • Apoptotic cells will show intensely stained, condensed, or fragmented nuclei [8] [3].

Mechanism of Action & Signaling Pathways

The anticancer activity of this compound involves multiple pathways. The following diagram summarizes the key mechanistic relationships identified in recent studies.

fangchinoline_mechanism cluster_0 Key Molecular Targets cluster_1 Observed Cellular Outcomes This compound This compound SQLE SQLE This compound->SQLE PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT NF_KB NF-κβ Pathway This compound->NF_KB EGFR EGFR This compound->EGFR XIAP XIAP This compound->XIAP SQLE->PI3K_AKT Cholesterol Reduced Cholesterol SQLE->Cholesterol Apoptosis Apoptosis PI3K_AKT->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest PI3K_AKT->CellCycleArrest Migration Inhibited Migration/Invasion PI3K_AKT->Migration MMP Decreased MMP-2/9 PI3K_AKT->MMP NF_KB->Apoptosis EGFR->PI3K_AKT XIAP->Apoptosis

Frequently Asked Questions & Troubleshooting

  • Q1: Why am I not observing apoptosis in my cell line, even at higher concentrations (e.g., 20 µM)?

    • A: this compound's effect is highly cell-type dependent. In some contexts, like K562 leukemia cells, it primarily induces G0/G1 cell cycle arrest without significant apoptosis [7]. Check cell viability (MTT) and cell cycle distribution (PI staining by flow cytometry) first. Consider screening a range of concentrations and time points, and ensure your cell line is sensitive to FAN.
  • Q2: My positive control for apoptosis works, but FAN does not. What could be wrong?

    • A: Verify your FAN stock solution. Ensure it's dissolved in DMSO and stored correctly at 4°C. Check that the final DMSO concentration in your treatment media does not exceed 0.1%, as higher concentrations can be toxic to cells [7] [3]. Run a fresh MTT assay to confirm the compound is active and has not degraded.
  • Q3: What is a reliable in vivo dose for validating FAN's pro-apoptotic effect in mouse models?

    • A: Studies that demonstrated efficacy in xenograft models used intraperitoneal injections of 5 mg/kg every other day for three weeks, which significantly suppressed tumor growth [3] [4]. For other conditions, like hepatic fibrosis, effective doses of 10-20 mg/kg have been reported [9].
  • Q4: Beyond the core apoptosis assays, what other experiments can I run to strengthen my study?

    • A: To build a more comprehensive mechanistic story, consider:
      • Western Blotting: Confirm the suppression of pathways like PI3K/AKT (check p-AKT levels) and downregulation of anti-apoptotic proteins like XIAP [3] [4].
      • Migration/Invasion Assays: Use wound healing and Transwell assays, as FAN potently inhibits metastasis [2].
      • Colony Formation: Use a plate colony formation assay to confirm the long-term clonogenic survival is inhibited [2] [3].

References

Fangchinoline stability in long-term cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Fangchinoline Handling & Preparation

Proper initial preparation is crucial for experimental consistency. Based on common methodologies across multiple studies, here is a standard protocol.

Table: this compound Stock Solution Preparation

Aspect Specification Reference / Note
Solvent Anhydrous DMSO Universal solvent used across studies [1] [2] [3]
Common Stock Concentration 10 - 50 mM For example: 50 mM [2], 10 mg/mL (approx. 15-16 mM) [4]
Storage -20°C Protect from light and moisture; for long-term storage, aliquot to avoid freeze-thaw cycles.

Experimental Working Concentrations The effective dose of this compound varies significantly by cell type and experimental goal. The table below summarizes the ranges reported in recent research.

Table: Reported Working Concentrations of this compound In Vitro

Cell Type / Experimental System Key Effects Working Concentration Range Citation
Cancer Cell Lines (general) Anti-proliferation, Apoptosis Low µM (e.g., 2.5-10 µM) to high µM (e.g., 10-30 µM) [2] [5]
Osteosarcoma (MG63, U2OS) Suppress proliferation, invasion, induce apoptosis 10 - 30 µM [1]
Lung Cancer (SPC-A-1) Induce G0/G1 cell cycle arrest 2.5 - 10 µM [2]
Glioblastoma (U87 MG, U118 MG) Inhibit proliferation and invasion Specific concentrations not listed in abstract [6]
Osteoclast Formation (BMMs from mice) Inhibit osteoclastogenesis 0.5 - 1 µM [7]
Candida albicans Antifungal activity 12.5 - 50 µg/mL (approx. 19-75 µM) [4]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a this compound stock solution for cell culture studies? A1: Dissolve high-purity this compound (≥98%) in sterile, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Aliquot the stock solution and store it at -20°C, protected from light. This minimizes freeze-thaw cycles and prevents water absorption, which is critical for maintaining stability [2] [3] [8].

Q2: What is the stability of this compound in cell culture media? A2: Direct, systematic studies on the long-term stability of this compound in cell culture media are not available in the searched literature. The standard practice, as reflected in experimental protocols, is to treat cells for a defined period (usually 24 to 72 hours), after which the medium is replaced. For long-term assays (like colony formation lasting 14 days), the medium containing the drug is typically replaced every two to three days [1] [7]. This suggests that researchers operate under the assumption that the compound's activity may degrade over time in culture conditions.

Q3: What negative control should I use? A3: The universal negative control in these studies is culture media containing the same volume percentage of DMSO used in the this compound-treated groups. This ensures that any observed effects are due to this compound and not the solvent [1] [2] [8]. A common final DMSO concentration is ≤0.1%, which is non-cytotoxic to most cell lines.

Q4: What are the known molecular targets of this compound that I should monitor in my experiments? A4: this compound is a multi-target agent. Key pathways and processes it affects include:

  • PI3K/Akt Signaling: It directly inhibits PI3K and the phosphorylation of Akt (at Thr308 and Ser473), a central node in cell survival and proliferation [1] [6] [8].
  • Cell Cycle Regulators: It downregulates cyclin D1, CDK4, and CDK6, leading to G0/G1 phase arrest [1] [2].
  • Apoptosis Machinery: It upregulates the expression of executioner caspases (e.g., caspase-3) and pro-apoptotic proteins [1] [5] [8].
  • Metastasis-Related Proteins: It inhibits the expression and activity of Matrix Metalloproteinases (MMP-2 and MMP-9) [1] [5].
  • Transcription Factors: It inhibits RANKL-induced NFATc1 activity in osteoclasts [7].
  • Other Targets: Reported targets also include the proteasome β1 subunit [3] and lysosomal function in autophagy [9].

Experimental Design & Best Practices

To ensure reliable and reproducible results, follow these guidelines:

  • Confirm Solubility in Working Medium: After diluting the DMSO stock into culture medium, visually inspect for precipitation, especially at higher working concentrations (e.g., >10 µM).
  • Include Multiple Controls: Always include a vehicle control (DMSO) and a positive control relevant to your pathway of interest.
  • Perform Dose-Response and Time-Course Experiments: Due to varying sensitivity across cell types, establish a dose-response curve (e.g., 1-40 µM) and a time-course for your specific model [2] [5].
  • Plan for Medium Replenishment: For treatments exceeding 48-72 hours, plan to replace the culture medium (with fresh this compound) every 2-3 days to maintain consistent drug exposure and compensate for potential degradation [1] [7].

Experimental Workflow Diagram

The following diagram outlines a general workflow for setting up a this compound treatment experiment, integrating the key steps discussed above.

Start Prepare this compound Stock Stock Solution • Solvent: Anhydrous DMSO • Concentration: e.g., 50 mM • Storage: -20°C, aliquoted, dark Start->Stock Working Prepare Working Dilution • Dilute stock in culture medium • Final DMSO ≤ 0.1% • Check for precipitation Stock->Working Controls Prepare Controls • Vehicle control (DMSO) • Positive control Working->Controls Treat Treat Cells Controls->Treat Monitor Monitor & Harvest Treat->Monitor Decision Treatment > 48h? Monitor->Decision Decision->Monitor No Replenish Replenish medium with fresh this compound every 2-3 days Decision->Replenish Yes Replenish->Monitor

References

Fangchinoline off-target effects in proteasome inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Fangchinoline as a Proteasome Inhibitor

The core mechanism of this compound's anti-cancer action is its inhibition of the proteasome's β1 subunit. The table below summarizes the key experimental findings that validate this target.

Aspect Experimental Findings
Direct Target Binding Exhibits direct binding affinity to recombinant human proteasome β1 subunit, as shown by surface plasmon resonance (SPR) analysis [1] [2].
Enzyme Activity Inhibition Dose-dependently inhibits the caspase-like activity of the proteasome, both in purified human 20S proteasome and in cellular proteasomes (PC-3 and LnCap prostate cancer cells) [1] [2].
Cellular Phenotypes Induces cell cycle arrest at G0/G1 phase and promotes apoptosis in cancer cells [1] [2].
Proteasome Substrate Accumulation Leads to dose- and time-dependent accumulation of ubiquitinated proteins and specific proteasome substrates (p27, Bax, IκB-α) [1] [2].
Genetic Validation Over-expression of proteasome β1 subunit increases cellular sensitivity to this compound, while its knockdown reduces cytotoxicity, confirming the subunit's role [1] [2].
In Vivo Efficacy Inhibits tumor growth in PC-3 tumor-bearing nude mice and decreases proteasome activities in tumor xenografts [1] [2].

FAQ: Addressing Off-Target Concerns

Q: What are the known off-target effects of this compound in the context of proteasome inhibition? A: Based on current scientific literature, specific off-target interactions for this compound related to proteasome inhibition have not been explicitly identified or reported. The studies primarily focus on its on-target efficacy and the resulting downstream biological effects [1] [2] [3]. While its primary target is the proteasome β1 subunit, this compound has been shown to modulate other signaling pathways as part of its broad anti-cancer profile. These are considered alternative mechanisms of action rather than confirmed off-target effects.

A Guide to Investigating Off-Target Effects

Since direct data on off-targets is limited, here is a recommended experimental workflow and methodology to proactively investigate potential off-target binding for this compound in your research.

1. In Silico Off-Target Prediction Computational profiling provides an initial, cost-effective screen for potential off-targets.

  • Method: Use publicly available or commercial off-target prediction platforms.
  • Protocol:
    • Input the canonical SMILES representation of this compound into the prediction tool.
    • Run a multi-target panel screening, focusing on a broad spectrum of pharmacologically relevant targets (e.g., kinases, GPCRs, ion channels, other enzymes).
    • Analyze the results for targets with high predicted binding affinity. These become candidates for experimental validation.
  • Rationale: Tools like those described by [4] [5] use machine learning models trained on large chemogenomic datasets (like ChEMBL and PubChem) to predict interactions, providing a confidence score for each prediction.

2. Experimental Validation of Candidate Off-Targets Hypotheses generated computationally must be tested empirically.

  • Method: Surface Plasmon Resonance (SPR)
  • Detailed Protocol (as utilized in the primary research [1]):
    • Ligand Immobilization: Covalently immobilize a recombinant version of the potential off-target protein on a CM5 sensor chip using an amine-coupling kit.
    • Analyte Preparation: Serially dilute this compound in the running buffer (e.g., HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4).
    • Binding Analysis: Inject the this compound dilutions over the chip surface at a constant flow rate (e.g., 20 μL/min) and a temperature of 25°C.
    • Data Processing: Record the binding responses in resonance units (RU). Use the sensorgrams to calculate binding kinetics (association rate kₐ, dissociation rate k_d) and the equilibrium dissociation constant (K_D).

The following diagram illustrates the logical workflow for a comprehensive off-target investigation:

Start Start: this compound Off-Target Profiling InSilico In Silico Prediction Start->InSilico CandidateList Generate Candidate Off-Target List InSilico->CandidateList SPR Experimental Validation: Surface Plasmon Resonance (SPR) CandidateList->SPR Data Analyze Binding Kinetics & Affinity (K_D) SPR->Data Decision Is binding significant? Data->Decision Confirmed Confirmed Interaction Decision->Confirmed Yes Rejected Interaction Rejected Decision->Rejected No Rejected->CandidateList Test next candidate

Key Considerations for Your Experiments

When working with this compound, keep these points in mind:

  • Assay Specificity: When measuring proteasome inhibition, use fluorogenic substrates specific for each proteasome catalytic activity (e.g., Z-LLE-AMC for caspase-like/β1 activity) to ensure you are accurately measuring the intended effect [1].
  • Cellular Phenotype Triangulation: If you observe anti-cancer effects (like apoptosis or cell cycle arrest) that seem disproportionate or inconsistent with proteasome inhibition alone, this could be an indicator of potential off-target activity worthy of further investigation [3].
  • Lack of Data: The absence of published off-target profiles for this compound highlights a gap in the current literature. Your experimental work could contribute valuable data to the scientific community.

References

Fangchinoline batch-to-batch variability in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Quality Control & Chemical Analysis

To ensure the chemical consistency of fangchinoline across different batches, a robust analytical method is essential. The following table summarizes a validated UPLC-MS/MS approach for simultaneous quantification of multiple compounds, which can be adapted for this compound purity and concentration analysis [1].

Table 1: UPLC-MS/MS Method for Simultaneous Multi-Component Analysis

Aspect Description
Analytical Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode [1].
Key Advantage High sensitivity, specificity, and reproducibility for quantifying multiple constituents in complex mixtures, even at trace levels [1].
Method Validation Parameters include linearity (r² ≥ 0.9913), precision (Relative Standard Deviation, RSD ≤ 15%), and accuracy (recovery rate 90.36%-113.74%) [1].
Application to Herbal Extracts Successfully applied to quantify 22 markers in Bangkeehwangkee-tang, revealing substantial batch-to-batch variations in key compounds [1].

Biological Activity Validation

After chemical characterization, confirming consistent biological activity is crucial. This compound's anti-inflammatory and anti-cancer effects are linked to specific signaling pathways.

Table 2: Key Signaling Pathways for this compound Bioactivity Validation

Pathway Reported Biological Role of this compound Potential Validation Assay
PI3K/Akt Signaling Inactivates the PI3K/Akt pathway, reducing inflammatory response and cell proliferation [2]. Western Blot to measure phosphorylation levels of Akt.
MAPK Signaling Suppresses the MAPK signaling pathway, contributing to inhibition of cell proliferation [2]. Western Blot to measure phosphorylation of ERK, JNK, p38.

The following diagram illustrates how this compound interacts with these pathways to produce its documented biological effects, providing a framework for designing your activity validation experiments.

G This compound This compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inactivates MAPK Pathway MAPK Pathway This compound->MAPK Pathway Suppresses Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Reduces Inflammatory Response Inflammatory Response PI3K/Akt Pathway->Inflammatory Response Attenuates Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Promotes MAPK Pathway->Cell Proliferation Inhibits

Standardized Experimental Protocols

Here are detailed methodologies for key experiments you can use to validate this compound batch consistency.

Sample Preparation for Chemical Analysis
  • Solution Preparation: Accurately weigh this compound from each test batch and prepare stock solutions in an appropriate solvent (e.g., LC-MS grade methanol). Dilute to working concentrations for analysis [1].
  • Internal Standard: Use a stable isotope-labeled analog of this compound as an internal standard if available. This corrects for sample loss and instrument variability [1].
Cell-Based Bioactivity Assay
  • Cell Culture: Use a relevant cell line for your research, such as peripheral blood mononuclear cells (PBMCs) for inflammation studies or a specific cancer cell line. Maintain cells in standard conditions [2].
  • Treatment and Incubation: Treat cells with a dilution series of this compound from different batches. Include a vehicle control. Incubate for a predetermined time (e.g., 24-72 hours) [2].
  • Outcome Measurement:
    • Viability/Proliferation: Use an MTT or CCK-8 assay to measure cell viability/proliferation.
    • Pathway Analysis: Harvest cells and lyse for Western blotting. Probe with antibodies against p-Akt (Ser473), total Akt, and components of the MAPK pathway (e.g., p-ERK). Compare the inhibition potency of different this compound batches [2].

Frequently Asked Questions (FAQs)

Q1: Why is batch-to-batch variability a particular concern for natural products like this compound? The chemical profile of source plants can be affected by geography, harvest season, and post-harvest processing. Without rigorous standardization, this inherent variability leads to differences in the concentration of the active compound and potentially synergistic or antagonistic co-compounds, resulting in inconsistent experimental results [1].

Q2: What is the most critical step to ensure consistency in our this compound experiments? Implementing a quality control (QC) protocol using a technique like UPLC-MS/MS is crucial. For every new batch received, you should create a chemical fingerprint and a dose-response bioactivity profile (e.g., IC50 for inhibiting p-Akt). Only batches that pass pre-set chemical and biological similarity thresholds should be used for critical experiments.

Q3: Our Western blot results for p-Akt are inconsistent between experiments. Could this compound batches be the cause? Yes, this is a strong possibility. If the bioactivity of this compound varies between batches, the effective concentration needed to inhibit PI3K/Akt signaling will shift. First, verify the chemical consistency of the batches used. Then, run a parallel experiment where you treat cells with multiple batches at the same time, using a range of concentrations, to directly compare their potency [2].

References

Fangchinoline anti-cancer efficacy comparison by cell line

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Activity of Fangchinoline Across Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound from various studies, which indicate its potency in inhibiting cancer cell growth.

Table 1: Reported IC₅₀ Values of this compound on Various Human Cancer Cell Lines

Cancer Type Cell Line IC₅₀ Value (µM) Treatment Duration Key Mechanisms Reported Citation
Melanoma WM9 1.07 (for derivative 4g) 48 hours Apoptosis induction [1]
Leukemia HEL 1.98 (for derivative 4g) 48 hours Apoptosis induction [1]
Prostate Cancer PC3 2.03 (for derivative 4g) 48 hours Apoptosis induction [1]
Leukemia K562 2.09 (for derivative 4g) 48 hours Apoptosis induction [1]
Breast Cancer MDA-MB-231 2.92 (for derivative 4g) 48 hours Apoptosis induction [1]
Leukemia K562 ~10.29 (parent compound) 48 hours G0/G1 cell cycle arrest (Upregulation of CDKN1A/p21, downregulation of CCND2) [2] [1]
Breast Cancer MDA-MB-231 ~12.29 (parent compound) 72 hours G1 cell cycle arrest (Akt/GSK-3β/cyclin D1 signaling); Apoptosis (↑Bax/Bcl-2 ratio, caspase-3) [1] [3]
Prostate Cancer PC3 ~11.06 (parent compound) 48 hours Proteasome β1 subunit inhibition; G0/G1 cell cycle arrest; Apoptosis [1] [4]
Colorectal Cancer CCL-244, SW480 Dose-dependent growth inhibition 24-48 hours Apoptosis via Endoplasmic Reticulum Stress (↑p-PERK, p-eIF2α, ATF4, CHOP) [5]
Esophageal Cancer Kyse150, EC1, etc. Dose-dependent growth inhibition (in vitro & in vivo) 72 hours G1 cell cycle arrest (p21, p27); Apoptosis (ATF4 transactivation, intrinsic & extrinsic pathways) [6]

Key Experimental Protocols in the Cited Research

The credibility of the data is supported by standardized experimental methods. Here is a summary of the core protocols used in the studies cited above.

Table 2: Common Experimental Methodologies in this compound Anti-Cancer Research

Method Typical Protocol Description Primary Readout / Purpose
Cell Viability / Cytotoxicity (MTT/ATPlite) Cells seeded in 96-well plates, treated with this compound for 24-72 hours. MTT reagent added, and formazan crystals dissolved in DMSO before measuring absorbance. IC₅₀ calculation; Inhibition of cell proliferation.
Cell Cycle Analysis Cells treated, fixed in ethanol, stained with Propidium Iodide (PI), and analyzed by Flow Cytometry. DNA content measurement; Determination of cell cycle phase distribution (G0/G1, S, G2/M).
Apoptosis Assay Cells stained with Annexin V-FITC and PI, then analyzed by Flow Cytometry. Distinguish and quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells.
Western Blot Analysis Total protein extracted, separated by SDS-PAGE, transferred to membrane, and probed with specific primary and secondary antibodies. Detection via chemiluminescence. Protein expression and activation (e.g., Cleaved caspases, Cyclin D1, p21, Bcl-2 family proteins, ER stress markers).
Proteasome Activity Assay Use of fluorogenic peptide substrates (e.g., Z-LLE-AMC for β1 subunit) incubated with cell lysates or purified proteasomes. Measurement of fluorescence released upon substrate cleavage. Direct measurement of proteasome's caspase-like, chymotrypsin-like, or trypsin-like activity.

Molecular Mechanisms of Action

This compound exerts its anti-cancer effects through multiple mechanisms, as visualized in the pathways below.

fangchinoline_mechanisms cluster_cell_cycle Cell Cycle Arrest (G0/G1 Phase) cluster_apoptosis Apoptosis Induction FCL This compound (FCL) CDKN1A CDKN1A FCL->CDKN1A Upregulates CCND1 CCND1 FCL->CCND1 Downregulates CCND2 CCND2 FCL->CCND2 Downregulates Akt Akt FCL->Akt Inhibits ER_Stress ER_Stress FCL->ER_Stress Induces Proteasome Proteasome FCL->Proteasome Inhibits β1 Subunit ATF4 ATF4 FCL->ATF4 Transactivates CycleArrest G0/G1 Cell Cycle Arrest CDKN1A->CycleArrest Promotes CCND1->CycleArrest Prevents CCND2->CycleArrest Prevents GSK3b GSK3b Akt->GSK3b Inhibits (phosphorylation) GSK3b->CCND1 Targets for degradation ER_Stress->ATF4 Activates p27 p27 Proteasome->p27 Accumulates Bax Bax Proteasome->Bax Accumulates CHOP CHOP ATF4->CHOP Upregulates Noxa Noxa CHOP->Noxa Upregulates DR5 DR5 CHOP->DR5 Upregulates Mitochondrial Pathway\n(Cytochrome c) Mitochondrial Pathway (Cytochrome c) Noxa->Mitochondrial Pathway\n(Cytochrome c) Activates Death Receptor Pathway\n(Caspase-8) Death Receptor Pathway (Caspase-8) DR5->Death Receptor Pathway\n(Caspase-8) Activates p27->CycleArrest Bax->Mitochondrial Pathway\n(Cytochrome c) Promotes Caspase9 Caspase9 Mitochondrial Pathway\n(Cytochrome c)->Caspase9 Activates Death Receptor Pathway\n(Caspase-8)->Caspase9 Cross-activation Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

The diagram above illustrates the multi-targeted nature of this compound. Key pathways include:

  • Cell Cycle Arrest: this compound induces G0/G1 phase arrest by modulating key regulators, such as upregulating the cyclin-dependent kinase inhibitor CDKN1A (p21) [2] and downregulating cyclin D1 and cyclin D2 [2] [3]. This can occur via inhibition of the Akt/GSK-3β signaling pathway, which normally stabilizes cyclin D1 [3].
  • Apoptosis Induction: this compound triggers programmed cell death through several interconnected routes:
    • Endoplasmic Reticulum (ER) Stress: It activates the PERK-eIF2α-ATF4-CHOP axis, a key ER stress pathway [5] [6].
    • Transcriptional Activation: The transcription factor ATF4, once activated, upregulates pro-apoptotic proteins like Noxa (for the intrinsic/mitochondrial pathway) and DR5 (for the extrinsic/death receptor pathway) [6].
    • Proteasome Inhibition: this compound directly binds to and inhibits the proteasome β1 subunit, leading to the accumulation of proteasome substrates like the pro-apoptotic protein Bax and the cell cycle inhibitor p27 [4]. These pathways converge to activate executioner caspases, such as caspase-3, leading to apoptosis [5] [3].

Derivative Compounds and Future Directions

Research into this compound derivatives is a promising strategy to enhance its properties. For example:

  • The introduction of sulfonyl groups and other chemical modifications has successfully created derivatives (e.g., compound 4g) with significantly improved potency and selectivity for cancer cells over normal lung epithelial cells [7].
  • These findings highlight the potential of structural optimization to develop more effective and targeted anti-cancer agents based on the this compound scaffold [7] [1].

References

Mechanism of Action: Fangchinoline vs. Standard Treatments

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares how fangchinoline works alongside common pharmacological strategies for osteoporosis.

Treatment Primary Category Main Mechanism of Action Key Molecular/Cellular Targets
This compound [1] [2] Natural Alkaloid (Potential Anti-resorptive) Inhibits osteoclast formation and bone resorption. RANKL, NFATc1 (down-regulates), osteoclast marker genes (Ctsk, Acp5, etc.)
Bisphosphonates [2] Anti-resorptive Induces osteoclast apoptosis. Osteoclast (general)
Denosumab [2] Anti-resorptive Monoclonal antibody that inhibits RANKL. RANKL
Teriparatide [2] Anabolic Promotes bone formation. Osteoblasts

The core mechanism by which this compound protects against bone loss is its potent inhibition of osteoclast formation and function [1] [3]. It specifically disrupts the RANKL-induced signaling pathway, crucial for osteoclast differentiation, primarily by down-regulating the activity and expression of NFATc1, a master regulator of osteoclastogenesis [1]. Notably, research indicates it does not affect the IκBα degradation (NF-κB pathway) or MAPK pathways in the early stages of RANKL signaling [1].

Summary of Key Experimental Data on this compound

The table below summarizes quantitative findings from pivotal studies on this compound.

Experimental Model Dosage / Concentration Key Outcomes Citation
In Vitro (Bone Marrow Macrophages) 0.5 µM, 1.0 µM Significant inhibition of RANKL-induced osteoclast formation. [1]
In Vivo (OVX Mouse Model) Not specified in excerpts Protected against bone loss. [1] [3]
In Vitro (Resorption Assay) 0.5 µM, 1.0 µM Significantly reduced hydroxyapatite resorption area. [1]
Gene Expression (qPCR) 0.5 µM, 1.0 µM Down-regulated expression of NFATc1 and osteoclast markers (Ctsk, Acp5, Calcr). [1]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies:

  • Osteoclastogenesis Assay [1] [4]: Bone marrow macrophages (BMMs) from C57BL/6 mice were cultured with M-CSF (50 ng/ml) and RANKL (50 ng/ml) to induce osteoclast formation. This compound was added at different concentrations (e.g., 0.5 µM, 1 µM) during this process. After about 5 days, cells were fixed and stained for TRAcP to identify multinucleated osteoclasts for counting.
  • Hydroxyapatite Resorption Assay [1] [4]: BMMs were first differentiated into osteoclasts on collagen-coated plates using M-CSF and RANKL. These pre-osteoclasts were then harvested and seeded onto hydroxyapatite-coated plates. They were treated with RANKL and this compound for 48 hours. The resorbed areas on the plates were visualized by bleaching and quantified using image analysis software like ImageJ.
  • Mechanism Investigation (Western Blot & Luciferase Reporter) [1] [4]:
    • For protein-level analysis, BMMs were pre-treated with this compound and then stimulated with RANKL. Cells were harvested at different time points, and proteins were extracted for Western blotting to analyze the expression of key signaling molecules like NFATc1.
    • For activity-level analysis, RAW264.7 cells stably transfected with an NFATc1 luciferase reporter construct were pre-treated with this compound and then stimulated with RANKL. After incubation, luciferase activity was measured to determine the effect on NFATc1 transcriptional activity.

This compound's Signaling Pathway in Osteoclasts

The following diagram illustrates the specific signaling pathway inhibited by this compound during RANKL-induced osteoclast formation, based on the research data [1].

G RANKL RANKL RANK RANK RANKL->RANK DownstreamSignaling Downstream Signaling (NF-κB, MAPKs) RANK->DownstreamSignaling NFATc1_Activation NFATc1 Activation & Expression DownstreamSignaling->NFATc1_Activation OsteoclastGenesis Osteoclast Genesis & Function NFATc1_Activation->OsteoclastGenesis TargetGenes Osteoclast Target Genes (Ctsk, Acp5, Calcr) NFATc1_Activation->TargetGenes TargetGenes->OsteoclastGenesis This compound This compound This compound->NFATc1_Activation Inhibits

Research Status and Considerations

While the preclinical data for this compound is compelling, it's important to note that it is not yet an approved treatment for osteoporosis and remains an investigational compound [2]. Most evidence comes from in vitro studies and animal models like the OVX mouse, a standard model for postmenopausal osteoporosis [1].

You should be aware of one relevant retraction in the field. A 2019 paper titled "this compound Promotes Autophagy and Inhibits Apoptosis in Osteoporotic Rats" was retracted in 2022 due to non-original and manipulated figures [5]. This highlights the importance of critically evaluating all primary sources.

References

Fangchinoline antiviral spectrum vs other natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Fangchinoline: Antiviral Profile and Mechanism

This compound (FAN) is a bis-benzylisoquinoline alkaloid identified as a potent and broad-spectrum inhibitor of several enteroviruses.

  • Antiviral Spectrum: Exhibits activity against EV-A71, CV-A10, CV-A16, and CV-B3 [1]. These viruses are major causative agents of hand, foot, and mouth disease (HFMD), indicating its potential as a therapeutic for this illness [1].
  • Mechanism of Action: Research indicates that FAN targets an early stage of the viral life cycle [1]. The selection of FAN-resistant viruses revealed that mutations occur in the VP1 protein, suggesting that VP1 is a direct or indirect target of the compound. The specific mutations identified were E145G and V258I [1].
  • Experimental Data: The discovery was made using a reporter virus-based high-content screening system (EV-A71-eGFP) to screen a library of 1,042 natural compounds [1].

The experimental workflow that led to the identification of this compound is summarized below:

start Drug Library (1042 Natural Compounds) hcs High-Content Screening Using EV-A71-eGFP Reporter Virus start->hcs hit Identification of Hit Compound: This compound (FAN) hcs->hit mech Mechanism of Action Studies hit->mech spec Spectrum of Activity Test hit->spec res Resistance Mutation Analysis mech->res Reveals VP1 protein (E145G, V258I) as target result Conclusion: FAN is a broad-spectrum enterovirus inhibitor spec->result res->result

Comparative Analysis with Other Antiviral Natural Compounds

The following table compares this compound with other well-studied natural alkaloids and compounds, highlighting their antiviral spectra and key experimental findings.

Compound Natural Source Antiviral Spectrum Key Molecular Targets & Mechanisms Reported IC₅₀ / EC₅₀
This compound Not Specified [1] Enteroviruses: EV-A71, CV-A10, CV-A16, CV-B3 [1] Targets early viral life cycle; VP1 protein is potential target [1] Data from source not quantifiable [1]
Berberine Berberis vulgaris (Barberry) [2] Influenza A Virus (IAV) [3] [2] Blocks MAPK/ERK signaling pathway; inhibits viral ribonucleoprotein transport [2] 0.44 μM (vs. H1N1) [3]
Homonojirimycin Commelina communis L. [3] Influenza A Virus (IAV) [3] Immunomodulation; enhances interferon (IFN) and interleukin (IL)-10 levels [3] 10.4 μg/mL (vs. IAV/PR/8/34) [3]
1-deoxynojirimycin Silkworm (Bombyx mori L.) [4] Hepatitis B Virus (HBV) [4] Interferes with glycosylation of viral envelope proteins, inhibiting particle maturation [4] 2.96 mM [4]
Oxoglyantrypine Marine fungus Cladosporium sp. [3] Influenza A Virus (IAV) [3] Not Specified in Context 85 μM [3]

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • Reporter Virus-Based High-Content Screening: The study that identified this compound used an EV-A71-eGFP reporter virus. This system allows for the automated, high-throughput quantification of viral infection levels in live cells based on GFP fluorescence, enabling rapid screening of large compound libraries [1].
  • Resistance Mutation Analysis: To pinpoint FAN's target, researchers passaged EV-A71 in the presence of the compound to select for resistant mutants. The genomes of these resistant viruses were then sequenced, revealing mutations in the VP1 capsid protein, which is critical for viral attachment and entry [1].
  • In vitro Antiviral Assays: Standard assays for evaluating antiviral activity include:
    • Plaque Reduction Assay: Measures the compound's ability to reduce the formation of viral plaques, used to determine the concentration that reduces plaque count by 50% (IC₅₀).
    • Cytopathic Effect (CPE) Inhibition Assay: Evaluates the compound's ability to protect cells from virus-induced cell death, used to calculate the EC₅₀ (half-maximal effective concentration) [3] [4].
  • Cytotoxicity Assessment: Parallel to antiviral assays, compounds are tested for cytotoxic effects on host cells using assays like MTT or CCK-8 to determine the CC₅₀ (half-maximal cytotoxic concentration). The Selectivity Index (SI = CC₅₀/IC₅₀) is then calculated to gauge the compound's safety window [4].

The diagram below illustrates the multi-faceted mechanisms by which various natural alkaloids exert their antiviral effects.

Virus Virus Entry and Replication Entry Block Viral Entry (e.g., this compound targets VP1) Virus->Entry GenRep Inhibit Genome Replication (e.g., RdRp, RT inhibitors) Virus->GenRep ProtProc Inhibit Protein Processing (e.g., Protease inhibitors) Virus->ProtProc Assembly Inhibit Viral Assembly/Release (e.g., 1-DNJ affects glycosylation) Virus->Assembly Immune Modulate Host Immune Response (e.g., Homonojirimycin) Virus->Immune Signaling Disrupt Host Signaling (e.g., Berberine blocks MAPK/ERK) Virus->Signaling

Research Implications and Future Directions

The body of research on this compound and other natural products provides a strong foundation for future drug development, though several key steps remain.

  • This compound's Profile: Its clear, target-specific mechanism against a range of enteroviruses makes it an excellent lead compound for developing HFMD therapeutics. The defined viral target (VP1) may also lower the risk of host-side toxicity [1].
  • Broad-Spectrum Potential of Alkaloids: As a class, alkaloids show remarkable versatility, inhibiting viruses through direct antiviral actions (targeting entry, replication) and indirect immunomodulatory effects. This makes them a valuable source for discovering broad-spectrum antiviral agents [3].
  • Considerations for Preclinical Development:
    • Lead Optimization: Future work on this compound should include medicinal chemistry to improve its potency and pharmacological properties.
    • In Vivo Validation: The promising in vitro data for this compound and other compounds require confirmation in animal models of infection to assess efficacy and safety in a whole-organism context [5].
    • Synergistic Combinations: Exploring combinations of natural products with different mechanisms of action (e.g., a viral entry inhibitor like FAN with a replication inhibitor) could be a strategy to enhance efficacy and prevent resistance [6].

References

Fangchinoline toxicity profile comparison with analogs

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile Comparison

The following table summarizes the key experimental findings on the toxicity of fangchinoline and its analogs.

Compound Toxicity Findings Experimental Models Key Comparative Insights
This compound No significant organ damage or changes in liver/kidney function serum markers after 12-week administration [1]. No significant body weight or organ function impact in xenograft model [2]. In vivo: Spontaneously Hypertensive Rats (SHR), NCG mice xenograft model [1] [2]. More favorable in vivo safety profile compared to tetrandrine.
Tetrandrine Reported hepatotoxicity and pulmonary toxicity in animal models [3]. Mechanism may involve CYP3A4/5 metabolism, forming a reactive quinone methide intermediate [3]. In vivo: Animal models; In vitro: Human liver microsomes, HepaRG and HepG2 cell lines [3]. Higher toxicity risk relative to this compound. Toxicity is linked to a specific structural motif.
Synthetic Tetrandrine Analogs Reduced hepatotoxicity observed in analogs where the 12-methoxy group (suspected toxicophore) was deleted or replaced [3]. In vitro: HepaRG and HepG2 cell lines, with and without CYP3A4 overexpression [3]. Targeted structural modification can mitigate toxicity, supporting the toxicity mechanism hypothesis.

Detailed Experimental Data and Protocols

For research reproducibility, here are the methodologies from key studies:

  • In Vivo Toxicological Assessment of this compound (Jiangfangbaoxin Formula) [1]: This study provides the most direct in vivo safety data for this compound.
    • Protocol: Spontaneously Hypertensive Rats (SHRs) and control Wistar-Kyoto rats were administered Jiangfangbaoxin (which contains this compound and tetrandrine) for 12 weeks. Toxicological effects were evaluated by measuring body weight, serum markers of liver function (ALT, AST) and kidney function (creatinine, urea), and pathological examination of organs.
    • Findings: The formula did not cause severe side effects, and no significant organ damage was observed, indicating a relatively good safety profile for its constituent alkaloids, including this compound, in this model [1].
  • In Vitro Hepatotoxicity and Mechanism of Tetrandrine [3]: This study investigated the mechanism behind tetrandrine's toxicity and how to circumvent it.
    • Protocol: Toxicity was assessed in human hepatocyte-like cells (HepaRG) and human hepatocellular carcinoma cells (HepG2), with and without overexpression of cytochrome P450 3A4 (CYP3A4). The formation of a toxic metabolite was investigated by incubating tetrandrine with human liver microsomes and glutathione (GSH), with detection via LC-MS.
    • Findings: The study suggested that tetrandrine's toxicity is linked to CYP3A4-mediated metabolism. The 12-methoxy group is demethylated to a phenol, which is then oxidized to a reactive para-quinone methide. This electrophile can form conjugates with GSH, depleting cellular defense and causing damage [3].
  • This compound's Direct Target and Potential Therapeutic Window [2]: While not a toxicity study, this research provides indirect evidence for this compound's selectivity.
    • Protocol: A xenograft model was established by subcutaneously inoculating immunodeficient NCG mice with conjunctival melanoma (CM-AS16) cells. Mice were treated intraperitoneally with this compound (25 and 50 mg/kg/day) to evaluate anti-tumor efficacy and systemic toxicity.
    • Findings: this compound at 50 mg/kg/day significantly inhibited tumor growth without affecting average body weight or serum levels of ALT, AST, creatinine, and urea, suggesting no major toxicity at this efficacious dose [2].

Key Toxicity Mechanisms and Structural Insights

The difference in toxicity profiles between this compound and tetrandrine can be rationalized by their chemical structures, as illustrated below.

toxicity_mechanism Proposed Metabolic Toxification Pathway of Tetrandrine Tetrandrine Tetrandrine CYP3A4/5    Demethylation CYP3A4/5    Demethylation Tetrandrine->CYP3A4/5    Demethylation Phenol Intermediate Phenol Intermediate CYP3A4/5    Demethylation->Phenol Intermediate CYP Oxidation CYP Oxidation Phenol Intermediate->CYP Oxidation Quinone Methide Quinone Methide CYP Oxidation->Quinone Methide GSH Conjugate GSH Conjugate Quinone Methide->GSH Conjugate  Conjugation with  Glutathione (GSH) Cellular Toxicity Cellular Toxicity Quinone Methide->Cellular Toxicity  Reaction with  Cellular Nucleophiles

  • The Metabolic Toxification Hypothesis for Tetrandrine: As shown in the diagram, tetrandrine's 12-methoxy group is metabolized by CYP enzymes into a highly reactive quinone methide. This intermediate is considered a toxicophore because it can bind to essential cellular proteins and DNA, leading to hepatocyte damage [3].
  • Structural Advantage of this compound: this compound lacks the 12-methoxy group, instead having a hydroxyl group at the C7 position. The absence of the specific methoxy group suspected to cause tetrandrine's toxicity provides a plausible structural explanation for its more favorable toxicity profile [4] [3].

Research Gaps and Conclusions

To summarize the current knowledge:

  • This compound demonstrates a promisingly low toxicity profile in the limited available in vivo studies.
  • Tetrandrine shows a higher risk of organ toxicity, which is mechanistically linked to its metabolism by CYP enzymes.
  • Structural Modification of the suspected toxicophore in tetrandrine successfully reduces hepatotoxicity, validating the approach for developing safer analogs.

It is important to note that the existing data has limitations. There is a lack of dedicated, head-to-head comparative toxicity studies for a broader range of analogs, and the detailed toxicokinetic profiles for these compounds remain to be fully elucidated.

References

Fangchinoline FUBP2 binding specificity validation

Author: Smolecule Technical Support Team. Date: February 2026

Evidence for Fangchinoline-FUBP2 Binding

The following table summarizes the core experimental evidence that validates the direct interaction between this compound and FUBP2.

Evidence Type Experimental Method Key Findings Source/Reference
Direct Target Identification Activity-Based Protein Profiling (ABPP) with a this compound-derived probe [1]. A photoaffinity this compound probe bound directly to FUBP2 in the proteome of conjunctival melanoma cells. [1]
Identification of Binding Site Pull-down assays with FUBP2 deletion and point mutants [2]. This compound analog (GO-Y086) covalently binds to the Cysteine-500 residue in the C-terminal region of FUBP2. [2]
Functional Consequence Quantitative PCR and Western Blot analysis [1]. Binding to FUBP2 led to downregulation of c-Myc, BRCA1, and RAD51, key proteins in cancer cell growth and DNA repair. [1]
Specificity vs. FUBP1 Implied by transcriptome and functional analysis [1] [3]. This compound's action is linked specifically to FUBP2, not FUBP1. FUBP1 and FUBP2 have non-redundant roles in regulating MYC [3]. [1]

Detailed Experimental Protocols

For researchers interested in replicating or understanding these studies, here is a breakdown of the key methodologies used.

  • 1. Target Identification via ABPP

    • Probe Design & Synthesis: A functionalized this compound probe was synthesized, incorporating a diazirine group for photo-cross-linking and an alkynyl "handle" for a subsequent "click" reaction with a detection tag (like biotin-azide). The probe was validated to retain anti-proliferative activity similar to native this compound [1].
    • Cell Lysis & Probe Incubation: Conjunctival melanoma cell proteomes were prepared and incubated with the this compound probe. A control group was treated with a "free" this compound to compete for and confirm specific binding sites.
    • Photo-Cross-Linking & "Click" Chemistry: The probe-protein mixture was exposed to UV light to activate the diazirine group, creating a covalent bond with nearby target proteins. A biotin tag was then attached to the probe's alkynyl group via a copper-catalyzed cycloaddition ("click") reaction.
    • Streptavidin Pull-down & MS Identification: The biotin-tagged protein complexes were isolated using streptavidin-coated beads, separated by gel electrophoresis, and the specific protein band was identified through mass spectrometry, which revealed FUBP2 [1].
  • 2. Binding Site Mapping

    • Construct Design: Various truncated and point mutants of the FUBP2 protein were generated (e.g., GFP-tagged deletion mutants).
    • Pull-down Assay: These mutant proteins were expressed in cells and then subjected to a pull-down assay using the biotinylated this compound analog (GO-Y086).
    • Site Identification: By determining which mutants could and could not bind the compound, researchers narrowed the binding site to the C-terminal region and identified Cysteine-500 as the critical residue for the covalent bond [2].

Functional Consequences of FUBP2 Binding

The binding of this compound to FUBP2 has significant downstream effects, which are illustrated in the following pathway diagram.

fangchinoline_pathway This compound This compound FUBP2 FUBP2 This compound->FUBP2 Direct Binding (Inhibits Function) cMYC_Expression cMYC_Expression FUBP2->cMYC_Expression Regulates HR_Pathway HR Pathway (BRCA1, RAD51) FUBP2->HR_Pathway Regulates Cell_Growth Cell_Growth cMYC_Expression->Cell_Growth Promotes DNA_Repair DNA_Repair HR_Pathway->DNA_Repair Facilitates DNA_Repair->Cell_Growth Supports Survival

Comparison with Other FUBP2-Targeting Compounds

This compound is not the only compound found to target FUBP2. The table below compares it with another known binder.

Compound Chemical Class Binding Mode Reported Effect on c-Myc
This compound Bisbenzylisoquinoline alkaloid Binds to C-terminal region (Cys-500) of FUBP2 [1] [2]. Downregulates c-Myc expression [1].
GO-Y086 Bis(arylmethylidene)acetone (Curcumin analog) Covalently binds to Cys-500 of FUBP2 [2]. Markedly suppresses c-Myc protein and mRNA levels [2].

Key Conclusions for Researchers

  • Validated Direct Target: Multiple, orthogonal experimental approaches confirm that FUBP2 is a direct and specific cellular target of this compound.
  • Known Binding Site: The interaction is structurally precise, occurring at the Cysteine-500 residue in the C-terminal domain of FUBP2.
  • Clear Mechanism of Action: Binding to FUBP2 inhibits its function, leading to the downregulation of critical oncogenic proteins like c-Myc and key factors in the DNA damage response (BRCA1, RAD51). This dual action suppresses cancer cell proliferation and survival.
  • Therapeutic Potential: The FUBP2-c-Myc/Homologous Recombination axis represents a promising and druggable pathway for cancer therapy, with this compound serving as a leading chemical structure for further drug development.

References

Fangchinoline HR pathway inhibition vs other DNA repair targets

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of DNA Repair Targets

Target / Agent Primary Mechanism of Action Key Molecular/Pathway Effects Reported Experimental IC₅₀ / Potency Therapeutic Context & Combination Potential
Fangchinoline (FUBP2 inhibitor) Binds FUBP2, disrupting its regulation of HR genes [1]. Downregulates BRCA1 and RAD51 expression; suppresses HR repair pathway [1]. Proliferation IC₅₀: 1.63 - 8.46 µM in various CM cells [1]. Potential strategy for conjunctival melanoma (CM); synergizes with cisplatin in vivo to reduce required dose [1].
PARP Inhibitors (e.g., Olaparib) Synthetic lethality in BRCA1/2-deficient (HR-deficient) cells [2]. Induces persistent DNA SSBs, leading to replication fork collapse [3] [2]. N/A for this specific comparison. Approved for BRCA-mutated breast, ovarian, pancreatic, prostate cancers [3].
ATM Inhibitors (e.g., AZD1390) Inhibits kinase recognizing DNA DSBs; disrupts DNA damage signaling [4]. Impairs DSB repair, cell cycle checkpoints; promotes cytosolic DNA and cGAS-STING activation [4]. IC₅₀: 3 nM (blocks ATM autophosphorylation) [4]. In clinical trials for brain cancer; combination with radiotherapy [4].
RAD51 Inhibitors (e.g., B02) Directly targets RAD51 nucleoprotein filament, preventing strand invasion in HR [4]. Direct inhibition of HR-mediated repair [4]. N/A for this comparison. Preclinical stage; investigated as chemo/radiosensitizers [4].
WEE1 Inhibitors Inhibits kinase regulating G2/M cell cycle checkpoint [3]. Forces cells with DNA damage through mitosis, leading to cell death [3]. N/A for this comparison. In clinical trials; targets replication stress; combination with DNA-damaging agents [3].

Experimental Protocols for Key Findings

For researchers looking to validate or build upon these findings, here are the core methodologies used in the cited studies.

Protocol: Identifying this compound's Anti-Proliferative Effect and Target

This protocol is derived from the study on conjunctival melanoma [1].

  • A. Cell Viability/Proliferation Assay (CCK-8)
    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
    • Method: Seed CM cell lines (e.g., CM-AS16, CRMM1) in 96-well plates. Treat with a concentration gradient of this compound for a set time (e.g., 48 hours). Add CCK-8 solution, incubate, and measure absorbance at 450-490 nm to quantify viable cells.
  • B. Target Identification (Activity-Based Protein Profiling - ABPP)
    • Purpose: To identify direct protein targets of this compound within the cell.
    • Method:
      • Probe Synthesis: Design and synthesize a this compound-derived photoaffinity probe containing a diazirine photo-cross-linking group and an alkynyl "handle."
      • Cell Treatment & Cross-linking: Treat CM-AS16 cell proteome with the probe and expose to UV light to cross-link the probe to its binding proteins.
      • "Click" Chemistry: Use a copper-catalyzed azide-alkyne cycloaddition reaction to attach a biotin tag to the alkynyl handle on the probe.
      • Streptavidin Pulldown & Mass Spectrometry: Isquire probe-bound proteins using streptavidin beads, followed by on-bead tryptic digestion. Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). FUBP2 was identified as a primary target through this method [1].
  • C. In Vivo Efficacy Model
    • Purpose: To evaluate antitumor activity and combination potential in vivo.
    • Method: Establish xenograft models by subcutaneously inoculating immunodeficient NCG mice with CM-AS16 cells. Administer this compound (e.g., 25-50 mg/kg/day) via intraperitoneal injection, either alone or in combination with cisplatin. Monitor tumor volume and body weight over time [1].
Protocol: Assessing HR Pathway Inhibition

This workflow can be used to confirm the functional impact on the HR pathway [1].

  • A. Transcriptome Analysis (RNA-Seq)
    • Purpose: To identify global changes in gene expression, particularly in DNA repair pathways.
    • Method: Treat CM-AS16 cells with this compound (e.g., at the IC₅₀ concentration) and isolate total RNA. Prepare sequencing libraries and perform high-throughput sequencing. Analyze differentially expressed genes (DEGs) and conduct KEGG pathway enrichment analysis to find significantly altered pathways (e.g., Homologous Recombination) [1].
  • B. Validation by Quantitative RT-PCR (qRT-PCR)
    • Purpose: To confirm the downregulation of key HR genes identified in the RNA-Seq data.
    • Method: Design primers for HR genes (e.g., BRCA1, RAD51). After this compound treatment, extract RNA, reverse transcribe to cDNA, and perform qRT-PCR. Calculate the relative expression changes using the 2^(-ΔΔCt) method [1].

This compound Mechanism of Action

The following diagram synthesizes findings from the search results to illustrate the unique mechanism by which this compound inhibits the Homologous Recombination (HR) pathway, and how this compares to the broader context of DNA damage response.

G cluster_ddr DNA Damage Response (DDR) Pathways DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ HR_Out High-Fidelity Repair HR->HR_Out NHEJ_Out Error-Prone Repair NHEJ->NHEJ_Out PARP PARP-Mediated Repair PARP_Out Single-Strand Break Repair PARP->PARP_Out CellDeath Accumulated Damage & Cell Death This compound This compound This compound->HR Suppresses This compound->CellDeath Combination with DNA-Damaging Agents FUBP2 FUBP2 Protein (DNA-Binding Protein) This compound->FUBP2 Binds & Inhibits PARPi PARP Inhibitors PARPi->PARP Inhibits PARPi->CellDeath Synthetic Lethality in HR-Deficient Cells ATMi ATM Inhibitors ATMi->HR Impairs Signaling cMyc c-Myc FUBP2->cMyc Regulates BRCA1_RAD51 BRCA1, RAD51 FUBP2->BRCA1_RAD51 Regulates Expression BRCA1_RAD51->HR Essential Factors

This diagram illustrates the unique transcriptional-level inhibition of the HR pathway by this compound, which differs from the direct enzymatic or signaling blockade used by many other DDR inhibitors [1].

Summary and Research Implications

The experimental data positions this compound as a unique DNA repair inhibitor with a novel target. Its ability to downregulate key HR factors at the transcriptional level offers a different approach to inducing HR deficiency in tumors compared to directly inhibiting the repair machinery.

Key research implications include:

  • Novel Target: FUBP2 is a clinically unexplored target in cancer therapy, and this compound provides a starting point for developing more potent analogs [1] [5].
  • Therapeutic Strategy: The evidence that this compound synergizes with cisplatin in vivo suggests its primary application may lie in combination therapies, potentially lowering the effective dose of conventional chemotherapy and reducing toxicity [1].
  • Further Investigation: A key question is whether this compound's effects are universal or specific to certain genetic backgrounds, such as tumors with NRAS mutations [1]. Its efficacy in conjunctival melanoma, a rare cancer with limited options, is particularly notable.

References

Fangchinoline Antiviral Profile & Proposed Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Fangchinoline is a bis-benzylisoquinoline alkaloid that has demonstrated pan-beta coronavirus inhibitory activity in preclinical studies [1] [2]. The table below summarizes its core antiviral data and the two primary mechanisms of action identified in recent research.

Aspect Experimental Findings
Antiviral Activity Inhibits replication of SARS-CoV-2, SARS-CoV, and MERS-CoV in vitro [1] [2]. A synthetic derivative, MK-04-003, shows improved efficacy against variants (B.1.617.2 and BA.5) [1].
Primary Mechanism 1: Viral Entry Blockade Acts as an entry inhibitor, preventing the virus from entering host cells [1] [2]. This is a proposed mechanism for its anti-coronavirus effect.
Primary Mechanism 2: Innate Immune Activation Binds to the host protein STING, preventing its degradation and prolonging the innate antiviral immune response. This leads to increased expression of interferon (IFN) and interferon-stimulated genes (ISGs) [3].
Synergistic Potential Exhibits synergistic antiviral activity when combined with Remdesivir or Clofazimine [1].
In Vivo Efficacy In hACE2 transgenic mice and Syrian hamsters, therapeutic use reduced viral loads in the lungs and suppressed airway inflammation after SARS-CoV-2 infection [1].

To clearly illustrate the proposed mechanisms of action for this compound, the following pathway diagram integrates these experimental findings into a cohesive visual workflow.

G cluster_1 Mechanism 1: Viral Entry Blockade cluster_2 Mechanism 2: Innate Immune Activation Fan This compound (Fan) M1_Start SARS-CoV-2 Virion Fan->M1_Start  Targets M2_A Interaction with host STING protein Fan->M2_A  Binds M1_End Inhibition of viral entry into host cell M1_Start->M1_End Outcome Potent Antiviral State M1_End->Outcome M2_B Prevention of STING degradation M2_A->M2_B M2_C Prolonged STING-dependent signaling activation M2_B->M2_C M2_D Increased expression of: • Type I Interferon (IFN) • Interferon-Stimulated Genes (ISGs) M2_C->M2_D M2_D->Outcome

Key Experimental Protocols Cited

For researchers to evaluate or replicate these findings, here are the core methodologies from the cited studies.

  • *In Vitro* Antiviral Assays: Antiviral activity against coronaviruses was assessed using HCoV-229E and pseudotyped lentivirus assays for different SARS-CoV-2 variants (e.g., D614G, Delta, Omicron) [4]. Cytotoxicity was evaluated with the WST-1 assay to determine selectivity [4].
  • *In Vivo* Efficacy Studies: Therapeutic use of this compound was tested in hACE2 transgenic mice and Syrian hamster models infected with SARS-CoV-2. Key measured outcomes included viral load in the lungs (via RT-qPCR), suppression of airway inflammation (via histological examination), and animal survival rates [1].
  • Mechanism of Action Studies:
    • STING Interaction: The mechanism involving STING was elucidated through experiments showing that this compound's antiviral effects were STING-dependent. Techniques like immunoblotting demonstrated that this compound prevents STING protein degradation, leading to sustained interferon-based immunity [3].
    • Entry Inhibition: The entry blockade mechanism was identified through a "range of in vitro assays" designed to pinpoint the stage of the viral life cycle that is inhibited [1] [2].
  • Synergy Studies: The synergistic effect with other drugs like Remdesivir was likely quantified using combination index (CI) methods, such as the Chou-Talalay method, which calculates whether the combined effect of two drugs is greater than additive [1].

Research Context and Potential Alternatives

The search results also highlighted other compounds that may serve as points of comparison or represent different strategic approaches.

  • Related Natural Compounds: Other bis-benzylisoquinoline alkaloids, such as Aromoline, have also shown potent antiviral activity against multiple SARS-CoV-2 variants by targeting the spike protein/ACE2 interface, suggesting a possible common structure-activity relationship for this class [4].
  • Synthetic Inhibitors as Alternatives: The field is actively developing novel, synthetic antiviral agents. For instance, a 2025 study published in Nature Communications details the design of quinoline-based PLpro (papain-like protease) inhibitors (e.g., Jun13296) as oral drug candidates [5]. These represent a different mechanism of action (protease inhibition versus entry blockade or immune activation) and a distinct chemical space.

How to Deepen Your Investigation

Given that the direct, multi-molecule comparative data is limited, you might consider these steps to build a more comprehensive guide:

  • Explore Specific Assays: Look into the primary scientific literature on this compound and its analogs to find detailed protocols for the "pseudotyped lentivirus assay" and "WST-1 viability assay" [4].
  • Investigate Structural Analogs: Research other bis-benzylisoquinoline alkaloids like Aromoline, Berbamine, and Obamegine to perform a cross-comparison of their potency (IC50 values) and mechanisms [4].
  • Compare Across Targets: To objectively compare performance, you could contrast this compound's entry-blocking mechanism and potency with inhibitors of other viral targets, such as the quinoline-based PLpro inhibitors [5] or the Mac1 macrodomain inhibitors described in other research [6].

References

×

XLogP3

6.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

608.28863700 g/mol

Monoisotopic Mass

608.28863700 g/mol

Heavy Atom Count

45

UNII

953592C3ZB

Other CAS

436-77-1

Wikipedia

Fangchinoline

Dates

Last modified: 08-15-2023

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